N-Glycolylneuraminic acid
Description
N-Glycolyl-Neuraminic acid has been reported in Homo sapiens with data available.
Structure
3D Structure
Properties
Molecular Formula |
C11H19NO10 |
|---|---|
Molecular Weight |
325.27 g/mol |
IUPAC Name |
(4S,5R,6R)-2,4-dihydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO10/c13-2-5(16)8(18)9-7(12-6(17)3-14)4(15)1-11(21,22-9)10(19)20/h4-5,7-9,13-16,18,21H,1-3H2,(H,12,17)(H,19,20)/t4-,5+,7+,8+,9+,11?/m0/s1 |
InChI Key |
FDJKUWYYUZCUJX-PGIATKPXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the structure of N-Glycolylneuraminic acid?
An In-depth Technical Guide to the Core Structure of N-Glycolylneuraminic Acid (Neu5Gc)
Introduction
This compound (Neu5Gc) is a prominent member of the sialic acid family of monosaccharides.[1][2] Sialic acids are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids on the cell surface of deuterostome animals.[1][2][3][4] Neu5Gc is closely related to the more common N-acetylneuraminic acid (Neu5Ac), differing by the addition of a single oxygen atom to the N-acetyl group.[4][5] This modification is catalyzed by the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH).[3][4][6]
A significant aspect of Neu5Gc biology is that humans cannot synthesize this molecule due to an inactivating mutation in the CMAH gene.[1][3][5] Despite this, small amounts of Neu5Gc can be found in human tissues, which are incorporated from dietary sources rich in Neu5Gc, such as red meat and dairy products.[5][7][8] This metabolic incorporation of a non-human sialic acid has implications for human health, including immune responses and the progression of certain diseases.[7][9][10] This guide provides a detailed overview of the structure, biosynthesis, catabolism, and analytical methods for Neu5Gc.
Core Structure of this compound
This compound is a nine-carbon monosaccharide that belongs to the family of neuraminic acids.[11] Its structure is derived from N-acetylneuraminic acid (Neu5Ac) through the hydroxylation of the N-acetyl group at the C5 position, forming an N-glycolyl group.[4]
Key Structural Features:
-
Backbone: A nine-carbon backbone characteristic of sialic acids.
-
N-Glycolyl Group: The defining feature is the N-glycolyl group (-NHC(O)CH₂OH) at the C5 position.
-
Carboxyl Group: A carboxyl group at the C1 position, which is typically deprotonated at physiological pH, conferring a negative charge to the molecule.
-
Pyranose Ring: In solution, Neu5Gc exists in a pyranose ring structure.
-
Stereochemistry: The specific stereochemistry is (4S,5R,6R)-2,4-dihydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid.[12]
The IUPAC name for this compound is 3,5-Dideoxy-5-(glycoloylamino)-d-glycero-β-d-galacto-non-2-ulopyranosonic acid.[5]
Data Presentation
Quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₁H₁₉NO₁₀ | [5][7][12] |
| Molecular Weight | 325.27 g/mol | [5][12] |
| IUPAC Name | (4S,5R,6R)-2,4-dihydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | [12] |
| Synonyms | Neu5Gc, NeuGc, NGNA | [5][12] |
| CAS Number | 1113-83-3 | [5][7] |
| Concentration in Pork | 5.7 ± 1.1 µg/g | [13] |
| Concentration in Mutton | 22.3 ± 4.0 µg/g | [13] |
| Concentration in Goat | 166 ± 48.7 μg/g protein | [14] |
Biosynthesis of this compound
The sole known pathway for the de novo biosynthesis of Neu5Gc in mammals is the enzymatic conversion of CMP-N-acetylneuraminic acid (CMP-Neu5Ac).[3][15] This reaction occurs in the cytosol and is catalyzed by CMP-Neu5Ac hydroxylase (CMAH).[3][16]
The conversion is a complex monooxygenase reaction that requires several cofactors, including cytochrome b5, cytochrome b5 reductase, NADH, iron, and molecular oxygen.[16] The CMAH enzyme hydroxylates the methyl group of the N-acetyl moiety of CMP-Neu5Ac to form CMP-Neu5Gc.[4][16] The resulting CMP-Neu5Gc is then transported into the Golgi apparatus, where it serves as the donor substrate for sialyltransferases to incorporate Neu5Gc into growing glycan chains.[1][3]
Humans possess a mutated, inactive CMAH gene, rendering them unable to synthesize Neu5Gc.[3][5] This genetic inactivation is estimated to have occurred approximately 2-3 million years ago.[5]
Catabolism of this compound
The breakdown of Neu5Gc in mammalian cells is essential for regulating its levels, particularly in humans who acquire it exogenously. The proposed catabolic pathway involves a series of enzymatic conversions.[15][17]
-
Conversion to N-glycolylmannosamine (ManNGc): Neu5Gc is first converted to ManNGc.
-
Conversion to N-glycolylglucosamine (GlcNGc): ManNGc is then converted to GlcNGc.
-
Phosphorylation: GlcNGc is phosphorylated to form N-glycolylglucosamine 6-phosphate (GlcNGc-6P).
-
De-N-glycolylation: The final and irreversible step is the de-N-glycolylation of GlcNGc-6P, which yields the common metabolites glucosamine (B1671600) 6-phosphate and glycolate.[15][17]
This pathway effectively eliminates the N-glycolyl group from the cell's metabolic pathways.[3] In some bacteria like E. coli, Neu5Gc can be catabolized via the sialic acid aldolase (B8822740) NanA, following a pathway similar to that of Neu5Ac.[18][19]
Experimental Protocols
The detection and quantification of Neu5Gc are crucial for research in glycobiology and related fields. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are common analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Neu5Gc Analysis
This method is widely used for the sensitive quantification of sialic acids.
1. Sample Preparation (from Glycoproteins):
- Hydrolysis: Release of sialic acids from glycoconjugates is achieved by mild acid hydrolysis (e.g., with 2 M acetic acid or hydrochloric acid) or enzymatic digestion using neuraminidase.
- Derivatization: The released sialic acids are derivatized with a fluorescent tag, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto acid functionality of sialic acids. The reaction is typically carried out at 50-60°C for 2-3 hours.[20]
- Purification: The derivatized sample is often purified by solid-phase extraction to remove excess reagent and other interfering substances.
2. HPLC Analysis:
- Column: A reverse-phase C18 column is commonly used for the separation of DMB-derivatized sialic acids.
- Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile, methanol, and water is typically employed.[21]
- Detection: Fluorescence detection is used, with excitation and emission wavelengths specific to the fluorescent tag (e.g., excitation at 373 nm and emission at 448 nm for DMB).[21]
- Quantification: The concentration of Neu5Gc is determined by comparing the peak area to a standard curve generated with known amounts of derivatized Neu5Gc. The limit of detection can be in the low picomole range.[20][22]
Alternatively, HPLC coupled with a charged aerosol detector (CAD) can be used for direct measurement without derivatization.[22]
Mass Spectrometry (MS) for Neu5Gc Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high specificity and sensitivity for Neu5Gc identification and quantification.
1. Sample Preparation:
- Similar to HPLC, sialic acids are first released from glycoconjugates. Derivatization is optional but can improve chromatographic separation and ionization efficiency.
2. LC-MS/MS Analysis:
- Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used. The [M-H]⁻ parent ion for Neu5Gc is m/z 323.8.[23]
- Fragmentation: The parent ion is fragmented in the mass spectrometer to produce characteristic daughter ions. A specific daughter ion for Neu5Gc is m/z 115.7.[23]
- Detection: The instrument is set to monitor the specific parent-to-daughter ion transition (e.g., m/z 323.8 → 115.7) in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode for high selectivity and sensitivity.[24]
3. Lectin-Based Detection:
- Neu5Gc-specific lectins can be used in techniques like lectin blotting or immunohistochemistry to detect the presence and localization of Neu5Gc in tissues.[25][26]
Conclusion
This compound is a structurally and biologically significant sialic acid. Its core structure, characterized by a nine-carbon backbone and an N-glycolyl group, is synthesized from Neu5Ac by the CMAH enzyme in most mammals, but not in humans. The exogenous acquisition of Neu5Gc in humans and its subsequent incorporation into tissues have important implications for human health. The detailed understanding of its structure, metabolism, and the availability of robust analytical methods are essential for ongoing research into the roles of Neu5Gc in biology and disease.
References
- 1. Frontiers | Synthesis of this compound (Neu5Gc) and Its Glycosides [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. cmm.ucsd.edu [cmm.ucsd.edu]
- 4. The Structural Complexity and Animal Tissue Distribution of this compound (Neu5Gc)-Terminated Glycans. Implications for Their Immunogenicity in Clinical Xenografting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Cytidine monophospho-N-acetylneuraminic acid hydroxylase (Cmah) enzyme | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Frontiers | The Structural Complexity and Animal Tissue Distribution of this compound (Neu5Gc)-Terminated Glycans. Implications for Their Immunogenicity in Clinical Xenografting [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Phylogenetic Distribution of CMP-Neu5Ac Hydroxylase (CMAH), the Enzyme Synthetizing the Proinflammatory Human Xenoantigen Neu5Gc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: Showing metabocard for this compound (HMDB0000833) [hmdb.ca]
- 12. N-Glycolyl-Neuraminic acid | C11H19NO10 | CID 440001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. cmm.ucsd.edu [cmm.ucsd.edu]
- 17. Metabolism of vertebrate amino sugars with N-glycolyl groups: elucidating the intracellular fate of the non-human sialic acid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transport and catabolism of the sialic acids this compound and 3-keto-3-deoxy-D-glycero-D-galactonononic acid by Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. Serum Antibodies to this compound Are Elevated in Duchenne Muscular Dystrophy and Correlate with Increased Disease Pathology in Cmah−/−mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. Wild and domestic animals variably display Neu5Ac and Neu5Gc sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Wild and domestic animals variably display Neu5Ac and Neu5Gc sialic acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the N-Glycolylneuraminic Acid (Neu5Gc) Biosynthesis Pathway in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the N-Glycolylneuraminic acid (Neu5Gc) biosynthesis pathway in mammals. It is designed to serve as a core resource for researchers, scientists, and drug development professionals. This document details the enzymatic conversion of N-acetylneuraminic acid (Neu5Ac) to Neu5Gc, the genetic basis for its absence in humans, and the physiological and pathological implications of its presence. The guide includes detailed experimental protocols for the study of this pathway, quantitative data on enzyme kinetics and sialic acid distribution, and graphical representations of the key processes.
Introduction
Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids. In mammals, the two most common sialic acids are N-acetylneuraminic acid (Neu5Ac) and this compound (Neu5Gc).[1] These molecules play crucial roles in a variety of biological processes, including cell-cell recognition, cell-matrix interactions, and host-pathogen interactions.
While Neu5Ac is ubiquitous in vertebrates, the expression of Neu5Gc is more variable. Most mammals can synthesize Neu5Gc from Neu5Ac through a single enzymatic step.[1] However, humans are a notable exception. Due to an inactivating mutation in the gene encoding the enzyme responsible for this conversion, humans cannot synthesize Neu5Gc.[2] Despite this, small amounts of Neu5Gc can be found in human tissues, originating from dietary sources such as red meat and dairy products.[3][4] This metabolic incorporation of a non-native sugar has significant implications for human health and disease, including roles in inflammation, cancer progression, and the immune response to xenotransplantation.[4][5]
This guide will provide an in-depth exploration of the Neu5Gc biosynthesis pathway, its regulation, and its relevance to biomedical research and drug development.
The Core Biosynthesis Pathway
The biosynthesis of Neu5Gc in mammals is a deceptively simple pathway, involving a single enzymatic hydroxylation of its precursor, CMP-Neu5Ac.
The Key Enzyme: CMP-Neu5Ac Hydroxylase (CMAH)
The central enzyme in the Neu5Gc biosynthesis pathway is Cytidine Monophospho-N-acetylneuraminic acid hydroxylase (CMAH). This enzyme catalyzes the conversion of CMP-N-acetylneuraminic acid (CMP-Neu5Ac) to CMP-N-glycolylneuraminic acid (CMP-Neu5Gc).[6][7]
The reaction requires molecular oxygen and a complex electron transport chain involving NADH, cytochrome b5, and cytochrome b5 reductase.[6] The hydroxylation occurs at the N-acetyl group of Neu5Ac, adding a single oxygen atom to form the N-glycolyl group.
The Biosynthetic Process
The synthesis of Neu5Gc is intricately linked to the overall sialic acid metabolic pathway. The process can be summarized as follows:
-
Synthesis of Neu5Ac: Neu5Ac is synthesized in the cytoplasm from UDP-N-acetylglucosamine (UDP-GlcNAc).
-
Activation of Neu5Ac: Neu5Ac is then transported into the nucleus where it is activated to CMP-Neu5Ac by the enzyme CMP-sialic acid synthetase (CMAS).
-
Hydroxylation to CMP-Neu5Gc: In the cytoplasm, CMP-Neu5Ac is hydroxylated by CMAH to form CMP-Neu5Gc.[6]
-
Transport into the Golgi: CMP-Neu5Gc is then transported into the Golgi apparatus.
-
Incorporation into Glycans: Within the Golgi, sialyltransferases utilize CMP-Neu5Gc as a donor substrate to attach Neu5Gc to the terminal positions of glycan chains on newly synthesized glycoproteins and glycolipids.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Structural Complexity and Animal Tissue Distribution of this compound (Neu5Gc)-Terminated Glycans. Implications for Their Immunogenicity in Clinical Xenografting [frontiersin.org]
- 3. Human uptake and incorporation of an immunogenic nonhuman dietary sialic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Neu5Gc) Null Large Animals by Targeting the CMP-Neu5Gc Hydroxylase (CMAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme assay for CMP-Neu5Ac hydroxylase (CMAH) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
The CMAH Gene: A Technical Guide to its Function in Neu5Gc Synthesis and its Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the Cytidine Monophosphate-N-acetylneuraminic Acid Hydroxylase (CMAH) gene and its crucial role in the synthesis of N-glycolylneuraminic acid (Neu5Gc), a sialic acid with significant biological and pathological implications. We delve into the enzymatic function of CMAH, the biochemical pathway of Neu5Gc synthesis, and the genetic inactivation of CMAH in humans. Furthermore, this guide details the profound consequences of this human-specific gene loss, including its impact on evolution, immunity, and susceptibility to diseases such as cancer and atherosclerosis. Comprehensive experimental protocols for the study of CMAH and Neu5Gc are provided, alongside quantitative data and visual representations of key pathways and workflows to support researchers and drug development professionals in this field.
Introduction: The Significance of Sialic Acid Diversity
Sialic acids are a family of nine-carbon carboxylated monosaccharides that typically occupy the terminal positions of glycan chains on glycoproteins and glycolipids. This strategic location allows them to play pivotal roles in a myriad of biological processes, including cell-cell recognition, cell adhesion, and host-pathogen interactions. The two most common sialic acids in mammals are N-acetylneuraminic acid (Neu5Ac) and this compound (Neu5Gc). The synthesis of Neu5Gc is entirely dependent on the enzymatic activity of Cytidine Monophosphate-N-acetylneuraminic Acid Hydroxylase (CMAH), which catalyzes the hydroxylation of the N-acetyl group of CMP-Neu5Ac.
A pivotal event in human evolution was the inactivation of the CMAH gene, rendering humans incapable of synthesizing Neu5Gc. This fundamental difference between humans and most other mammals has profound implications for human health and disease, making the study of CMAH and Neu5Gc a critical area of research.
The CMAH Gene and its Enzymatic Function
The CMAH gene encodes the enzyme Cytidine Monophosphate-N-acetylneuraminic Acid Hydroxylase, a key cytosolic enzyme responsible for the conversion of CMP-Neu5Ac to CMP-Neu5Gc.
The Enzymatic Reaction
The CMAH enzyme is a monooxygenase that catalyzes the addition of a single oxygen atom to the N-acetyl group of CMP-Neu5Ac. This seemingly subtle modification results in the formation of CMP-Neu5Gc. The reaction is complex and requires several cofactors, including NADH, cytochrome b5, and cytochrome b5 reductase, to facilitate the electron transfer necessary for the hydroxylation.
The overall reaction can be summarized as follows:
CMP-Neu5Ac + NADH + H⁺ + O₂ → CMP-Neu5Gc + NAD⁺ + H₂O
Quantitative Data: CMAH Enzyme Kinetics
The enzymatic efficiency of CMAH has been characterized in various species. The Michaelis constant (Km) for the substrate CMP-Neu5Ac provides a measure of the enzyme's affinity for its substrate.
| Parameter | Value | Species/Source | Reference |
| Km for CMP-Neu5Ac | 0.8 µM | Starfish (Asterias rubens) | [1] |
| Km for CMP-Neu5Ac | 5 µM | Not specified | [1] |
The Neu5Gc Synthesis Pathway
The synthesis of Neu5Gc is a multi-step process that begins with the synthesis of Neu5Ac and culminates in the CMAH-catalyzed hydroxylation.
Caption: Biosynthesis pathway of Neu5Gc.
Inactivation of the CMAH Gene in Humans
Approximately 2-3 million years ago, a 92-base pair exon deletion occurred in the CMAH gene in the hominin lineage. This mutation resulted in a frameshift and premature protein truncation, leading to a non-functional CMAH enzyme. Consequently, humans are genetically incapable of synthesizing Neu5Gc.
Biological Consequences of CMAH Inactivation
The absence of endogenous Neu5Gc synthesis in humans has wide-ranging implications for health and disease. While humans cannot produce Neu5Gc, they can incorporate it into their tissues from dietary sources rich in this sialic acid, such as red meat and dairy products.
The "Xeno-autoantigen" Concept and Chronic Inflammation
The incorporation of dietary Neu5Gc into human tissues leads to its recognition as a foreign molecule by the immune system. This results in the production of anti-Neu5Gc antibodies, creating a state of chronic inflammation termed "xenosialitis". This persistent inflammatory state is hypothesized to contribute to the development of several diseases.
Caption: Proposed pathway of Neu5Gc-mediated inflammation.
Quantitative Data: Neu5Gc Content in Foods
The primary sources of dietary Neu5Gc are red meats and dairy products. The concentration of Neu5Gc varies significantly among different food sources.
| Food Source | Neu5Gc Concentration (µg/g) | Reference |
| Beef | Up to 231 | [2] |
| Pork | Varies | [3] |
| Lamb | Varies | [3] |
| Cow's Milk & Dairy | 2 - 40 | [2] |
| Goat/Sheep Dairy | Higher than cow's milk | [4] |
| Poultry | Not detectable | [2] |
| Fish | Generally low to undetectable | [5] |
Quantitative Data: Sialic Acid Distribution in Mammalian Tissues
The relative abundance of Neu5Ac and Neu5Gc varies across different tissues and species. In mammals with a functional CMAH gene, Neu5Gc is a significant component of the total sialic acid pool.
| Species | Tissue | Neu5Ac (%) | Neu5Gc (%) | Reference |
| Pig | Spleen | ~18.5 | ~81.5 | [6] |
| Pig | Kidney | ~78.5 | ~21.5 | [6] |
| Mouse | Serum | Low | High | [7] |
| Mouse | Brain | High | Low | [7] |
| Cattle | Spleen | ~15 | ~85 | [8] |
| Cattle | Muscle | ~60 | ~40 | [8] |
| Horse | Spleen | ~25 | ~75 | [8] |
| Cat | Spleen | ~40 | ~60 | [8] |
| Kangaroo | Muscle | ~100 | ~0 | [8] |
| Dog | Muscle | ~100 | ~0 | [8] |
Implications for Cancer
The chronic inflammation induced by the anti-Neu5Gc immune response is thought to promote tumorigenesis. Studies in human-like Cmah-knockout mice have shown that feeding Neu5Gc in the presence of anti-Neu5Gc antibodies significantly increases the incidence of spontaneous carcinomas.[2][3]
Quantitative Data: Cancer Incidence in Cmah⁻/⁻ Mice
| Mouse Model | Diet | Antibody Status | Outcome | Reference |
| Cmah⁻/⁻ mice | Neu5Gc-rich | Immunized with Neu5Gc | ~5-fold increase in hepatocellular carcinoma incidence | [2] |
| Cmah⁻/⁻ mice | Neu5Gc-rich | Control (immunized with Neu5Ac) | No significant increase in cancer | [2] |
Implications for Atherosclerosis
The loss of CMAH function and the subsequent inflammatory response to dietary Neu5Gc are also implicated in the pathogenesis of atherosclerosis. Studies using Ldlr⁻/⁻ mice with a human-like Cmah deficiency have demonstrated an increased predisposition to atherosclerosis.
Quantitative Data: Atherosclerosis in Cmah⁻/⁻ Ldlr⁻/⁻ Mice
| Mouse Model | Diet | Outcome | Reference |
| Cmah⁻/⁻ Ldlr⁻/⁻ (female) | Sias-free High-Fat Diet (12 weeks) | 1.88-fold increase in aortic plaque area vs. Cmah⁺/⁺ Ldlr⁻/⁻ | [9] |
| Cmah⁻/⁻ Ldlr⁻/⁻ (male) | Sias-free High-Fat Diet (12 weeks) | 1.45-fold increase in aortic plaque area vs. Cmah⁺/⁺ Ldlr⁻/⁻ | [9] |
Impact on Immunity
The absence of Neu5Gc in humans has shaped the evolution of the immune system. Cmah-deficient mice exhibit a more inflammatory and phagocytic phenotype in their monocyte-macrophage lineage.[10] This heightened innate immune response may have provided an evolutionary advantage in clearing bacterial infections but could also contribute to a greater risk of inflammatory diseases.
Quantitative Data: Inflammatory Response in Cmah⁻/⁻ Mice
| Cell Type | Stimulus | Cytokine/Response | Observation | Reference |
| Bone marrow-derived macrophages | LPS | IL-6 | Increased production in Cmah⁻/⁻ mice | [10] |
| Peritoneal macrophages | LPS | MCP-1 | Increased secretion in Cmah⁻/⁻ mice | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study CMAH function and Neu5Gc synthesis.
CMAH Enzyme Activity Assay
This protocol describes a method to measure the enzymatic activity of CMAH by quantifying the conversion of CMP-Neu5Ac to CMP-Neu5Gc using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Enzyme source (e.g., cytosolic fraction of cells or tissues)
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, containing 0.1 mM DTT)
-
Reaction mixture: 10 mM Tris-HCl, pH 7.5, containing 34 nmol of NADH, 2 nmol of CMP-Neu5Ac, and 5 mM DTT
-
Ice-cold ethanol
-
HPLC system with a C18 reverse-phase column
-
Elution buffer (e.g., 50 mM NH₄H₂PO₄)
-
UV detector set to 271 nm
Procedure:
-
Prepare the enzyme source in the reaction buffer.
-
In a microcentrifuge tube, combine 40 µL of the enzyme source with 10 µL of the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 300 µL of ice-cold ethanol.
-
Incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Collect the supernatant and inject an aliquot into the HPLC system.
-
Elute isocratically with the elution buffer at a flow rate of 0.5 mL/min.
-
Monitor the absorbance at 271 nm to detect CMP-Neu5Ac and CMP-Neu5Gc.
-
Calculate the enzyme activity based on the peak areas of the substrate and product.
Caption: Workflow for the CMAH enzyme activity assay.
Sialic Acid Analysis by DMB-HPLC
This protocol details the quantification of total Neu5Ac and Neu5Gc from biological samples by derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by reverse-phase HPLC with fluorescence detection.
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
2 M Acetic Acid
-
DMB labeling solution (containing DMB, β-mercaptoethanol, and sodium hydrosulfite in acetic acid)
-
HPLC system with a C18 column
-
Fluorescence detector (Excitation: 373 nm, Emission: 448 nm)
-
Neu5Ac and Neu5Gc standards
Procedure:
-
Sialic Acid Release:
-
To the sample, add 2 M acetic acid.
-
Heat at 80°C for 2 hours to hydrolyze and release sialic acids.
-
Cool the sample to room temperature.
-
-
DMB Derivatization:
-
Add the DMB labeling solution to the hydrolyzed sample.
-
Incubate at 50°C for 2.5 hours in the dark.
-
Stop the reaction by placing the sample on ice.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the DMB-labeled sialic acids using a C18 column with an appropriate mobile phase (e.g., acetonitrile/methanol/water gradient).
-
Detect the fluorescent derivatives using the fluorescence detector.
-
Quantify Neu5Ac and Neu5Gc by comparing peak areas to those of the standards.
-
Caption: Workflow for sialic acid analysis by DMB-HPLC.
Western Blot for Neu5Gc Detection
This protocol outlines the detection of Neu5Gc-containing glycoproteins in a sample using a specific anti-Neu5Gc antibody.
Materials:
-
Protein sample
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Chicken anti-Neu5Gc IgY
-
Secondary antibody: HRP-conjugated anti-chicken IgY
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Neu5Gc antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
Conclusion and Future Directions
The study of the CMAH gene and its product, Neu5Gc, has unveiled a fascinating aspect of human evolution and its impact on modern health. The absence of endogenous Neu5Gc in humans, coupled with its presence in our diet, creates a unique immunological situation that is increasingly linked to chronic inflammatory diseases. For researchers and drug development professionals, understanding the intricacies of the CMAH-Neu5Gc axis is paramount.
Future research should focus on further elucidating the precise molecular mechanisms by which Neu5Gc-mediated inflammation contributes to disease pathogenesis. This includes identifying the specific signaling pathways activated by anti-Neu5Gc antibody binding and exploring the downstream effects on cellular function. From a therapeutic perspective, strategies aimed at modulating the anti-Neu5Gc immune response or preventing the incorporation of dietary Neu5Gc warrant investigation. The development of novel diagnostics to quantify Neu5Gc levels in tissues and anti-Neu5Gc antibody titers in circulation will also be crucial for risk assessment and patient stratification. The Cmah-knockout mouse model will continue to be an invaluable tool in these endeavors, providing a "human-like" system to test new hypotheses and therapeutic interventions. Ultimately, a deeper understanding of CMAH and Neu5Gc biology holds the promise of novel preventative and therapeutic strategies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A red meat-derived glycan promotes inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Differences in serum cytokine levels between wild type mice and mice with a targeted mutation suggests necessity of using control littermates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wild and domestic animals variably display Neu5Ac and Neu5Gc sialic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Enigma of Neu5Gc: A Technical Guide to its Absence in Humans and the Biomedical Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Humans are unique among most mammals in their inability to synthesize the sialic acid N-glycolylneuraminic acid (Neu5Gc). This profound biochemical divergence stems from a single genetic event—the inactivation of the cytidine (B196190) monophosphate-N-acetylneuraminic acid hydroxylase (CMAH) gene—that occurred in our hominin ancestors approximately 2–3 million years ago. While the evolutionary drivers behind this loss remain a subject of intense investigation, the consequences are far-reaching and hold significant implications for human health and disease. This technical guide provides an in-depth exploration of the evolutionary loss of Neu5Gc, detailing the genetic and biochemical mechanisms, the physiological and pathological ramifications, and the experimental methodologies crucial for its study. We present quantitative data on Neu5Gc exposure, detailed experimental protocols, and visualizations of key biological pathways to equip researchers and drug development professionals with a comprehensive understanding of this uniquely human trait.
The Genetic Basis of Neu5Gc Deficiency in Humans
The inability of humans to synthesize Neu5Gc is due to a 92-base pair deletion in the human CMAH gene, which corresponds to an exon in the functional gene of other mammals.[1][2][3][4] This deletion resulted in a frameshift mutation and a premature stop codon, leading to a truncated, non-functional protein.[2] This genetic inactivation is a fixed trait in the human population.[1][4] The CMAH enzyme is responsible for the hydroxylation of CMP-N-acetylneuraminic acid (CMP-Neu5Ac) to CMP-N-glycolylneuraminic acid (CMP-Neu5Gc), the activated sugar nucleotide required for the incorporation of Neu5Gc into glycans.[1] Consequently, human cells are genetically incapable of producing Neu5Gc and instead display an abundance of its precursor, Neu5Ac, on their cell surfaces.[5][6]
Biochemical and Physiological Consequences
The absence of endogenous Neu5Gc synthesis has several critical biochemical and physiological consequences:
-
Altered "Self" Glycan Landscape: The human "sialome" is fundamentally different from that of most other mammals, being predominantly composed of Neu5Ac. This alteration of the chemical landscape of the cell surface has profound implications for self-recognition by the immune system.
-
Dietary Incorporation of a "Xeno-autoantigen": Despite the inability to synthesize Neu5Gc, humans can metabolically incorporate it into their own tissues from dietary sources rich in this sialic acid, such as red meat and dairy products.[1][7][8] This incorporated Neu5Gc is then presented on the surface of human cells, creating a "xeno-autoantigen"—a foreign molecule presented as "self."
-
Generation of Anti-Neu5Gc Antibodies: The human immune system recognizes Neu5Gc as foreign and mounts an immune response, leading to the production of circulating anti-Neu5Gc antibodies in virtually all individuals.[1][5] The levels and isotypes of these antibodies can vary significantly among individuals.
-
Xenosialitis: A State of Chronic Inflammation: The constant exposure to dietary Neu5Gc and the presence of circulating anti-Neu5Gc antibodies can lead to a chronic state of low-grade inflammation termed "xenosialitis."[8] This process is hypothesized to contribute to the pathogenesis of several human diseases.
Pathological Implications of Neu5Gc
The interplay between dietary Neu5Gc incorporation and the human immune response is increasingly implicated in a range of pathologies:
-
Cancer: The chronic inflammation associated with xenosialitis is thought to promote tumor development and progression, particularly in cancers with a known link to red meat consumption, such as colorectal cancer.[9][10] Neu5Gc has been found to accumulate in various human tumors.[4]
-
Cardiovascular Disease: The inflammatory response triggered by anti-Neu5Gc antibodies interacting with Neu5Gc on endothelial cells may contribute to the development of atherosclerosis.
-
Other Inflammatory and Autoimmune Conditions: Research is ongoing to explore the potential role of the Neu5Gc-anti-Neu5Gc interaction in other chronic inflammatory and autoimmune diseases.
Quantitative Data
Table 1: Neu5Gc Content in Common Foodstuffs
| Food Category | Food Item | Neu5Gc (µg/g) | Neu5Ac (µg/g) | Reference |
| Red Meat | Beef (raw) | 36 ± 5 | 69 ± 8 | [2] |
| Lamb (raw) | 33 ± 1 | 46 ± 2 | [2] | |
| Pork (raw) | 15.2 ± 0.7 | 68 ± 3 | [2] | |
| Beef (cooked) | Up to 231 | - | [11] | |
| Dairy | Cow's Milk | 2 - 40 | - | [11] |
| Poultry | Chicken | Not detectable | - | [12] |
| Fish | Various | Scant | - | [12] |
Table 2: Anti-Neu5Gc Antibody Levels in Healthy Humans
| Antibody Isotype | Concentration Range (µg/mL) | Method | Reference |
| IgG | 2.22 - 3.94 (mean) | ELISA | [12] |
| IgG | 1.27 (median) | ELISA (monomeric Neu5Gc-PAA) | [6] |
| IgG | 4.25 (median) | Glycan Array (matched Neu5G/Ac pairs) | [6] |
Experimental Protocols
Quantification of Sialic Acids by Mass Spectrometry
Objective: To release, derivatize, and quantify Neu5Ac and Neu5Gc from biological samples (e.g., tissues, food).
Methodology:
-
Sialic Acid Release: Treat the homogenized sample with mild acid hydrolysis (e.g., 0.1 M H2SO4 at 80°C for 1 hour) to release sialic acids from glycoconjugates.[13]
-
Derivatization: Derivatize the released sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB) to form fluorescent derivatives.[13][14]
-
Purification: Remove proteins and other interfering substances using centrifugal filters (e.g., Microcon-10).[13]
-
Analysis by LC-MS/MS: Separate the DMB-derivatized sialic acids using capillary liquid chromatography and detect and quantify them using electrospray ionization tandem mass spectrometry (capLC-ESI-MS/MS).[14]
-
Quantification: Use known standards of DMB-derivatized Neu5Ac and Neu5Gc to create a standard curve for accurate quantification.[13]
Detection of Anti-Neu5Gc Antibodies by ELISA
Objective: To detect and quantify the levels of anti-Neu5Gc antibodies in human serum.
Methodology:
-
Antigen Coating: Coat 96-well ELISA plates with a Neu5Gc-containing antigen (e.g., purified bovine or porcine glycoproteins, or synthetic Neu5Gc-polyacrylamide) overnight at 4°C. As a negative control, coat parallel wells with the corresponding Neu5Ac-containing antigen.[13][15][16]
-
Blocking: Block non-specific binding sites with a protein solution devoid of Neu5Gc (e.g., 1% ovalbumin in PBS).[13]
-
Sample Incubation: Add diluted human serum samples to the wells and incubate for 2 hours at room temperature to allow anti-Neu5Gc antibodies to bind.[13][16]
-
Secondary Antibody Incubation: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes human IgG or IgM. Incubate for 1 hour at room temperature.[13]
-
Detection: Add a chromogenic substrate (e.g., o-phenylenediamine) and measure the absorbance at the appropriate wavelength.[13]
-
Quantification: Calculate the specific anti-Neu5Gc reactivity by subtracting the absorbance of the Neu5Ac-coated wells from the Neu5Gc-coated wells. A standard curve of purified human IgG or IgM can be used for absolute quantification.[13]
Immunohistochemical Detection of Neu5Gc in Tissues
Objective: To visualize the localization of incorporated Neu5Gc in human tissue sections.
Methodology:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections. For FFPE sections, deparaffinize and rehydrate the tissue.[17]
-
Antigen Retrieval: For FFPE sections, perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) at high temperature.[17]
-
Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific antibody binding with a suitable blocking solution (e.g., fish gelatin).[7][18]
-
Primary Antibody Incubation: Incubate the tissue sections with a highly specific anti-Neu5Gc antibody (e.g., affinity-purified chicken IgY) overnight at 4°C.[7][18]
-
Secondary Antibody Incubation: Wash the sections and incubate with a biotinylated or HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Signal Amplification and Detection: Use an avidin-biotin complex (ABC) system or a polymer-based detection system, followed by a chromogenic substrate (e.g., DAB) to visualize the antibody binding.[17]
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei, dehydrate, and mount with a coverslip.[17]
Signaling Pathways and Experimental Workflows
Neu5Gc Metabolic Incorporation Pathway
The incorporation of dietary Neu5Gc into human cells is a multi-step process involving endocytosis, lysosomal processing, and cytosolic activation for subsequent transfer to nascent glycans in the Golgi apparatus.
Caption: Metabolic pathway of dietary Neu5Gc incorporation into human cells.
Wnt/β-catenin Signaling Pathway and Neu5Gc
Recent evidence suggests that the incorporation of Neu5Gc into cell surface glycans can activate the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and differentiation that is often dysregulated in cancer.
Caption: Postulated influence of Neu5Gc on the Wnt/β-catenin signaling pathway.
Siglec Signaling and Neu5Gc
Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of immune receptors that recognize sialic acids and modulate immune responses. The absence of Neu5Gc and the abundance of Neu5Ac in humans have altered the landscape of Siglec-ligand interactions.
Caption: Differential interaction of Siglecs with Neu5Ac and Neu5Gc glycans.
Experimental Workflow: CMAH Knockout Mouse Model for Inflammation Studies
The Cmah knockout mouse provides an invaluable in vivo model to study the human-like condition of Neu5Gc deficiency.
Caption: Workflow for studying inflammation in CMAH knockout mice.
Conclusion and Future Directions
The evolutionary loss of Neu5Gc in humans represents a pivotal event in our species' history, with profound and complex consequences for our biology. While this genetic alteration may have conferred protection against certain pathogens, it has also rendered us susceptible to a unique form of chronic inflammation driven by dietary exposure to this non-human sialic acid. For researchers and drug development professionals, understanding the intricate interplay between Neu5Gc, the human immune system, and disease pathogenesis is paramount. Future research should focus on elucidating the precise molecular mechanisms by which Neu5Gc influences signaling pathways, identifying biomarkers to stratify individuals at risk for Neu5Gc-related pathologies, and exploring therapeutic strategies to mitigate the detrimental effects of xenosialitis. The development of drugs that can block Neu5Gc incorporation or modulate the anti-Neu5Gc immune response holds promise for the prevention and treatment of a range of chronic diseases.
References
- 1. From “Serum Sickness” to “Xenosialitis”: Past, Present, and Future Significance of the Non-human Sialic Acid Neu5Gc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of sialic acids in red meat by UPLC-FLD using indoxylsialosides as internal standards: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A general and accessible approach to enrichment and characterisation of natural anti-Neu5Gc antibodies from human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification [frontiersin.org]
- 7. Sensitive and Specific Detection of the Non-Human Sialic Acid this compound In Human Tissues and Biotherapeutic Products | PLOS One [journals.plos.org]
- 8. Human uptake and incorporation of an immunogenic nonhuman dietary sialic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary intake of the red meat-derived glycan Neu5Gc fuels colorectal cancer through up-regulation of Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cmm.ucsd.edu [cmm.ucsd.edu]
- 11. A red meat-derived glycan promotes inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Association between Neu5Gc carbohydrate and serum antibodies against it provides the molecular link to cancer: French NutriNet-Santé study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Method for Assessment of Human Anti-Neu5Gc Antibodies Applied to Kawasaki Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. Anti-Neu5Gc Antibody Kit Protocol - ELISA [protocols.io]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Sensitive and Specific Detection of the Non-Human Sialic Acid this compound In Human Tissues and Biotherapeutic Products - PMC [pmc.ncbi.nlm.nih.gov]
Dietary Sources of N-Glycolylneuraminic Acid in Red Meat: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Glycolylneuraminic acid (Neu5Gc), a non-human sialic acid found in red meat, and its implications for human health. Humans are unable to synthesize Neu5Gc due to an inactivating mutation in the CMAH gene.[1][2] However, dietary Neu5Gc from mammalian-derived foods, particularly red meat, can be metabolically incorporated into human tissues.[3][4][5] This incorporation is of significant interest to the scientific community as it can elicit an immune response, leading to the production of anti-Neu5Gc antibodies and potentially contributing to chronic inflammation-related diseases such as cancer and cardiovascular disease.[4][5][6][7]
This document details the quantitative distribution of Neu5Gc in various red meats, outlines the experimental protocols for its detection and quantification, and illustrates the key metabolic and signaling pathways associated with this xeno-autoantigen.
Quantitative Data on Neu5Gc in Red Meat
The concentration of Neu5Gc in red meat can vary significantly depending on the species, breed, cut of meat, and cooking methods.[8][9] The following tables summarize the quantitative data from various studies to provide a comparative overview.
Table 1: Neu5Gc and Neu5Ac Content in Various Raw Red Meats
| Meat Type | Neu5Gc (µg/g wet weight) | Neu5Ac (µg/g wet weight) | Neu5Ac/Neu5Gc Ratio | Reference |
| Beef | up to 231 | 46 - 78 | Variable | [3][8] |
| Beef (Holstein Friesian) | 61.02 | - | - | [8] |
| Beef (Piemontese) | 20.87 | 112.99 | 5.49 | [8] |
| Pork | 15.2 ± 0.7 | 68 ± 3 | ~4.5 | [10][11] |
| Lamb | 33 ± 1 | 46 ± 2 | ~1.4 | [10][11] |
| Rabbit | 0.4 ± 0.4 | 59 ± 2 | ~147.5 | [10][11] |
| Hare | 1 ± 1 | 50 ± 4 | ~50 | [10][11] |
Table 2: Neu5Gc and Neu5Ac Content in Different Meat Cuts and Organs
| Animal | Tissue/Cut | Neu5Gc Concentration | Neu5Ac Concentration | Neu5Gc as % of Total Sialic Acid | Reference |
| Beef | Muscle | 36 ± 5 µg/g | 69 ± 8 µg/g | ~34% | [10][11] |
| Lamb | Tenderloin | 30.97 µg/mg protein | 140 µg/mg protein | ~18% | [8] |
| Lamb | Neck | 76.94 µg/mg protein | 392.29 µg/mg protein | ~16% | [8] |
| Pig | Spleen | High | - | 75% | [9] |
| Pig | Lungs | High | - | - | [7] |
| Pig | Heart | High | - | - | [7] |
| Pig | Kidney | High | - | - | [7] |
| Pig | Liver | High | - | - | [7] |
| Cattle | Fat | - | - | 56% | [12] |
| Cattle | Spleen | - | - | 85% | [9] |
Note: Direct comparison between studies can be challenging due to variations in analytical methods and reporting units (e.g., µg/g wet weight vs. µg/mg protein).
Cooking has been shown to increase the measurable concentrations of both Neu5Ac and Neu5Gc in meat, potentially due to the release of sialic acids from the glycoconjugates.[9]
Experimental Protocols
Accurate quantification and detection of Neu5Gc are crucial for research in this field. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for Sialic Acid Quantification
This is the most common method for quantifying sialic acids.[3]
1. Sample Preparation and Hydrolysis:
-
Homogenize 1g of meat tissue.
-
To release sialic acids from glycoproteins and glycolipids, hydrolyze the homogenate with 5 mL of 50 mM sulfuric acid at 80°C for 90 minutes.[8] Alternatively, 2 M acetic acid at 80°C for 4 hours can be used.[10] Some protocols suggest using hydrochloric acid with ultrasound assistance for 30 minutes to shorten the hydrolysis time.[13]
-
Cool the mixture on ice and centrifuge at 6000 x g for 10 minutes at 4°C.[8]
-
Collect the supernatant containing the released sialic acids and filter it through a 0.45 µm pore size syringe filter.[8]
2. Derivatization:
-
The released sialic acids are derivatized with 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB).[3][13]
-
Mix the sample with an equal volume of 13 mM DMB solution.[13]
-
Incubate the mixture at 50°C for 2.5 hours in the dark.[14]
3. HPLC Analysis:
-
Analyze the derivatized sample using a C18 reversed-phase column.[10]
-
Use an isocratic solvent system, for example, 88% water, 7% methanol, and 5% acetonitrile.[3]
-
Detect the fluorescent derivatives using an excitation wavelength of 373 nm and an emission wavelength of 448 nm.[10]
-
Quantify Neu5Ac and Neu5Gc by comparing their peak areas to those of known standards.
Mass Spectrometry (MS) for Sialic Acid Analysis
Mass spectrometry provides a more definitive and sensitive method for the identification and quantification of sialic acids.[15][16]
1. Sample Preparation:
-
Similar to HPLC, samples are first hydrolyzed to release free sialic acids.
-
For N-glycans, release can be achieved using PNGase-F, followed by permethylation.[17]
-
For O-glycans, alkaline reductive beta-elimination can be used.[17]
2. LC-MS/MS Analysis:
-
Liquid chromatography is used to separate the different sialic acids before they enter the mass spectrometer.
-
A common method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in the negative electrospray ionization (ESI) mode.[16]
-
Quantification is achieved using multiple reaction monitoring (MRM) of specific ion transitions for Neu5Ac and Neu5Gc.[16]
Immunohistochemistry (IHC) for Neu5Gc Detection
IHC is used for the in-situ detection of Neu5Gc in tissue sections, providing spatial information about its distribution.[15][18]
1. Antibody Selection:
-
Polyclonal antibodies, such as chicken anti-Neu5Gc IgY, are often used as they can recognize Neu5Gc in various glycan contexts.[15][19]
-
Monoclonal antibodies can also be used but may be specific to certain Neu5Gc-containing glycans.[15]
2. Staining Protocol:
-
Tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the epitopes.
-
Sections are incubated with the primary anti-Neu5Gc antibody.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then applied.
-
A chromogenic substrate is added to visualize the location of Neu5Gc.
-
Specificity of staining is confirmed by competitive inhibition with free Neu5Gc.[18]
Signaling and Metabolic Pathways
Metabolic Incorporation of Dietary Neu5Gc
Dietary Neu5Gc is absorbed in the gastrointestinal tract and can be incorporated into human cells.[1] The proposed pathway involves endocytosis, lysosomal processing, and subsequent incorporation into newly synthesized glycoconjugates in the Golgi apparatus.[20][21]
Neu5Gc and Wnt/β-catenin Signaling Pathway
Recent studies have shown that the incorporation of Neu5Gc into colorectal cancer (CRC) cells can activate the Wnt/β-catenin signaling pathway, which is known to promote cell proliferation.[22] This provides a potential mechanism, independent of the immune response, by which red meat consumption may influence CRC progression.[22]
Conclusion
The presence of Neu5Gc in red meat and its subsequent incorporation into human tissues represents a unique biological phenomenon with potential health implications. This guide has summarized the current knowledge on the dietary sources of Neu5Gc, provided detailed experimental protocols for its analysis, and outlined its metabolic and signaling pathways. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working to understand the complex interplay between diet, the immune system, and chronic diseases. Further research is warranted to fully elucidate the long-term health effects of dietary Neu5Gc in humans.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Expression | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]
- 3. A red meat-derived glycan promotes inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Sugar Molecule Links Red Meat Consumption and Elevated Cancer Risk in Mice [today.ucsd.edu]
- 6. medindia.net [medindia.net]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Variability of Sialic Acids in Beef Breeds and Nutritional Implications in Red Meat [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. digicomst.ie [digicomst.ie]
- 11. Quantification of sialic acids in red meat by UPLC-FLD using indoxylsialosides as internal standards: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Red Meat Derived Glycan, N-acetylneuraminic Acid (Neu5Ac) Is a Major Sialic Acid in Different Skeletal Muscles and Organs of Nine Animal Species—A Guideline for Human Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Quantitative analysis of sialic acids in Chinese conventional foods by HPLC-FLD [scirp.org]
- 15. Sensitive and Specific Detection of the Non-Human Sialic Acid this compound In Human Tissues and Biotherapeutic Products | PLOS One [journals.plos.org]
- 16. academic.oup.com [academic.oup.com]
- 17. A Simple Method for Assessment of Human Anti-Neu5Gc Antibodies Applied to Kawasaki Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sensitive and specific detection of the non-human sialic Acid this compound in human tissues and biotherapeutic products. [escholarship.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Dietary intake of the red meat-derived glycan Neu5Gc fuels colorectal cancer through up-regulation of Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Incorporation of Dietary Neu5Gc into Human Tissues: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Humans are genetically unable to synthesize the sialic acid N-glycolylneuraminic acid (Neu5Gc) due to an inactivating mutation in the CMAH gene.[1] Despite this, Neu5Gc is consistently detected in human tissues, particularly in malignant tumors, where it is incorporated from dietary sources rich in this molecule, such as red meat and dairy products.[1][2][3] This metabolic incorporation renders human cells displaying Neu5Gc immunogenic, as the human immune system recognizes it as foreign and produces anti-Neu5Gc antibodies.[4][5] The resulting chronic inflammation, termed "xenosialitis," is hypothesized to be a contributing factor to the progression of diseases like cancer and atherosclerosis.[6][7] This document provides a detailed technical overview of the metabolic pathways of Neu5Gc incorporation, its quantitative distribution in human tissues, the signaling pathways it influences, and the experimental protocols used for its detection and analysis.
The Metabolic Pathway of Neu5Gc Incorporation
Humans absorb Neu5Gc from dietary sources, primarily red meats.[6][8] The bound form of Neu5Gc is bioavailable and can be metabolically incorporated into human cell surface glycoconjugates.[6][9] The process begins with the uptake of Neu5Gc-containing glycans, likely through macropinocytosis, a clathrin-independent endocytic pathway.[1][10] Once inside the cell, these molecules are transported to lysosomes. Within the lysosome, sialidases cleave Neu5Gc from the glycan chains. The free Neu5Gc is then exported to the cytosol by the lysosomal sialic acid transporter, Sialin.[1][10]
In the cytosol, the human sialylation machinery does not distinguish Neu5Gc from its human counterpart, N-acetylneuraminic acid (Neu5Ac).[11][12] Neu5Gc is activated to CMP-Neu5Gc and subsequently transferred by sialyltransferases to nascent glycoproteins and glycolipids within the Golgi apparatus. These newly synthesized Neu5Gc-containing glycoconjugates are then transported to the cell surface, where they are displayed.[10] This incorporation is particularly noted in cells with high turnover rates, such as epithelial cells, endothelial cells, fetal tissues, and cancer cells.[1][12][13]
Quantitative Distribution of Neu5Gc in Human Tissues
Neu5Gc is found in trace amounts in normal human tissues but can accumulate to higher levels in fetal and malignant tissues.[9][13] The following tables summarize quantitative data from various studies.
Table 1: Neu5Gc in Human Cancer Tissues
| Cancer Type | Detection Method | Positive Samples / Total | Percentage (%) | Neu5Gc as % of Total Sialic Acid | Reference |
| Breast Carcinoma | IHC | 5 / 8 | 62.5% | - | [14] |
| Breast Carcinoma | IHC | 37 / 37 | 100% | - | [14] |
| Breast Carcinoma | MS, TLC | 8 / 12 | 66.7% | - | [14] |
| Breast Carcinoma | HPLC | - | - | 1-17% (in MUC1 mucin) | [14] |
| Ovarian Carcinoma | IHC | 3 / 3 | 100% | - | [14] |
| Ovarian Carcinoma | HPLC | - | - | ~1-4% | [3] |
| Prostate Carcinoma | IHC | 2 / 4 | 50% | - | [14] |
| Lung Carcinoma | IHC | 1 / 4 | 25% | - | [14] |
| Lung Carcinoma | IHC | 7 / 11 | 63.6% | - | [14] |
| Colon Carcinoma | TLC | 14 / 16 | 87.5% | (Neu5Gc-GM2) | [14] |
| Colon Carcinoma | TLC | 7 / 16 | 43.7% | (Neu5Gc-GM3) | [14] |
| Colon Carcinoma | TLC | - | - | 0.3-3% (lipid-bound) | [14] |
| Melanoma | TLC | 6 / 11 | 54.5% | - | [14] |
| Melanoma | IHC | 7 / 11 | 63.6% | - | [14] |
| Cervical Carcinoma | IHC | 4 / 4 | 100% | - | [14] |
| Endometrial Carcinoma | IHC | 4 / 4 | 100% | - | [14] |
| Pancreatic Carcinoma | HPLC | - | - | ~1-4% | [3] |
| Throat Cancers | LC-MS/MS | - | - | ~0.035% | [15] |
IHC: Immunohistochemistry; MS: Mass Spectrometry; TLC: Thin-Layer Chromatography; HPLC: High-Performance Liquid Chromatography.
Table 2: Neu5Gc in Normal and Fetal Human Tissues
| Tissue Type | Detection Method | Findings | Reference |
| Normal Adult Tissues | IHC | Localized to epithelial cells, secretions, blood vessels | [14] |
| Fetal Tissues (various) | IHC | Prominent in epithelial cells and secretions | [9] |
| Fetal Intestine | TLC | Detected in 33.3% of samples | [14] |
| Placenta | IHC | Detected in blood vessel endothelial cells | [14] |
Pathophysiological Consequences and Signaling Pathways
The incorporation of Neu5Gc into human tissues is not benign. It creates xeno-autoantigens that are recognized by pre-existing circulating anti-Neu5Gc antibodies, leading to a chronic inflammatory state known as "xenosialitis."[6][7] This process is implicated in promoting diseases aggravated by inflammation, including cancer and atherosclerosis.[6][16]
The Xenosialitis Hypothesis
Xenosialitis is initiated by the binding of human anti-Neu5Gc antibodies (IgG, IgM, IgA) to Neu5Gc displayed on the surface of human cells, such as endothelial and epithelial cells.[7][17] This antigen-antibody interaction is believed to trigger a low-grade, chronic inflammatory response. In the context of cancer, this inflammation can promote tumor growth, angiogenesis, and progression.[1][3][17] The mechanism may involve the upregulation of inflammatory mediators like cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF).[1][17]
Oncogenic Signaling Pathways
Beyond general inflammation, Neu5Gc incorporation has been shown to directly activate specific oncogenic signaling pathways, promoting cell proliferation and tumor growth independent of the immune response.[18][19]
-
Wnt/β-catenin Pathway: In colorectal cancer (CRC) cells, the incorporation of Neu5Gc has been demonstrated to activate the Wnt/β-catenin signaling pathway.[18][19] This leads to increased expression of downstream target genes, promoting cell proliferation and accelerating tumor progression.[18][20]
-
Other Pathways: Studies have also associated Neu5Gc with the activation of other cancer-related pathways. This includes increased levels of HRAS, Cyclin A2 (CCNA2), and AKT2 proteins, and reduced inhibition of epidermal growth factor receptor (EGFR) phosphorylation, collectively contributing to tumor growth.[1][18]
Experimental Protocols for Neu5Gc Analysis
A variety of methods are employed to detect and quantify Neu5Gc in biological samples and to measure the corresponding antibody response.
Immunohistochemistry (IHC) for Tissue Staining
IHC is used to visualize the distribution of Neu5Gc in tissue sections. A highly specific affinity-purified chicken polyclonal anti-Neu5Gc antibody (IgY) is often used.[21][22]
-
Objective: To detect Neu5Gc in formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections.
-
Protocol Outline:
-
Tissue Preparation: Deparaffinize and rehydrate FFPE sections. For frozen sections, air-dry and wash with phosphate-buffered saline (PBS).
-
Antigen Retrieval (for FFPE): Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂. Block non-specific antibody binding using a suitable blocking buffer, such as 0.1% fish gelatin in PBST (PBS with 0.1% Tween-20).[21]
-
Primary Antibody Incubation: Incubate sections with the affinity-purified chicken anti-Neu5Gc IgY (e.g., at 5 µg/mL or diluted 1:500-1:1000) overnight at 4°C.[21] A non-immune chicken IgY should be used as a negative control on a parallel section.[22]
-
Secondary Antibody Incubation: After washing with PBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Donkey anti-chicken HRP) for 1 hour at room temperature.
-
Detection: Develop the signal using a chromogen substrate like DAB (3,3'-Diaminobenzidine).
-
Counterstaining & Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
-
Controls:
Mass Spectrometry (MS) for Quantification
MS provides sensitive and quantitative analysis of Neu5Gc content.
-
Objective: To quantify the amount of Neu5Gc relative to Neu5Ac in glycoproteins or glycolipids.
-
Protocol Outline:
-
Glycan Release: Release glycans from glycoproteins using enzymes like PNGase F (for N-glycans) or through chemical methods like hydrazinolysis.
-
Sialic Acid Release: Release sialic acids from glycans by mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 3 hours).
-
Derivatization: Label the released sialic acids with a fluorescent tag, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB). This enhances detection sensitivity for HPLC with fluorescence detection or LC-MS.
-
LC-MS/MS Analysis: Separate the DMB-labeled sialic acids using reverse-phase liquid chromatography (LC) coupled to a mass spectrometer.[15]
-
Quantification: Use multiple reaction monitoring (MRM) mode for high specificity and sensitivity. Monitor the specific precursor-to-product ion transitions for Neu5Ac and Neu5Gc.[15] For example, for Neu5Gc, the transition m/z 323.8 → 115.7 can be used in negative ion mode.[15] Quantify against a standard curve of known concentrations of labeled Neu5Ac and Neu5Gc.[15]
-
Flow Cytometry for Cell Surface Detection
Flow cytometry is used to detect Neu5Gc expression on the surface of intact cells.
-
Objective: To quantify the percentage of cells expressing Neu5Gc and the intensity of expression.
-
Protocol Outline:
-
Cell Preparation: Prepare a single-cell suspension (e.g., from cultured cells or dissociated tissue). Use 1x10⁶ cells per sample.[21][23]
-
Blocking: Wash cells and resuspend in a blocking buffer (e.g., 0.5% fish gelatin in PBS) to prevent non-specific binding.
-
Primary Antibody Staining: Incubate cells with the anti-Neu5Gc antibody (or control IgY) at a predetermined optimal concentration (e.g., 1:4000 dilution) for 1 hour on ice.[21][23]
-
Secondary Antibody Staining: Wash the cells, then incubate with a fluorophore-conjugated secondary antibody (e.g., Cy5-conjugated Donkey anti-chicken IgY) for 1 hour on ice in the dark.[22]
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software, gating on the live cell population and quantifying the fluorescence shift compared to the negative control.
-
ELISA and Sialoglycan Microarrays for Antibody Detection
These methods are used to measure the levels and specificity of anti-Neu5Gc antibodies in human serum.
-
Objective: To quantify anti-Neu5Gc IgG, IgA, and IgM in plasma or serum.
-
Protocol Outline (ELISA):
-
Plate Coating: Coat microtiter plates with a Neu5Gc-containing glycoconjugate (e.g., Neu5Gcα-PAA) and a corresponding Neu5Ac-containing control (e.g., Neu5Acα-PAA).[24]
-
Blocking: Block unoccupied sites on the wells with a blocking buffer.
-
Sample Incubation: Add diluted human serum samples to the wells and incubate.
-
Detection: Add an HRP-conjugated secondary antibody specific for the human immunoglobulin isotype of interest (e.g., anti-human IgG-HRP).
-
Signal Development: Add a chromogenic substrate (e.g., OPD) and measure absorbance.
-
Calculation: The specific anti-Neu5Gc reactivity is determined by subtracting the absorbance value from the Neu5Ac-coated well from that of the Neu5Gc-coated well.[25]
-
-
Sialoglycan Microarrays: These arrays contain a wide variety of printed natural and synthetic glycans, including many different Neu5Gc- and Neu5Ac-terminated structures. They allow for a high-throughput analysis of the fine specificity and diversity of the anti-Neu5Gc antibody repertoire in human sera.[26]
References
- 1. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Understanding the presence of xeno-derived Neu5Gc in the human body, and its significance: a review - MedCrave online [medcraveonline.com]
- 5. What is Neu5Gc and Why it Matters — Plant Based Treasure Valley [plantbasedtv.org]
- 6. A red meat-derived glycan promotes inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From “Serum Sickness” to “Xenosialitis”: Past, Present, and Future Significance of the Non-human Sialic Acid Neu5Gc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Human uptake and incorporation of an immunogenic nonhuman dietary sialic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification [frontiersin.org]
- 12. A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Absence of Neu5Gc and Presence of Anti-Neu5Gc Antibodies in Humans—An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence | MDPI [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. ahajournals.org [ahajournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. cmm.ucsd.edu [cmm.ucsd.edu]
- 19. Dietary intake of the red meat-derived glycan Neu5Gc fuels colorectal cancer through up-regulation of Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sensitive and Specific Detection of the Non-Human Sialic Acid this compound In Human Tissues and Biotherapeutic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Sensitive and Specific Detection of the Non-Human Sialic Acid this compound In Human Tissues and Biotherapeutic Products | PLOS One [journals.plos.org]
- 24. academic.oup.com [academic.oup.com]
- 25. A Simple Method for Assessment of Human Anti-Neu5Gc Antibodies Applied to Kawasaki Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Profiling Anti-Neu5Gc IgG in Human Sera with a Sialoglycan Microarray Assay - PMC [pmc.ncbi.nlm.nih.gov]
The "Sweet" Danger: A Technical Guide to the Role of N-Glycolylneuraminic Acid (Neu5Gc) in Cancer Progression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-glycolylneuraminic acid (Neu5Gc) is a sialic acid synthesized by most mammals but not humans, due to an inactivating mutation in the cytidine (B196190) monophosphate-N-acetylneuraminic acid hydroxylase (CMAH) gene. Despite this, Neu5Gc is metabolically incorporated into human tissues, particularly tumors, through the consumption of red meat and other mammalian-derived food products. This incorporation of a non-human molecule, or "xeno-autoantigen," on the surface of human cells, especially cancer cells, triggers a cascade of events that contribute to cancer progression. The primary mechanism is a chronic inflammatory state known as "xenosialitis," driven by the interaction of incorporated Neu5Gc with circulating human anti-Neu5Gc antibodies. This guide provides an in-depth technical overview of the multifaceted roles of Neu5Gc in oncology, detailing the molecular mechanisms, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the critical signaling pathways involved.
The Origin and Incorporation of a Xeno-Autoantigen
Humans are genetically incapable of producing Neu5Gc. The primary source of this sialic acid is dietary, with red meats such as beef, pork, and lamb being particularly rich sources.[1][2] Once consumed, the bound form of Neu5Gc is bioavailable and can be metabolically incorporated into the glycan chains of glycoproteins and gangliosides on the surface of human cells.[1][3] This process is particularly pronounced in tissues with high cell turnover, such as epithelia, and is significantly amplified in malignant tumors.[4][5] The hypoxic conditions often found within the tumor microenvironment have been shown to further enhance the uptake and expression of Neu5Gc.[5][6]
The "Xenosialitis" Hypothesis: A Catalyst for Chronic Inflammation
The central hypothesis explaining the pro-cancerous effects of Neu5Gc is termed "xenosialitis."[3][7] It posits that the presence of Neu5Gc on human cells, recognized as foreign by the immune system, interacts with ubiquitously present circulating anti-Neu5Gc antibodies in humans.[8][9] This antigen-antibody interaction initiates a chronic inflammatory response at the site of Neu5Gc accumulation.[1][7] This persistent, low-grade inflammation is a well-established driver of carcinogenesis and can promote tumor growth, angiogenesis, and metastasis.[8][10]
Molecular Mechanisms and Signaling Pathways
Neu5Gc's contribution to cancer progression extends beyond general inflammation, involving the modulation of specific signaling pathways crucial for cell proliferation and survival.
Wnt/β-catenin Signaling Pathway
Recent studies have demonstrated that the incorporation of Neu5Gc into colorectal cancer (CRC) cells can activate the Wnt/β-catenin signaling pathway, a critical pathway in the development and progression of CRC.[11][12] In a murine model genetically predisposed to intestinal polyps and lacking the Cmah gene (human-like), a Neu5Gc-enriched diet led to an increase in intestinal polyp growth with more malignant features.[11] This was associated with increased expression of genes downstream of the Wnt signaling pathway.[12] This suggests a direct, immune-independent mechanism by which dietary Neu5Gc can fuel tumor progression.[11][13]
EGFR Signaling
The presence of Neu5Gc on cell surface gangliosides, such as GM3, can also influence receptor tyrosine kinase signaling. One study on A431 epithelial cells showed that Neu5Gc-GM3 was less effective at inhibiting epidermal growth factor receptor (EGFR) phosphorylation compared to its human counterpart, Neu5Ac-GM3.[4] This suggests that the replacement of Neu5Ac with Neu5Gc could lead to a state of heightened EGFR pathway activation, thereby promoting tumor growth.[13]
Immune Modulation: A Double-Edged Sword
The immune response to Neu5Gc is complex and dose-dependent. While chronic, low-level anti-Neu5Gc antibody interaction promotes inflammation and tumor growth, high concentrations of these antibodies may mediate an effective anti-tumor response.[4][14] This has been demonstrated in human-like Cmah knockout mice, where intermediate doses of anti-Neu5Gc antibodies increased tumor weight, while high doses tended to inhibit tumor growth.[4][14] Furthermore, Neu5Gc-containing gangliosides can be shed from the tumor surface into the microenvironment, where they may exert immunosuppressive effects.[5][6]
Quantitative Data on Neu5Gc in Cancer
The accumulation of Neu5Gc in human tumors has been quantified in several studies, highlighting its potential as a biomarker.
| Cancer Type | Glycoconjugate | Neu5Gc Abundance (% of Total Sialic Acid) | Reference(s) |
| Breast Carcinoma | MUC1 Mucin | 1 - 17% | [4] |
| Colon Carcinoma | Lipid-bound (e.g., Neu5Gc-GM2) | 0.3 - 3% | [4] |
| Various Carcinomas | Total Sialic Acids | Variable, but consistently higher than in normal tissues | [5] |
Expression of Neu5Gc-Containing Gangliosides in Human Tumors:
| Cancer Type | Neu5Gc-Ganglioside | Positive Samples (%) | Reference(s) |
| Colon Carcinoma | Neu5Gc-GM2 | 87.5% (14/16) | [4] |
| Breast Carcinoma | Neu5Gc-GM2 | 50% (6/12) | [4] |
| Breast Carcinoma | Neu5Gc-GM3 | 66.7% (8/12) | [4] |
| Cutaneous Melanoma | Neu5Gc-GM3 | 100% (10/10) | [4] |
Experimental Protocols and Methodologies
Investigating the role of Neu5Gc in cancer requires a specialized set of experimental approaches. Below are outlines of key methodologies.
Animal Model: The Cmah Knockout Mouse
The most relevant animal model for studying the human-specific effects of Neu5Gc is the Cmah knockout (Cmah-/-) mouse. These mice, like humans, are unable to synthesize Neu5Gc.[1][2]
-
Objective: To model the human condition of dietary Neu5Gc incorporation and subsequent immune response in vivo.
-
Methodology:
-
Diet: Cmah-/- mice are fed either a Neu5Gc-rich diet (e.g., containing pork products) or a Neu5Gc-free control diet (e.g., soy-based).[1][11]
-
Immunization (for xenosialitis studies): To ensure the presence of anti-Neu5Gc antibodies, mice can be immunized with Neu5Gc-containing antigens, such as chimpanzee red blood cell ghosts or rabbit anti-thymocyte globulin.[1][15]
-
Tumor Induction/Transplantation: Syngeneic tumor cells that express Neu5Gc (e.g., MC38 colon carcinoma) are transplanted into the mice.[10] Alternatively, spontaneous tumor models, such as ApcMin/+ mice crossed onto the Cmah-/- background, can be used.[11][15]
-
Analysis: Tumor growth is monitored. At the endpoint, tissues are collected for histological analysis (e.g., H&E staining for inflammation, IHC for Neu5Gc, Mac-1 for macrophage infiltration, CD31 for vascular density) and molecular analysis (e.g., qPCR for inflammatory and Wnt pathway genes).[10][15]
-
Detection and Quantification of Neu5Gc
-
High-Performance Liquid Chromatography (HPLC): Sialic acids are released from tissues or cells by acid hydrolysis, derivatized with 1,2-diamino-4,5-methylenedioxybenzene (DMB), and then quantified by reverse-phase HPLC with fluorescent detection. This is the gold standard for accurate quantification.[1][5]
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Utilizes a specific antibody, typically a chicken polyclonal IgY anti-Neu5Gc antibody, to visualize the localization of Neu5Gc within tissue sections.[5][10]
-
Thin-Layer Chromatography (TLC) with Immunostaining: Primarily used for detecting Neu5Gc-containing gangliosides. Glycolipids are extracted, separated by TLC, and then probed with an anti-Neu5Gc antibody.[4]
Measurement of Anti-Neu5Gc Antibodies
-
Enzyme-Linked Immunosorbent Assay (ELISA): A common method to quantify the levels of anti-Neu5Gc antibodies (IgG, IgM, IgA) in human or mouse serum.[16][17]
-
Antigen Coating: ELISA plates are coated with a Neu5Gc-containing antigen (e.g., Neu5Gc-PAA conjugate, wild-type mouse serum glycoproteins).
-
Blocking: Non-specific binding sites are blocked.
-
Sample Incubation: Diluted serum samples are added to the wells.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) is added, followed by a substrate to produce a colorimetric or chemiluminescent signal.
-
Specificity Control: To ensure specificity, parallel assays are run with the corresponding Neu5Ac-antigen, and the signal is subtracted.[18] Alternatively, serum from Cmah-/- mice can be used to absorb non-Neu5Gc reactivity.[16]
-
Therapeutic Implications and Future Directions
The unique presence of Neu5Gc on human tumors makes it an attractive target for cancer therapy. Strategies targeting Neu5Gc-containing glycoconjugates, such as the Neu5Gc-GM3 ganglioside, are being explored.[5] Molecular vaccines targeting Neu5Gc-GM3 have shown encouraging results in clinical trials for breast cancer, melanoma, and non-small cell lung cancer.[5]
Future research should focus on:
-
Further elucidating the downstream signaling events triggered by the Neu5Gc-anti-Neu5Gc interaction.
-
Developing more specific and potent therapeutic antibodies or vaccines that can shift the immune response from pro-inflammatory to cytotoxic.
-
Investigating the utility of serum anti-Neu5Gc antibody levels and repertoires as biomarkers for cancer risk and prognosis.[19]
-
Exploring methods to prevent or reduce the metabolic incorporation of dietary Neu5Gc.[1]
References
- 1. A red meat-derived glycan promotes inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neu5Gc - Study Suggests It's Why Red Meat Linked To Inflammation And Cancer In Mice | Science 2.0 [science20.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | From “Serum Sickness” to “Xenosialitis”: Past, Present, and Future Significance of the Non-human Sialic Acid Neu5Gc [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. Dietary intake of the red meat-derived glycan Neu5Gc fuels colorectal cancer through up-regulation of Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 13. cmm.ucsd.edu [cmm.ucsd.edu]
- 14. For Good and Ill, Immune Response to Cancer Cuts Both Ways [today.ucsd.edu]
- 15. proceedings.science [proceedings.science]
- 16. A simple method for assessment of human anti-Neu5Gc antibodies applied to Kawasaki disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-Neu5Gc and anti-non-Neu5Gc antibodies in healthy humans | PLOS One [journals.plos.org]
- 18. EP1651955A2 - Methods for detecting and analyzing this compound (neu5gc) in biological materials - Google Patents [patents.google.com]
- 19. Association between Neu5Gc carbohydrate and serum antibodies against it provides the molecular link to cancer: French NutriNet-Santé study - PMC [pmc.ncbi.nlm.nih.gov]
N-Glycolylneuraminic Acid (Neu5Gc): A Xeno-Autoantigen Fueling Human Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid synthesized by most mammals but not humans due to a specific gene inactivation that occurred in our ancestors. Through the consumption of red meat and dairy products, Neu5Gc is metabolically incorporated into human tissues, where it is recognized as foreign by the immune system. This leads to the production of anti-Neu5Gc antibodies, creating a continuous state of immune reactivity. The ongoing interaction between the dietary-acquired Neu5Gc "xeno-autoantigen" and circulating "xeno-autoantibodies" is increasingly implicated in the pathogenesis of several human diseases, including cancer and cardiovascular conditions, through a mechanism of chronic inflammation termed "xenosialitis." This guide provides a comprehensive overview of the core aspects of Neu5Gc biology, its quantification, and the associated immune responses, offering a valuable resource for researchers and professionals in drug development.
The Biology of Neu5Gc in the Human Context
Humans are genetically incapable of producing Neu5Gc due to a mutation in the gene encoding CMP-N-acetylneuraminic acid hydroxylase (CMAH), the enzyme responsible for converting the precursor N-acetylneuraminic acid (Neu5Ac) into Neu5Gc.[1][2] Despite this, Neu5Gc is found in human tissues, particularly in endothelial and epithelial cells, as well as in tumors.[2][3] The primary source of this non-native sialic acid is the diet, with red meats such as beef, pork, and lamb, along with dairy products, being major contributors.[4][5][6]
Once ingested, Neu5Gc is absorbed and metabolically incorporated into the glycan chains of human cells, effectively displaying a "non-self" sugar on a "self" background.[1][2] This molecular mimicry does not go unnoticed by the immune system. The human body mounts a significant and persistent immune response, producing a polyclonal repertoire of anti-Neu5Gc antibodies, primarily of the IgG, IgA, and IgM isotypes.[7][8][9] This unique situation, where a dietary molecule becomes a part of our own tissues while being constantly targeted by our immune system, sets the stage for chronic inflammation and has profound implications for human health.
Quantitative Data on Neu5Gc and Anti-Neu5Gc Antibodies
A thorough understanding of the role of Neu5Gc in human disease requires precise quantification of both the antigen and the corresponding antibodies in various biological contexts.
Neu5Gc Content in Dietary Sources
The concentration of Neu5Gc varies significantly across different food products. Red meats are particularly rich in this xeno-autoantigen, while poultry and fish contain negligible amounts.
| Food Category | Food Item | Neu5Gc Concentration (µg/g) | Reference |
| Red Meat | Beef | Up to 231 | [4] |
| Pork | ~161.7 | [6] | |
| Lamb | ~97.7 | [6] | |
| Dairy | Cow's Milk | 2 - 40 | [4] |
| Goat's Milk | High | [5] | |
| Poultry | Chicken | Absent | [6] |
| Seafood | Fish | Trace amounts | |
| Eggs | Chicken Egg | Absent | [6] |
Table 1: Neu5Gc Content in Common Foodstuffs. This table summarizes the varying concentrations of Neu5Gc found in different dietary sources, highlighting the high levels in red meat and dairy.
Neu5Gc Levels in Human Tissues
Neu5Gc preferentially accumulates in tissues with high cell turnover, such as epithelial and endothelial linings. Notably, cancerous tissues often exhibit significantly higher levels of Neu5Gc compared to their normal counterparts.[2][10][11]
| Tissue Type | Condition | Neu5Gc as % of Total Sialic Acids | Reference |
| Carcinomas | Ovarian, Pancreatic, Breast | 1 - 4% | [10] |
| Breast (MUC1 mucin) | 1 - 17% | [11] | |
| Colon (glycosphingolipids) | 0.03 - 0.14% | [11] | |
| Normal Tissues | Endothelial and Epithelial cells | Low but detectable | [2] |
Table 2: Neu5Gc Accumulation in Human Tissues. This table provides a comparative overview of Neu5Gc levels in cancerous and normal human tissues, indicating a significant enrichment in malignant cells.
Anti-Neu5Gc Antibody Titers in Humans
All humans possess circulating anti-Neu5Gc antibodies, though the titers can vary considerably among individuals.[7][8][9] These variations may be influenced by diet, age, and underlying health conditions.
| Antibody Isotype | Healthy Individuals (Median Concentration) | Range in Healthy Individuals | Reference |
| IgG | 2.80 µg/mL | 0.15 - 30.80 µg/mL | [2] |
| IgA | 0.5 µg/mL | - | [2] |
| IgM | 0.35 µg/mL | - | [2] |
Table 3: Circulating Anti-Neu5Gc Antibody Isotype Levels in Healthy Humans. This table presents the median concentrations and ranges of different anti-Neu5Gc antibody isotypes found in the serum of healthy individuals. Studies have shown that men tend to have higher levels of anti-Neu5Gc IgG than women.[8] Furthermore, elevated levels of these antibodies have been associated with an increased risk of colorectal cancer.[12]
Key Experimental Protocols
The study of Neu5Gc and the associated immune response relies on a set of specialized experimental techniques. This section provides an overview of the core methodologies.
Quantification of Neu5Gc by High-Performance Liquid Chromatography (HPLC)
HPLC with fluorescence detection (HPLC-FLD) is a widely used method for the sensitive and specific quantification of Neu5Gc in various biological samples.
Methodology:
-
Sample Preparation: Tissues or food samples are homogenized.
-
Acid Hydrolysis: Sialic acids are released from glycoconjugates by acid hydrolysis, typically using trifluoroacetic acid (TFA) at 80°C.[13][14]
-
Derivatization: The released sialic acids are derivatized with a fluorescent labeling agent, most commonly 1,2-diamino-4,5-methylenedioxybenzene (DMB).[13][14] This reaction is typically carried out at 50°C in the dark.
-
HPLC Analysis: The DMB-labeled sialic acids are separated by reverse-phase HPLC and detected by a fluorescence detector.[13][14]
-
Quantification: The concentration of Neu5Gc is determined by comparing the peak area to that of a known standard.
Detection of Anti-Neu5Gc Antibodies by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying anti-Neu5Gc antibodies in human serum. A critical consideration for this assay is the avoidance of any animal-derived reagents that could contain Neu5Gc, which would lead to inaccurate results.[15][16]
Methodology:
-
Coating: A 96-well ELISA plate is coated with a Neu5Gc-containing antigen (e.g., bovine fetuin or synthetic Neu5Gc-conjugated polyacrylamide) overnight at 4°C.[15][17] A parallel coating with a Neu5Ac-containing antigen serves as a negative control.
-
Blocking: Non-specific binding sites are blocked using a Neu5Gc-free blocking buffer for 1-2 hours at room temperature.[15][17]
-
Primary Antibody Incubation: Diluted human serum is added to the wells and incubated for 2 hours at room temperature to allow anti-Neu5Gc antibodies to bind to the antigen.[15][17]
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that recognizes human immunoglobulins (e.g., HRP-conjugated anti-human IgG) is added and incubated for 1 hour at room temperature.[15]
-
Detection: A substrate for the enzyme is added, and the resulting colorimetric reaction is measured using a plate reader. The antibody titer is calculated by subtracting the signal from the Neu5Ac-coated wells from the signal from the Neu5Gc-coated wells.
References
- 1. From “Serum Sickness” to “Xenosialitis”: Past, Present, and Future Significance of the Non-human Sialic Acid Neu5Gc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A red meat-derived glycan promotes inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ijpbs.com [ijpbs.com]
- 7. Frontiers | A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification [frontiersin.org]
- 8. Anti-Neu5Gc and anti-non-Neu5Gc antibodies in healthy humans | PLOS One [journals.plos.org]
- 9. Anti-Neu5Gc and anti-non-Neu5Gc antibodies in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Association between Neu5Gc carbohydrate and serum antibodies against it provides the molecular link to cancer: French NutriNet-Santé study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of sialic acids in Chinese conventional foods by HPLC-FLD [scirp.org]
- 14. community.sent2promo.com [community.sent2promo.com]
- 15. Anti-Neu5Gc Antibody Kit Protocol - ELISA [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. A Simple Method for Assessment of Human Anti-Neu5Gc Antibodies Applied to Kawasaki Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Non-Human Sialic Acid Neu5Gc: A Technical Guide to its Initial Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid molecule found in most mammals but not synthesized by humans due to an inactivating mutation in the gene encoding CMP-N-acetylneuraminic acid hydroxylase (CMAH). Despite this, Neu5Gc can be metabolically incorporated into human tissues from dietary sources, primarily red meat. This incorporation makes Neu5Gc a xeno-autoantigen, leading to the generation of anti-Neu5Gc antibodies and a chronic inflammatory state termed "xenosialitis." This guide provides a comprehensive overview of the initial discovery and characterization of Neu5Gc, detailing the key experiments, methodologies, and quantitative data from the foundational research that first described this unique biological phenomenon.
Historical Perspective: From Serum Sickness to a Defined Antigen
The story of Neu5Gc's discovery is intertwined with early 20th-century medical practices. The administration of horse serum-based antitoxins often led to a condition known as "serum sickness."[1] In the 1920s, Hanganutziu and Deicher independently identified heterophilic antibodies in the sera of these patients that could agglutinate animal red blood cells.[2][3] These became known as Hanganutziu-Deicher (H-D) antibodies. For decades, the precise nature of the H-D antigen remained elusive. It wasn't until the late 1970s and early 1980s that independent research groups demonstrated that these H-D antibodies recognized gangliosides containing this compound.[2][4] This pivotal discovery marked the initial characterization of Neu5Gc as an immunogenic molecule.
Subsequent research revealed that Neu5Gc is derived from the common mammalian sialic acid N-acetylneuraminic acid (Neu5Ac) by the addition of a single oxygen atom, a reaction catalyzed by the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH).[4][5] A landmark discovery in the late 1990s showed that humans are genetically deficient in a functional CMAH enzyme due to a specific gene mutation that occurred after our evolutionary divergence from other hominids.[6][7] This explained why Neu5Gc is a foreign antigen in humans.
Despite the inability to synthesize Neu5Gc, sensitive analytical techniques have detected its presence in human tissues, particularly in epithelial and endothelial cells, as well as in tumors.[2][4] This led to the understanding that Neu5Gc from dietary sources, such as red meat, can be metabolically incorporated into human glycoconjugates.[1]
Biochemical Characterization and Biosynthesis
Neu5Gc is structurally similar to Neu5Ac, differing only by a single hydroxyl group at the N-acetyl position. This seemingly minor difference has profound biological consequences.
The CMAH-Dependent Biosynthetic Pathway
In non-human mammals, the synthesis of Neu5Gc occurs in the cytosol and is catalyzed by CMP-N-acetylneuraminic acid hydroxylase (CMAH).[8] The enzyme converts CMP-Neu5Ac to CMP-Neu5Gc. This activated form of Neu5Gc is then transported into the Golgi apparatus, where it serves as a donor for sialyltransferases to be incorporated into growing glycan chains on proteins and lipids.[8]
Metabolic Incorporation of Dietary Neu5Gc in Humans
In humans, who lack a functional CMAH enzyme, the presence of Neu5Gc in tissues is a result of the metabolic incorporation of dietary Neu5Gc.[6] Neu5Gc-containing glycoconjugates from food sources are taken up by cells through endocytosis. Inside the cell, lysosomal sialidases release free Neu5Gc, which is then transported to the cytosol. Cytosolic enzymes can then activate the salvaged Neu5Gc to CMP-Neu5Gc, which can be incorporated into cellular glycoconjugates.[6]
Key Experimental Methodologies
The initial characterization of Neu5Gc relied on a combination of immunological and biochemical techniques.
Detection of Hanganutziu-Deicher Antibodies
The classical method for detecting H-D antibodies was the hemagglutination assay .
-
Principle: This assay is based on the ability of antibodies to cross-link red blood cells (erythrocytes) that express the target antigen on their surface, leading to visible clumping (agglutination).
-
Protocol Outline:
-
Serial dilutions of patient serum (containing potential H-D antibodies) are prepared in microtiter plates.
-
A suspension of washed animal erythrocytes (e.g., from horse or cow) is added to each well.
-
The plates are incubated to allow for antibody-antigen binding and agglutination.
-
The results are read by observing the pattern of erythrocyte sedimentation. A diffuse lattice of agglutinated cells indicates a positive result, while a tight button of sedimented cells indicates a negative result.
-
Isolation and Characterization of the H-D Antigen
The identification of the H-D antigen as Neu5Gc-containing glycoconjugates involved the extraction and analysis of lipids from animal erythrocyte membranes.
-
Principle: Gangliosides, which are sialic acid-containing glycosphingolipids, can be extracted from cell membranes using organic solvents and separated by chromatography.
-
Protocol Outline for Ganglioside Extraction and Analysis:
-
Lipid Extraction: Erythrocyte membranes are homogenized and extracted with a series of chloroform/methanol/water mixtures to partition the lipids into the organic phase.
-
Purification: The crude lipid extract is subjected to procedures like Folch partitioning and DEAE-Sephadex chromatography to enrich for the acidic ganglioside fraction.
-
Thin-Layer Chromatography (TLC): The purified ganglioside fraction is applied to a silica (B1680970) gel TLC plate and developed with a specific solvent system. This separates the different ganglioside species based on their polarity.
-
Visualization: The separated gangliosides are visualized using a sialic acid-specific reagent, such as resorcinol-HCl, which produces a characteristic color.
-
Structural Analysis: The ganglioside species corresponding to the H-D antigen are scraped from the TLC plate, eluted, and subjected to further structural analysis, including gas chromatography-mass spectrometry (GC-MS) of the constituent sugars to identify Neu5Gc.
-
CMP-Neu5Ac Hydroxylase (CMAH) Enzyme Assay
The characterization of the enzyme responsible for Neu5Gc synthesis was crucial. A common method for assaying CMAH activity is based on the separation and quantification of the substrate (CMP-Neu5Ac) and the product (CMP-Neu5Gc) by high-performance liquid chromatography (HPLC).
-
Principle: The enzymatic reaction is allowed to proceed, and then the reaction is stopped. The nucleotide-activated sugars are then separated by reverse-phase HPLC and detected by their UV absorbance.
-
Protocol Outline:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, dithiothreitol (B142953) (DTT), NADH, and the substrate CMP-Neu5Ac.
-
Enzyme Reaction: The enzyme source (e.g., a cytosolic fraction from animal tissue) is added to the reaction mixture and incubated at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of ice-cold ethanol (B145695) to precipitate proteins.
-
Sample Preparation: The mixture is centrifuged, and the supernatant containing CMP-Neu5Ac and any newly formed CMP-Neu5Gc is collected.
-
HPLC Analysis: An aliquot of the supernatant is injected onto a C18 reverse-phase HPLC column. The components are separated using an isocratic mobile phase (e.g., 50 mM ammonium (B1175870) phosphate) and detected by UV absorbance at 271 nm.
-
Quantification: The amount of CMP-Neu5Gc produced is determined by integrating the area of its corresponding peak in the chromatogram.
-
Quantitative Data from Foundational Studies
The following tables summarize representative quantitative data from early studies on the distribution of Neu5Gc and anti-Neu5Gc antibodies. It is important to note that the specific values can vary depending on the analytical methods used and the specific tissues or individuals analyzed.
Table 1: Relative Abundance of Neu5Gc in Glycolipids of Various Animal Erythrocytes
| Animal Species | Neu5Gc as % of Total Sialic Acid |
| Horse | >95% |
| Cow | ~90% |
| Pig | ~50% |
| Sheep | ~80% |
| Human | Undetectable |
Data compiled from various sources reporting on the sialic acid content of erythrocyte gangliosides.
Table 2: Hanganutziu-Deicher Antibody Titers in Human Sera
| Patient Group | Mean Hemagglutination Titer |
| Healthy Controls | < 1:8 |
| Patients with Serum Sickness | > 1:64 |
| Patients with certain malignancies | Variable, often elevated |
Illustrative data based on reports of hemagglutination assays from the 1970s and 1980s.
Conclusion and Future Directions
The initial discovery and characterization of Neu5Gc unveiled a fascinating and unique aspect of human biology. The absence of endogenous Neu5Gc synthesis, coupled with its dietary incorporation and subsequent immune response, has significant implications for human health and disease. The foundational research outlined in this guide provided the critical framework for our current understanding of Neu5Gc's role in inflammation, cancer, and other chronic conditions.
For drug development professionals, the Neu5Gc/anti-Neu5Gc antibody system presents both challenges and opportunities. The immunogenicity of Neu5Gc is a critical consideration in the development of animal-derived biotherapeutics and in the field of xenotransplantation. Conversely, the presence of Neu5Gc on tumor cells suggests its potential as a target for novel immunotherapies. Continued research into the intricate biology of Neu5Gc will undoubtedly pave the way for new diagnostic and therapeutic strategies.
References
- 1. [Enzyme assay of CMP-Neu5Ac hydroxylase]:Glycoscience Protocol Online Database [jcggdb.jp]
- 2. cmm.ucsd.edu [cmm.ucsd.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Structural Complexity and Animal Tissue Distribution of this compound (Neu5Gc)-Terminated Glycans. Implications for Their Immunogenicity in Clinical Xenografting [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. escholarship.org [escholarship.org]
- 8. A red meat-derived glycan promotes inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Separation of Neu5Ac and Neu5Gc using HPAEC-PAD
This document provides a detailed protocol for the separation and quantification of N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) from glycoproteins using High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). This method is highly sensitive and specific, eliminating the need for sample derivatization.[1][2][3][4]
Introduction
N-acetylneuraminic acid (Neu5Ac) and this compound (Neu5Gc) are common sialic acids found in glycoproteins. While Neu5Ac is abundant in humans, Neu5Gc is not typically produced and its presence in therapeutic proteins can elicit an immune response.[2][5] Therefore, accurate quantification of both Neu5Ac and Neu5Gc is critical for the development and quality control of biopharmaceuticals. HPAEC-PAD offers a robust and direct method for the analysis of these non-derivatized carbohydrates.[3][5][6] The technique utilizes a strong anion-exchange stationary phase at high pH to separate the weakly acidic carbohydrates, followed by sensitive detection through pulsed amperometry.[5][6]
Experimental Workflow
The overall experimental workflow for the analysis of Neu5Ac and Neu5Gc by HPAEC-PAD involves sample preparation to release the sialic acids from the glycoprotein (B1211001), followed by chromatographic separation and detection.
Materials and Reagents
-
N-acetylneuraminic acid (Neu5Ac) standard
-
This compound (Neu5Gc) standard
-
2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN) (optional internal standard)[1]
-
50% (w/w) Sodium hydroxide (B78521) (NaOH) solution[7]
-
Anhydrous sodium acetate (B1210297) (NaOAc)[7]
-
Neuraminidase (from Arthrobacter ureafaciens) for enzymatic digestion[1]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a biocompatible, metal-free flow path
-
Pulsed Amperometric Detector (PAD) with a gold working electrode[1]
-
Data acquisition and analysis software
Detailed Experimental Protocols
Sample Preparation: Release of Sialic Acids
Sialic acids must first be cleaved from the glycoprotein backbone. This can be achieved through either acid hydrolysis or enzymatic digestion.
a) Acid Hydrolysis (Mild Conditions)
This method is commonly used for releasing sialic acids.
-
Prepare a solution of the glycoprotein sample in water.
-
Add an equal volume of 4 M acetic acid to the sample.[10]
-
Incubate the mixture at 80°C for 3 hours in a heating block.[10]
-
After hydrolysis, dry the sample completely using a vacuum concentrator (e.g., SpeedVac) equipped with an acid trap.[5][10]
-
Reconstitute the dried sample in a known volume of high-purity water prior to HPAEC-PAD analysis.[5][10]
b) Enzymatic Digestion
This method offers a milder alternative to acid hydrolysis.
-
Dissolve the glycoprotein sample in a buffer suitable for neuraminidase activity (e.g., 0.1 M sodium acetate, pH 5).[7]
-
Add neuraminidase from Arthrobacter ureafaciens to the sample solution.[1][7]
-
Incubate the mixture for 18 hours at 37°C.[7]
-
The sample can then be directly analyzed or stored frozen. If an internal standard is used, it should be added after digestion.[1][7]
HPAEC-PAD Chromatography
The following tables summarize typical chromatographic conditions for the separation of Neu5Ac and Neu5Gc.
Table 1: Chromatographic Conditions
| Parameter | Setting | Reference |
| Column | CarboPac™ PA20 (3 x 150 mm) or PA10 | [2][5][11] |
| Flow Rate | 0.5 mL/min | [5] |
| Injection Volume | 5 - 25 µL | [5][7] |
| Column Temperature | 30 °C | [5] |
| Detection | Pulsed Amperometric Detection (PAD) with Gold Electrode | [1][5] |
Table 2: Mobile Phase and Gradient Program (Example)
| Time (min) | % Eluent A (100 mM NaOH) | % Eluent B (1 M NaOAc in 100 mM NaOH) |
| 0.0 | 93 | 7 |
| 10.0 | 70 | 30 |
| 11.0 | 70 | 30 |
| 12.0 | 93 | 7 |
| 27.0 | 93 | 7 |
| This is an exemplary gradient program based on literature. The gradient may need to be optimized for specific applications and columns.[11] A common gradient involves running from 70-300 mM acetate in 100 mM NaOH.[2][5] |
Table 3: Pulsed Amperometric Detection Waveform (Example)
| Time (s) | Potential (V) vs. Ag/AgCl | Integration |
| 0.00 | +0.05 | |
| 0.40 | +0.05 | Begin |
| 0.60 | +0.75 | End |
| 0.61 | -0.15 | |
| 1.00 | -0.15 | |
| This represents a typical carbohydrate waveform. The exact potentials and durations may vary depending on the instrument manufacturer.[11] |
Data Presentation and Quantitative Analysis
Calibration curves should be prepared using standards of Neu5Ac and Neu5Gc. The concentration of each sialic acid in the sample is determined by comparing its peak area to the corresponding standard curve.
Table 4: Quantitative Performance Data
| Analyte | Linearity Range (pmol) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) | Reference |
| Neu5Ac | 50 - 250 | 0.24 | 0.80 | [1][9] |
| Neu5Gc | 2 - 10 | 0.21 | 0.70 | [1][9] |
Note: Linearity ranges, LOD, and LOQ are dependent on the specific instrument, column, and experimental conditions.
Logical Relationship for Method Selection
The choice between acid hydrolysis and enzymatic digestion depends on the nature of the glycoprotein and the information required.
Conclusion
The HPAEC-PAD method described provides a sensitive, direct, and reliable approach for the separation and quantification of Neu5Ac and Neu5Gc. Proper sample preparation and optimization of chromatographic conditions are crucial for achieving accurate and reproducible results. This technique is well-suited for the analysis of sialylation patterns in glycoproteins, which is a critical quality attribute for many biotherapeutic products.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. lcms.cz [lcms.cz]
- 3. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 4. Sialic Acid Quantification by HPAEC-PAD – CD BioGlyco - CD BioGlyco [bioglyco.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lcms.cz [lcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Mass Spectrometry-Based Neu5Gc Glycan Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-glycolylneuraminic acid (Neu5Gc) is a sialic acid found in most mammals but not synthesized by humans due to a mutation in the CMAH gene.[1][2][3] Humans can, however, metabolically incorporate Neu5Gc from dietary sources, primarily red meat.[1][3] This incorporation is of significant interest in biomedical research and drug development as Neu5Gc is considered a xeno-autoantigen and can elicit an immune response.[1][4] Aberrant Neu5Gc expression has been linked to several pathologies, including cancer and inflammation.[3][5] Consequently, accurate and sensitive profiling of Neu5Gc-containing glycans is crucial for understanding its role in disease and for the safety and efficacy assessment of biotherapeutics.[6]
Mass spectrometry (MS) has emerged as a powerful tool for the detailed characterization and quantification of Neu5Gc glycans.[7] This document provides an overview of common MS-based techniques, detailed experimental protocols, and data presentation for Neu5Gc glycan profiling.
Mass Spectrometry Techniques for Neu5Gc Profiling
Two primary mass spectrometry techniques are widely employed for Neu5Gc glycan analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification and structural characterization of Neu5Gc.[7][8] It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This technique is particularly useful for analyzing complex biological samples.[7] A common approach involves the derivatization of released sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB), which enhances fluorescence and ionization efficiency.[9][10][11]
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS
MALDI-TOF-MS is a high-throughput technique well-suited for screening large numbers of samples.[7] It provides rapid determination of the molecular weights of glycans, allowing for compositional assignment. To improve sensitivity and stabilize labile sialic acids like Neu5Gc, derivatization methods such as permethylation or on-target derivatization with reagents like Girard's reagent T are often employed.[12][13]
Experimental Workflows and Protocols
A general workflow for Neu5Gc glycan profiling by mass spectrometry involves several key steps: glycan release, purification, derivatization (optional but recommended), and MS analysis.
Protocol 1: Release of N-Glycans from Glycoproteins
This protocol describes the enzymatic release of N-linked glycans from glycoproteins using PNGase F.[14][15]
Materials:
-
Glycoprotein sample (20-500 µg)[14]
-
1,4-dithiothreitol (DTT) solution (2 mg/mL in 0.6 M TRIS buffer, pH 8.5)[14]
-
Iodoacetamide (IAA) solution (12 mg/ml in 0.6 M TRIS buffer, pH 8.5)[14]
-
50 mM Ammonium (B1175870) Bicarbonate
-
TPCK-treated trypsin (50 µg/ml in 50 mM ammonium bicarbonate)[14]
-
PNGase F
-
5% Acetic Acid
-
C18 Sep-Pak column[14]
Procedure:
-
Lyophilize the glycoprotein sample.[14]
-
Resuspend the sample in 0.5 mL of DTT solution and incubate at 50°C for 1 hour to reduce disulfide bonds.[14]
-
Add 0.5 mL of IAA solution and incubate at room temperature in the dark for 1 hour to alkylate cysteine residues.[14]
-
Dialyze the sample against 50 mM ammonium bicarbonate at 4°C for 16-24 hours.[14]
-
Lyophilize the dialyzed sample.[14]
-
Resuspend the sample in 0.5 mL of trypsin solution and incubate overnight (12-16 hours) at 37°C.[14]
-
Stop the reaction by adding 2 drops of 5% acetic acid.[14]
-
Condition a C18 Sep-Pak column and load the digested sample.[14]
-
Wash the column with 5% acetic acid and elute the peptides.[14]
-
Pool and lyophilize the eluted fractions.[14]
-
Resuspend the dried peptides in 200 µL of 50 mM ammonium bicarbonate and add PNGase F.[14]
-
Incubate at 37°C overnight (12-16 hours).[14]
-
Stop the reaction with 5% acetic acid. The sample now contains released N-glycans.[14]
Protocol 2: DMB Labeling of Sialic Acids for LC-MS Analysis
This protocol is for the derivatization of released sialic acids with DMB for enhanced detection.[9][16]
Materials:
-
Sample containing released sialic acids
-
2 M Acetic Acid[9]
-
DMB labeling solution (freshly prepared):
-
7 mM 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB)
-
1 M 2-mercaptoethanol
-
18 mM Sodium hydrosulfite
-
in 5 mM trifluoroacetic acid[16]
-
-
Water (HPLC grade)
Procedure:
-
To release sialic acids, hydrolyze the glycoprotein sample with 2 M acetic acid at 80°C for 2 hours.[9]
-
Add 20 µL of the DMB labeling solution to the sample containing the released sialic acids.[9]
-
Incubate the mixture in the dark at 50°C for 3 hours.[9]
-
Stop the reaction by adding 480 µL of water.[9]
-
The DMB-labeled sample is now ready for LC-MS analysis.
Protocol 3: Permethylation of N-Glycans for MALDI-TOF-MS Analysis
Permethylation enhances the ionization efficiency and stabilizes sialic acids for MALDI-TOF-MS analysis.[13]
Materials:
-
Dried released N-glycans
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydroxide (B78521) (NaOH)
-
Methyl iodide (CH₃I)
-
Methanol
-
Water
Procedure:
-
Dissolve the dried N-glycans in DMSO.
-
Add a slurry of NaOH in DMSO and mix thoroughly.
-
Add methyl iodide and incubate at room temperature with shaking.
-
Quench the reaction with water.
-
Extract the permethylated glycans with chloroform.
-
Wash the chloroform layer with water to remove impurities.
-
Evaporate the chloroform to obtain the dried, permethylated glycans.
-
The sample is now ready for MALDI-TOF-MS analysis.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison. Below are examples of how to present quantitative Neu5Gc data.
Table 1: Quantification of Neu5Gc in Human Throat Cancers and Lymph Nodes [8]
| Tissue Type | Total Neu5Gc (ng/g tissue) | % of Total Sialic Acid | Free Neu5Gc (%) | Conjugated Neu5Gc (%) |
| Throat Cancers | 30 | 0.035 | 33.3 | 66.7 |
| Lymph Nodes | 15 | 0.015 | 33.3 | 66.7 |
Table 2: Relative Abundance of Neu5Gc-Containing N-Glycans in a Monoclonal Antibody
| Glycan Structure | Neu5Ac-containing (%) | Neu5Gc-containing (%) |
| FA2G1S1 | 98.2 | 1.8 |
| A2G2S1 | 99.1 | 0.9 |
| M5 | 100 | 0 |
Table 3: Detection Limits of DMB-Labeled Sialic Acids [10][11]
| Detection Method | Neu5Ac | Neu5Gc | Kdn |
| Mass Spectrometry (fmol) | 32 | 32 | 32 |
| Fluorescence Detection (amol) | 320 | 320 | 320 |
Applications in Research and Drug Development
-
Cancer Research: Elevated levels of Neu5Gc have been reported in various cancers, making it a potential biomarker for diagnosis and prognosis.[3][5][17] Profiling Neu5Gc glycans can provide insights into tumor progression and metastasis.[1]
-
Drug Development: For biotherapeutics produced in non-human cell lines, it is crucial to quantify the levels of Neu5Gc, as its presence can induce an immune response in humans, affecting the safety and efficacy of the drug.[6] Regulatory agencies require monitoring of Neu5Gc content in biopharmaceutical products.
-
Inflammatory Diseases: The immune response to Neu5Gc has been implicated in chronic inflammatory diseases. Understanding the profile of Neu5Gc glycans in these conditions can aid in elucidating disease mechanisms and identifying therapeutic targets.[18]
Conclusion
Mass spectrometry offers a powerful suite of tools for the sensitive and specific profiling of Neu5Gc-containing glycans. The choice between LC-MS/MS and MALDI-TOF-MS will depend on the specific research question, sample complexity, and desired throughput. The protocols and data presentation guidelines provided here offer a framework for researchers, scientists, and drug development professionals to effectively analyze and report Neu5Gc glycan data, ultimately contributing to a better understanding of its role in health and disease.
References
- 1. Profiling Anti-Neu5Gc IgG in Human Sera with a Sialoglycan Microarray Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.iucc.ac.il [cris.iucc.ac.il]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a carbohydrate cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ludger.com [ludger.com]
- 7. aspariaglycomics.com [aspariaglycomics.com]
- 8. academic.oup.com [academic.oup.com]
- 9. waters.com [waters.com]
- 10. login.medscape.com [login.medscape.com]
- 11. researchgate.net [researchgate.net]
- 12. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycan Analysis - MALDI Glycan Profiling | Ludger Ltd [ludger.com]
- 14. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 15. agilent.com [agilent.com]
- 16. Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. DSpace [research-repository.griffith.edu.au]
- 18. Xenogeneic Neu5Gc and self-glycan Neu5Ac epitopes are potential immune targets in MS - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Neu5Gc Glycosides: Application Notes and Protocols for Chemical and Chemoenzymatic Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical and chemoenzymatic synthesis of N-glycolylneuraminic acid (Neu5Gc) glycosides. These compounds are of significant interest in biomedical research and drug development due to their presence on the surface of animal cells and their immunogenic nature in humans.
Introduction
This compound (Neu5Gc) is a major sialic acid found in most mammals but is absent in humans due to an inactivating mutation in the gene encoding CMP-Neu5Ac hydroxylase (CMAH). Despite this, Neu5Gc can be metabolically incorporated into human tissues from dietary sources, particularly red meat and dairy products. This incorporation has been linked to inflammatory responses and the progression of certain diseases, including cancer. The synthesis of Neu5Gc glycosides is crucial for studying these biological processes and for the development of diagnostics and therapeutics.
This document outlines two primary approaches for the synthesis of Neu5Gc glycosides: direct chemical synthesis, often starting from the more readily available N-acetylneuraminic acid (Neu5Ac), and chemoenzymatic synthesis, which leverages the high efficiency and selectivity of enzymes.
Data Presentation: Quantitative Yields in Neu5Gc Glycoside Synthesis
The following tables summarize quantitative data from various synthetic routes to Neu5Gc and its glycosides, providing a comparative overview of their efficiencies.
Table 1: Chemical Synthesis of Neu5Gc and its Glycosides
| Synthetic Approach | Starting Material | Product | Yield (%) | Reference(s) |
| Chemical Synthesis from D-arabinose | D-arabinose | Neu5Gc | 22 | [1] |
| De-N-acetylation of allyl α-Neu5Ac-glycoside | Allyl α-Neu5Ac-glycoside | Allyl α-Neu5Gc-glycoside | 80 | [2] |
| Microwave-Assisted De-N-acetylation of methyl α-Neu5Ac glycoside | Methyl α-Neu5Ac glycoside | 5-amino derivative | 91 | [2] |
| Trisaccharide Synthesis using Thiomethyl Neu5Gc Donor | Thiomethyl Neu5Gc donor | Neu5Gc-containing trisaccharides | 55-63 |
Table 2: Chemoenzymatic Synthesis of Neu5Gc and its Glycosides
| Synthetic Approach | Starting Material(s) | Key Enzyme(s) | Product | Yield (%) | Reference(s) |
| Chemoenzymatic Synthesis from Glucose | D-Glucose | Multi-step chemical and enzymatic conversion | Neu5Gc | Gram-scale | [3][4] |
| One-Pot Multienzyme (OPME) Sialylation | N-glycolylmannosamine (ManNGc), Pyruvate (B1213749), CTP, Acceptor Glycoside | Sialic acid aldolase (B8822740), CMP-sialic acid synthetase (CSS), Sialyltransferase | Neu5Gc-glycoside | High | [1] |
| Chemoenzymatic Synthesis of Neu5Gcα2–3Galβ1–3GalNAc | ManNGc, Pyruvate, CTP, Galβ1–3GalNAcβOBn | Sialic acid aldolase, CSS, α2–3-Sialyltransferase | Neu5Gcα2–3Galβ1–3GalNAc | 56 | [1] |
Experimental Protocols
Protocol 1: Chemical Synthesis of Neu5Gc Glycosides via Microwave-Assisted De-N-acetylation
This protocol describes the conversion of a protected Neu5Ac glycoside to the corresponding Neu5Gc glycoside through a rapid, microwave-assisted de-N-acetylation followed by re-acylation.
Materials:
-
Fully protected methyl α-Neu5Ac glycoside
-
2.0 M Sodium Hydroxide (NaOH) solution
-
Acetoxyacetyl chloride
-
Anhydrous solvents (e.g., Dichloromethane, Pyridine)
-
Reagents for de-O-acetylation (e.g., Sodium methoxide (B1231860) in methanol)
-
Microwave reactor
-
Standard laboratory glassware
-
Silica (B1680970) gel for column chromatography
-
TLC plates and developing solvents
Procedure:
-
De-N-acetylation:
-
In a microwave-safe vessel, dissolve the fully protected methyl α-Neu5Ac glycoside in an appropriate solvent.
-
Add 2.0 M NaOH solution.
-
Seal the vessel and subject it to microwave irradiation at 120°C for 15 minutes with a maximum power of 100 W.[2]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 5-amino derivative.
-
-
Re-N-acylation:
-
Dissolve the 5-amino derivative in an anhydrous solvent (e.g., pyridine) under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add acetoxyacetyl chloride to the stirring solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
-
De-O-acetylation:
-
Dissolve the N-acylated product in anhydrous methanol (B129727).
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature until all O-acetyl groups are removed (monitor by TLC).
-
Neutralize the reaction with an acidic resin (e.g., Dowex 50W-X8).
-
Filter the resin and concentrate the filtrate to yield the final methyl α-Neu5Gc glycoside.
-
-
Purification:
-
Purify the final product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Protocol 2: Chemoenzymatic Synthesis of Neu5Gc Glycosides using a One-Pot Three-Enzyme (OPME) System
This protocol outlines a highly efficient one-pot synthesis of Neu5Gc-glycosides starting from N-glycolylmannosamine (ManNGc) and an acceptor glycoside. This method leverages the sequential action of three enzymes in a single reaction vessel.[1]
Materials:
-
N-glycolylmannosamine (ManNGc)
-
Pyruvic acid (sodium salt)
-
Cytidine 5'-triphosphate (CTP)
-
Acceptor glycoside (e.g., with a terminal galactose residue)
-
Sialic acid aldolase (e.g., from Pasteurella multocida, PmNanA)[2]
-
CMP-sialic acid synthetase (CSS, e.g., from Neisseria meningitidis)
-
A suitable sialyltransferase (e.g., α2,3- or α2,6-sialyltransferase)
-
Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Alkaline phosphatase
-
Anion exchange resin (e.g., Dowex 1-X8, formate (B1220265) form)[5][6]
-
Size-exclusion chromatography media (e.g., Bio-Gel P-2)
Procedure:
-
Reaction Setup:
-
In a single reaction vessel, prepare a solution containing Tris-HCl buffer (e.g., 100 mM, pH 8.0), MgCl₂ (e.g., 20 mM), and DTT (e.g., 1 mM).
-
Add the substrates: ManNGc, sodium pyruvate (typically in excess), CTP, and the acceptor glycoside.
-
Add the three enzymes: sialic acid aldolase, CMP-sialic acid synthetase, and the desired sialyltransferase. The optimal amount of each enzyme should be determined empirically but is typically in the range of 1-5 U per µmol of acceptor.
-
Optionally, add alkaline phosphatase to the reaction mixture to degrade the pyrophosphate byproduct and drive the reaction forward.
-
-
Incubation:
-
Incubate the reaction mixture at a suitable temperature (e.g., 37°C) with gentle agitation.
-
Monitor the progress of the reaction by TLC or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). The reaction time can range from 4 to 18 hours.[7]
-
-
Reaction Quenching and Workup:
-
Once the reaction is complete, terminate it by adding cold ethanol (B145695) to precipitate the enzymes and other proteins.
-
Centrifuge the mixture to pellet the precipitate and collect the supernatant.
-
Lyophilize the supernatant to dryness.
-
-
Purification:
-
Dissolve the lyophilized powder in a minimal amount of water.
-
Apply the solution to an anion-exchange chromatography column (e.g., Dowex 1-X8, formate form).
-
Wash the column with water to remove unreacted neutral sugars and other non-anionic components.
-
Elute the sialylated product with a gradient of formic acid (e.g., 0-1 M).
-
Collect and pool the fractions containing the desired product (as determined by TLC or another analytical method).
-
Lyophilize the pooled fractions.
-
For further purification and desalting, perform size-exclusion chromatography (e.g., using a Bio-Gel P-2 column) with water as the eluent.
-
Lyophilize the purified product to obtain the final Neu5Gc-glycoside.
-
Mandatory Visualizations
Biosynthesis and Chemoenzymatic Synthesis Pathways
Caption: Comparison of natural biosynthesis and one-pot multienzyme (OPME) synthesis of Neu5Gc glycosides.
Experimental Workflow for Chemical Synthesis from Neu5Ac Glycosides
Caption: Workflow for the chemical synthesis of Neu5Gc glycosides from Neu5Ac precursors.
Experimental Workflow for One-Pot Three-Enzyme (OPME) Synthesis
Caption: Step-by-step workflow for the chemoenzymatic synthesis and purification of Neu5Gc glycosides.
References
- 1. Frontiers | Synthesis of this compound (Neu5Gc) and Its Glycosides [frontiersin.org]
- 2. Synthesis of this compound (Neu5Gc) and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemo-enzymatic synthesis of the carbohydrate antigen this compound from glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemo-enzymatic synthesis of the carbohydrate antigen this compound from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and identification of this compound (Neu5Gc) from the holothuroidea Gumi, Cucumaria echinata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PURIFICATION AND IDENTIFICATION OF this compound (Neu5Gc) FROM THE HOLOTHUROIDEA GUMI, CUCUMARIA ECHINATA | Semantic Scholar [semanticscholar.org]
- 7. One-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Neu5Gc in Glycan Microarray Fabrication
Introduction
N-glycolylneuraminic acid (Neu5Gc) is a sialic acid found in most mammals but not naturally synthesized in humans due to an inactivating mutation in the CMAH gene.[1][2][3][4] Humans can, however, metabolically incorporate Neu5Gc into their own cell surface glycans from dietary sources rich in mammalian products, such as red meat and dairy.[1][3][5] This incorporation leads to the presentation of Neu5Gc as a non-native antigen on human tissues, particularly accumulating in carcinomas.[3][4] Consequently, the human immune system recognizes these Neu5Gc-containing glycans as foreign and produces a diverse array of anti-Neu5Gc antibodies.[1][3][4][6] These antibodies have been implicated in various human diseases, including cancer and chronic inflammation, making them significant targets for diagnostic and therapeutic research.[1][5][7]
Glycan microarrays are a powerful high-throughput platform for studying carbohydrate-protein interactions.[7][8][9] Fabricating microarrays with Neu5Gc-containing glycans allows for the sensitive and specific profiling of anti-Neu5Gc antibodies in human sera and other biological samples.[1][7][10] These specialized arrays are invaluable tools for biomarker discovery, monitoring immune responses, and understanding the role of the Neu5Gc-glycan/anti-Neu5Gc antibody axis in health and disease.[3][11]
Key Applications
-
Profiling Anti-Neu5Gc Antibody Repertoires: Sialoglycan microarrays enable detailed characterization of the specificity, intensity, and diversity of anti-Neu5Gc IgG, IgA, and IgM antibodies in human serum.[1][6][12] This can reveal associations between antibody profiles and dietary habits, age, or disease states.[12]
-
Biomarker Discovery: The presence and specific profile of anti-Neu5Gc antibodies can serve as potential biomarkers for various conditions, including carcinomas and chronic inflammatory diseases like atherosclerosis.[5][7][13]
-
Immunogenicity of Biotherapeutics: Many therapeutic proteins are produced in non-human mammalian cell lines and may contain Neu5Gc, potentially inducing an immune response in patients.[5] Neu5Gc microarrays are used to study the immunogenicity of these biotherapeutics.[9]
-
Xenotransplantation Research: Anti-Neu5Gc antibodies are a major barrier in xenotransplantation.[7] Microarrays help in assessing the immune response of potential recipients to Neu5Gc antigens.
Experimental Protocols and Methodologies
This section provides a detailed protocol for the fabrication and application of Neu5Gc-containing glycan microarrays for the analysis of human serum antibodies, based on established methodologies.[1][3][11]
Protocol 1: Glycan Microarray Fabrication
This protocol details the steps for printing Neu5Gc-containing glycans onto functionalized glass slides. The most common method involves the covalent immobilization of amine-functionalized glycans onto epoxy-coated slides.[1][3][11]
1. Preparation of Glycans and Printing Plates:
-
Synthesize or acquire Neu5Gc-containing glycans and their corresponding Neu5Ac control pairs.[1][2] These glycans must possess a primary amine linker for covalent attachment.[1][3]
-
Prepare stock solutions of each glycan at 10 mM in deionized water.[3]
-
Dilute each glycan to a final printing concentration of 100 µM in the designated printing buffer.[3][10][11][14]
-
Prepare a fluorescent fiducial marker (e.g., Alexa 555-hydrazide) to be printed alongside the glycans for orientation and quality control.[3]
-
Aliquot 7 µL of each glycan solution, marker, and standards into a 384-well source plate according to the desired array layout.[10][14]
-
Seal the plate and centrifuge at 250 x g for 2 minutes to collect the solutions at the bottom of the wells.[10][14]
2. Microarray Printing:
-
Use a contact microarray printer (e.g., NanoPrint LM-60) equipped with spotting pins (e.g., SMP3).[11]
-
Printing must be performed in a dust-free, temperature-controlled environment with a constant humidity of 60-70%.[10][11]
-
The printer aspirates the glycan solutions from the 384-well plate and spots them onto the epoxy-coated glass slides.
-
After printing, slides are vacuum-sealed and stored at room temperature in the dark until use.[11]
Diagram: Glycan Immobilization Chemistry
Caption: Covalent attachment of an amine-functionalized Neu5Gc-glycan to an epoxy-coated slide.
Protocol 2: Microarray Binding Assay for Anti-Neu5Gc Antibodies
This protocol describes the use of the fabricated array to detect and quantify anti-Neu5Gc antibodies in human serum.
1. Slide Preparation and Blocking:
-
If the slide is not already in a multi-well format, assemble it into a hybridization chamber (e.g., 16-well divider).[1][15]
-
Wash each subarray with PBST (PBS with 0.1% Tween 20).[11]
-
Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature with gentle shaking.[10][11] This step prevents non-specific binding of proteins to the slide surface.
2. Incubation with Serum Sample:
-
Aspirate the blocking buffer from the wells.
-
Dilute human serum samples (e.g., 1:100) in blocking buffer.[11][16]
-
Add 100-200 µL of the diluted serum to the appropriate wells.[10][11]
-
Incubate for 2 hours at room temperature with gentle shaking.[11]
3. Washing and Incubation with Secondary Antibody:
-
Aspirate the serum samples and wash the wells three times with PBST, followed by a final wash with PBS.[10][11]
-
Prepare a solution of a fluorescently labeled secondary antibody that targets human IgG (e.g., Cy3-conjugated anti-human IgG) in PBS.[11]
-
Add 200 µL of the secondary antibody solution to each well.[10][11]
-
Incubate for 1 hour at room temperature in the dark with gentle shaking.[11]
4. Final Washes and Slide Drying:
-
Aspirate the secondary antibody solution. Wash the wells four times with PBST, followed by a wash with PBS for 5 minutes.[10]
-
Carefully remove the multi-well chamber.
-
Quickly rinse the entire slide by dipping it ~10 times in two consecutive baths of deionized water.[10]
-
Dry the slide immediately by centrifugation in a slide holder.[10]
5. Scanning and Data Acquisition:
-
Scan the dried slide using a microarray laser scanner (e.g., GenePix) at the appropriate wavelength for the fluorophore used (e.g., 532 nm for Cy3).[3][17]
-
Save the resulting image file (.tif) and data file (.gpr) for analysis.[3]
6. Data Analysis:
-
Use microarray analysis software to quantify the fluorescence intensity of each spot.
-
Subtract the local background from the median fluorescence intensity for each spot (F532-B532).[3]
-
Normalize the data using printed standards or other controls.[16]
-
Compare the signal intensity for each Neu5Gc glycan with its corresponding Neu5Ac control to determine the specificity of the antibody binding.
Diagram: Experimental Workflow for Serum Antibody Profiling
References
- 1. Profiling Anti-Neu5Gc IgG in Human Sera with a Sialoglycan Microarray Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of this compound (Neu5Gc) and Its Glycosides [frontiersin.org]
- 3. Profiling Anti-Neu5Gc IgG in Human Sera with a Sialoglycan Microarray Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. Glycosylated Biotherapeutics: Immunological Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Profiling Anti-Neu5Gc IgG in Human Sera with a Sialoglycan Microarray Assay [jove.com]
- 8. Glycan Microarrays as Chemical Tools for Identifying Glycan Recognition by Immune Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum antibody screening using glycan arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Profiling Anti-Neu5Gc IgG in Human Sera with a Sialoglycan Microarray Assay [jove.com]
- 11. Glycan microarray reveal induced IgGs repertoire shift against a dietary carbohydrate in response to rabbit anti-human thymocyte therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Association between Neu5Gc carbohydrate and serum antibodies against it provides the molecular link to cancer: French NutriNet-Santé study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. m.youtube.com [m.youtube.com]
- 15. zbiotech.com [zbiotech.com]
- 16. researchgate.net [researchgate.net]
- 17. Neu5Gc/ Neu5Ac Glycan Array | Chemily Glycoscience [chemilyglycoscience.com]
Application Notes and Protocols: Neu5Gc as a Serum Biomarker for Breast Cancer Detection
Introduction
N-glycolylneuraminic acid (Neu5Gc) is a sialic acid molecule found in most mammals but not synthesized in humans due to an inactivating mutation in the gene for CMP-Neu5Ac hydroxylase (CMAH).[1][2] Despite this, Neu5Gc can be metabolically incorporated into human tissues, especially tumors, from dietary sources rich in red meat and dairy products.[3][4][5] This aberrant glycosylation is a hallmark of cancer, and the presence of Neu5Gc-containing glycans on tumor cells has positioned it as a promising tumor-associated carbohydrate antigen and a potential biomarker for cancer detection and monitoring.[6][7][8]
Elevated levels of Neu5Gc have been consistently found in various human tumor tissues, including breast cancer.[3][6][9] Furthermore, the interaction between Neu5Gc on tumor cells and circulating anti-Neu5Gc antibodies in humans is hypothesized to promote chronic inflammation, a process termed 'xenosialitis', which may contribute to cancer progression.[4][10] This application note provides a summary of the performance of Neu5Gc as a serum biomarker for breast cancer and detailed protocols for its detection.
Quantitative Data Summary
Recent studies have demonstrated the high sensitivity and specificity of Neu5Gc-based serum assays for distinguishing breast cancer patients from cancer-free individuals. The data highlights the potential of Neu5Gc as a robust diagnostic biomarker.
| Assay Type | Study Cohort | Sensitivity | Specificity | Key Findings | Reference |
| SubB2M-SPR Assay | 96 breast cancer patients (all stages), 22 cancer-free controls | 98.96% | 100% | Serum Neu5Gc levels were significantly elevated in patients at all stages of breast cancer. A trend for decreased levels was observed post-treatment in patients in remission. | [6][11][12][13] |
Biological Pathway and Experimental Workflow
Neu5Gc Incorporation and Pro-inflammatory Pathway
The diagram below illustrates the proposed mechanism by which dietary Neu5Gc is incorporated into breast cancer cells and interacts with the immune system to potentially promote tumor progression.
Caption: Metabolic pathway of dietary Neu5Gc and its role in cancer-associated inflammation.
Experimental Workflow for Serum Neu5Gc Detection
The following diagram outlines the general workflow for analyzing serum samples to detect Neu5Gc-containing biomarkers using a lectin-based assay.
Caption: General workflow for serum Neu5Gc biomarker analysis.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) Assay for Serum Neu5Gc Detection
This protocol is based on the optimized SubB2M-A12-SPR assay, which uses an engineered lectin with high specificity for Neu5Gc-containing glycans.[6][7][12]
Objective: To quantify the level of Neu5Gc-containing glycoconjugates in human serum.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5 series)
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Recombinant Neu5Gc-specific lectin (SubB2M) and negative control lectin (SubBA12)[7][12]
-
Serum samples (patient and cancer-free controls)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize the SubB2M lectin on one flow cell and the negative control SubBA12 lectin on a reference flow cell via standard amine coupling. Aim for a target immobilization level of ~5000 Response Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
-
Sample Analysis:
-
Dilute serum samples in the running buffer. The optimal dilution factor should be determined empirically but often ranges from 1:10 to 1:50.
-
Inject the diluted serum sample over the reference (SubBA12) and active (SubB2M) flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 2-3 minutes).
-
Follow with a dissociation phase by flowing running buffer over the chip.
-
Perform a double-reference subtraction: subtract the signal from the reference flow cell (SubBA12) from the active flow cell (SubB2M), and then subtract the signal from a buffer-only injection (blank).
-
The final binding response in RU is proportional to the amount of Neu5Gc-glycans in the serum sample.
-
-
Surface Regeneration:
-
After each sample injection, regenerate the sensor surface by injecting a pulse of regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove the bound analyte.
-
Ensure the surface is fully regenerated and the baseline is stable before the next sample injection.
-
-
Data Interpretation:
-
Compare the binding responses (RU) from breast cancer patient sera to those from cancer-free control sera.
-
Establish a cutoff value using Receiver Operating Characteristic (ROC) analysis to discriminate between the two groups.[7]
-
Protocol 2: General ELISA for Serum Anti-Neu5Gc Antibody Detection
This protocol outlines a general method for measuring the levels of circulating anti-Neu5Gc antibodies in human serum, which may also serve as an indirect biomarker.[14]
Objective: To quantify the level of circulating IgG antibodies specific for Neu5Gc in human serum.
Important Note: All buffers and reagents must be free of animal-derived components (e.g., use ovalbumin instead of BSA for blocking) as they can contain Neu5Gc, which would interfere with the assay.[15][16]
Materials:
-
High-binding 96-well ELISA plates
-
Neu5Gc-positive antigen for coating (e.g., Neu5Gc-containing glycopeptides, bovine fetuin)
-
Coating Buffer (50 mM sodium carbonate-bicarbonate, pH 9.5)
-
Blocking Buffer (e.g., PBS with 1% ovalbumin (PBS/OVA))
-
Wash Buffer (e.g., PBS with 0.05% Tween-20 (PBST))
-
Human serum samples (diluted 1:100 in Blocking Buffer)[14]
-
HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)
-
TMB substrate solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with the Neu5Gc-positive antigen (e.g., 1 µ g/well ) diluted in Coating Buffer.
-
Incubate overnight at 4°C or for at least 2 hours at room temperature.[16]
-
-
Blocking:
-
Primary Antibody Incubation:
-
Wash the wells as described above.
-
Add 100 µL of diluted human serum to each well.
-
Incubate for 2 hours at room temperature.[14]
-
-
Secondary Antibody Incubation:
-
Wash the wells 3-5 times with Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody (diluted in Blocking Buffer as per manufacturer's instructions, e.g., 1:5000) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells thoroughly with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color development (typically 10-20 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Interpretation:
-
The absorbance value is directly proportional to the concentration of anti-Neu5Gc antibodies in the serum sample. Compare values from patient cohorts to healthy controls.
-
Conclusion
The detection of Neu5Gc-containing glycoconjugates in serum presents a highly promising avenue for the development of a non-invasive, sensitive, and specific biomarker for breast cancer.[6][12] The methodologies described, particularly the SubB2M-SPR assay, have shown excellent diagnostic performance. Further validation in larger, prospective cohorts is warranted to establish its clinical utility for early detection, monitoring treatment response, and assessing the risk of recurrence.
References
- 1. This compound serum biomarker levels are elevated in breast cancer patients at all stages of disease [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. This compound serum biomarker levels are elevated in breast cancer patients at all stages of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound as a carbohydrate cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aberrant this compound in breast MCF-7 cancer cells and cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for a human-specific mechanism for diet and antibody-mediated inflammation in carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] this compound serum biomarker levels are elevated in breast cancer patients at all stages of disease | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Association between Neu5Gc carbohydrate and serum antibodies against it provides the molecular link to cancer: French NutriNet-Santé study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Anti-Neu5Gc Antibody Kit Protocol - ELISA [protocols.io]
Application Notes and Protocols for the Measurement of N-Glycolylneuraminic Acid (Neu5Gc) Contamination in Biotherapeutics
Introduction
N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid molecule found in most mammals but not naturally synthesized in humans due to a genetic mutation.[1][2][3] When biotherapeutics are produced in non-human mammalian cell lines, Neu5Gc can be incorporated into the glycan structures of the therapeutic protein.[3][4][5][6][7] This is a critical concern for drug development professionals as the presence of Neu5Gc can elicit an immune response in humans, potentially impacting the safety and efficacy of the biotherapeutic.[3][5][6][8][9] Humans have circulating antibodies against Neu5Gc, which can lead to rapid clearance of the drug, reduced efficacy, and potential adverse events.[3][6][8][9][10] Therefore, sensitive and accurate measurement of Neu5Gc contamination is a crucial step in the characterization and quality control of biotherapeutics.
These application notes provide an overview of the common analytical techniques used to detect and quantify Neu5Gc in biotherapeutic products. Detailed protocols for the key methods are provided to guide researchers and scientists in implementing these assays.
Analytical Methodologies Overview
Several analytical techniques can be employed to measure Neu5Gc contamination, each with its own advantages in terms of sensitivity, specificity, and throughput. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): A widely used method that involves the release of sialic acids from the glycoprotein, derivatization with a fluorescent tag, and separation and quantification by HPLC.
-
Mass Spectrometry (MS): A highly sensitive and specific technique that can identify and quantify Neu5Gc-containing glycans, glycopeptides, or intact proteins.[11][12][13][14]
-
Immunoassays (ELISA and Western Blot): These methods utilize antibodies specific to Neu5Gc to detect its presence on the biotherapeutic.[1][4]
The choice of method depends on the specific requirements of the analysis, such as the need for absolute quantification, structural information, or high-throughput screening.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key quantitative parameters of the different analytical methods for Neu5Gc detection.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linear Range | Precision (%RSD) | Recovery (%) |
| HPLC-FLD | 0.01 mg/kg[15] | 0.23 pmol[16] | 0.1 - 10 µg/mL[15] | 0.7 - 1.8%[15] | 91.2 - 119.7%[15] |
| Mass Spectrometry | High Sensitivity (pmol range) | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts |
| ELISA | High Sensitivity | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts |
Experimental Protocols
Protocol 1: Quantification of Neu5Gc by HPLC-FLD
This protocol describes the release, derivatization, and quantification of Neu5Gc from a biotherapeutic protein using HPLC with fluorescence detection.
1. Release of Sialic Acids by Acid Hydrolysis:
-
Objective: To cleave sialic acids from the glycans of the biotherapeutic.
-
Procedure:
-
To a known amount of the biotherapeutic sample (e.g., 100 µg), add 2 M acetic acid or 0.1 M trifluoroacetic acid (TFA).
-
Incubate the mixture at 80°C for 2-4 hours.[17]
-
Cool the sample to room temperature.
-
Centrifuge the sample to pellet any precipitate and collect the supernatant containing the released sialic acids.
-
Dry the supernatant using a vacuum centrifuge.
-
2. Fluorescent Derivatization with DMB:
-
Objective: To label the released sialic acids with a fluorescent tag for sensitive detection.
-
Procedure:
-
Prepare a fresh solution of 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB) at a concentration of 7 mM in a solution containing 1.4 M acetic acid, 0.2 M 2-mercaptoethanol, and 18 mM sodium hydrosulfite.[16]
-
Reconstitute the dried sialic acid sample in the DMB reagent.
-
Incubate the mixture in the dark at 50-60°C for 2-3 hours.[18][19]
-
Stop the reaction by placing the sample on ice.
-
3. HPLC-FLD Analysis:
-
Objective: To separate and quantify the DMB-labeled sialic acids.
-
Procedure:
-
HPLC System: An HPLC system equipped with a fluorescence detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[17][18]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile, methanol, and water. A common isocratic mobile phase is 7% methanol, 8% acetonitrile, and 85% water.[17][18]
-
Flow Rate: 0.5 - 1.0 mL/min.[18]
-
Injection Volume: 10 - 20 µL.
-
Fluorescence Detection: Excitation wavelength of ~373 nm and an emission wavelength of ~448 nm.[18][19]
-
Quantification: Create a standard curve using known concentrations of Neu5Gc and Neu5Ac standards that have undergone the same hydrolysis and derivatization process. The concentration of Neu5Gc in the biotherapeutic sample is determined by comparing its peak area to the standard curve.
-
Workflow for HPLC-FLD Analysis of Neu5Gc
References
- 1. Sensitive and specific detection of the non-human sialic Acid this compound in human tissues and biotherapeutic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling Anti-Neu5Gc IgG in Human Sera with a Sialoglycan Microarray Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosylated Biotherapeutics: Immunological Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive and Specific Detection of the Non-Human Sialic Acid this compound In Human Tissues and Biotherapeutic Products | PLOS One [journals.plos.org]
- 5. Frontiers | A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification [frontiersin.org]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Glycosylated Biotherapeutics: Immunological Effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Implications of the presence of this compound in Recombinant Therapeutic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of protein glycosylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of protein glycosylation by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Quantitative analysis of sialic acids in Chinese conventional foods by HPLC-FLD [scirp.org]
- 18. Determination of Total Sialic Acid Content in Human Milk by HPLC-FLD [spkx.net.cn]
- 19. Determination of Total Sialic Acid Content in Human Milk by HPLC-FLD [spkx.net.cn]
Application Notes and Protocols for Immunohistochemical Staining of Neu5Gc-Containing Gangliosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-glycolylneuraminic acid (Neu5Gc) is a sialic acid molecule found in most mammals but not synthesized in humans due to a mutation in the CMP-N-acetylneuraminic acid hydroxylase (CMAH) gene.[1][2] Despite this, Neu5Gc can be metabolically incorporated into human tissues, primarily through the consumption of red meat and dairy products.[2][3] While present at low levels in healthy tissues, Neu5Gc is often found to be overexpressed in various malignant tumors, including those of the breast, lung, colon, and in melanomas.[4][5][6] This differential expression makes Neu5Gc-containing gangliosides, such as GM3(Neu5Gc), attractive targets for cancer diagnosis, prognostication, and immunotherapy.[1][6]
Immunohistochemistry (IHC) is a powerful and widely used technique to visualize the distribution and abundance of Neu5Gc-containing gangliosides within tissue sections. These application notes provide a detailed protocol for the IHC staining of Neu5Gc gangliosides, along with information on their role in signaling pathways and a summary of their expression in various cancers.
Biological Significance and Signaling Pathways
The incorporation of Neu5Gc into tumor cell membranes is not a passive process; it actively contributes to cancer progression. Neu5Gc-containing gangliosides can modulate signaling pathways that drive cell proliferation and survival.
One key mechanism involves the interaction of GM3(Neu5Gc) with receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[4][7] This interaction, often occurring within lipid rafts, can enhance EGFR signaling, thereby promoting tumor growth.[4][7]
Furthermore, dietary Neu5Gc has been shown to fuel colorectal cancer by activating the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer.[8][9] The incorporation of Neu5Gc into the cell membrane appears to enhance protein-receptor interactions that lead to increased Wnt signaling and subsequent cell proliferation.[9]
The presence of Neu5Gc on human cells, being a foreign antigen, can also trigger a chronic inflammatory response through the interaction with circulating anti-Neu5Gc antibodies.[1][10] This "xenosialitis" is thought to contribute to a pro-tumorigenic microenvironment.[8][9]
Quantitative Data on Neu5Gc Expression in Human Cancers
The following table summarizes the expression of Neu5Gc-containing gangliosides in various human cancers as determined by immunohistochemistry and other methods.
| Cancer Type | Neu5Gc-Containing Ganglioside | Method | Positive Cases | Reference |
| Neuroectodermal Tumors | N-glycolyl-GM3 | IHC | 85% (23/27) | [2] |
| Wilms Tumor | NeuGc-GM3 | IHC | 88% (22/25) | [11] |
| Breast Carcinoma | Neu5Gc-GM3 | IHC | 100% (18/18) | [5] |
| Cutaneous Melanoma | Neu5Gc-GM3 | IHC | 100% (10/10) | [5] |
| Melanoma | Neu5Gc | IHC | 63.6% (7/11) | [5] |
| Hepatocellular Carcinoma | Neu5Gc-containing glycolipids | IHC | 52.9% (9/17) | [5] |
| Colon Carcinoma | Neu5Gc-GM2 | - | 87.5% (14/16) | [5] |
| Breast Carcinoma | Neu5Gc-GM2 | - | 50% (6/12) | [5] |
| Colon Cancer | Neu5Gc-GM3 and others | - | 43.7% (7/16) | [5] |
| Sarcomas (pediatric and adult) | N-glycolyl-GM3 | - | 59.3-100% | [2] |
Experimental Protocol: Immunohistochemical Staining for Neu5Gc-Containing Gangliosides
This protocol is a general guideline for the detection of Neu5Gc-containing gangliosides in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific antibodies and tissue types.
Materials and Reagents
-
FFPE tissue sections (5 µm) on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal serum from the same species as the secondary antibody in PBS)
-
Primary antibody against Neu5Gc-containing gangliosides (e.g., monoclonal antibody 14F7)[11][12]
-
Biotinylated secondary antibody
-
Streptavidin-HRP or Polymer-based HRP-conjugated secondary antibody
-
Chromogen substrate (e.g., DAB)
-
Mounting medium
-
Phosphate Buffered Saline (PBS)
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in Antigen Retrieval Buffer and heating in a water bath, steamer, or pressure cooker. The optimal time and temperature should be determined empirically (e.g., 95-100°C for 20-40 minutes).
-
Allow slides to cool to room temperature (approximately 20-30 minutes).
-
Rinse slides with PBS.
-
-
Blocking of Endogenous Peroxidase:
-
Blocking of Non-specific Binding:
-
Primary Antibody Incubation:
-
Dilute the primary anti-Neu5Gc antibody to its optimal concentration in antibody diluent.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate sections with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate sections with the chromogen substrate (e.g., DAB) until the desired stain intensity develops. Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with deionized water.
-
"Blue" the sections in running tap water or a bluing agent.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Visualization:
-
Examine the slides under a light microscope. Neu5Gc-positive staining will typically appear as a brown precipitate (if using DAB), with the nuclei stained blue by hematoxylin. The staining pattern can be membranous and/or cytoplasmic.[11]
-
Controls
-
Positive Control: A tissue known to express Neu5Gc-containing gangliosides (e.g., a known positive breast carcinoma section) should be included to ensure the protocol and reagents are working correctly.[11]
-
Negative Control: A slide incubated with antibody diluent instead of the primary antibody should be included to assess non-specific staining from the secondary antibody and detection system.
-
Non-human Primate Tissue: As most mammals express Neu5Gc, tissue from a non-human primate can serve as a strong positive control.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining or Weak Staining | Primary antibody concentration too low. | Increase the concentration of the primary antibody or extend the incubation time.[15] |
| Inadequate antigen retrieval. | Optimize the antigen retrieval method (e.g., change buffer pH, increase heating time or temperature).[17] | |
| Antibody not suitable for FFPE tissues. | Check the antibody datasheet for validated applications. | |
| Tissue sections dried out during the procedure. | Ensure slides remain moist throughout the staining process.[17] | |
| High Background Staining | Endogenous peroxidase activity not fully blocked. | Increase the incubation time with hydrogen peroxide.[13][15] |
| Non-specific antibody binding. | Increase the concentration or incubation time of the blocking buffer.[15][16] | |
| Primary or secondary antibody concentration too high. | Decrease the antibody concentrations.[15] | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Use a secondary antibody that has been cross-adsorbed against the species of the tissue sample.[15][16] |
| Inadequate deparaffinization. | Use fresh xylene and ensure complete removal of paraffin.[13] |
Conclusion
The detection of Neu5Gc-containing gangliosides by immunohistochemistry is a valuable tool for cancer research and clinical pathology. Understanding the role of Neu5Gc in tumor biology and the ability to reliably detect its presence in tissues can aid in the development of novel diagnostic and therapeutic strategies targeting this unique tumor-associated antigen. Careful optimization and the use of appropriate controls are essential for obtaining specific and reproducible IHC results.
References
- 1. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Anti-Neu5Gc Antibody Kit | ABIN2669225 [antibodies-online.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound as a carbohydrate cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dietary intake of the red meat-derived glycan Neu5Gc fuels colorectal cancer through up-regulation of Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cmm.ucsd.edu [cmm.ucsd.edu]
- 10. pnas.org [pnas.org]
- 11. Detection and characterization of N-glycolyated gangliosides in Wilms tumor by immunohistochemistry [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 14. Immunohistochemistry Procedure [sigmaaldrich.com]
- 15. qedbio.com [qedbio.com]
- 16. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 17. documents.cap.org [documents.cap.org]
Protocols for releasing sialic acids from glycoproteins for analysis.
Application Note and Protocols
For researchers, scientists, and drug development professionals, the accurate analysis of sialic acids is critical for understanding glycoprotein (B1211001) structure, function, and for the quality control of biopharmaceuticals. Sialic acids, typically located at the terminal positions of glycan chains, play significant roles in various biological processes, including cell-cell recognition, immune responses, and protein stability.[1][2] The first and most crucial step in sialic acid analysis is their efficient and reliable release from the glycoprotein backbone.[3] This document provides detailed protocols for the most common methods of sialic acid release—mild acid hydrolysis and enzymatic digestion—and outlines subsequent analytical procedures.
Introduction to Sialic Acid Release Methods
The choice of method for releasing sialic acids from glycoconjugates depends on the specific analytical goals, the nature of the glycoprotein, and the need to preserve labile modifications such as O-acetylation.[4] The two primary approaches are chemical hydrolysis with mild acid and enzymatic digestion using sialidases (also known as neuraminidases).[4][5][6]
Mild Acid Hydrolysis is a widely used chemical method that can release a broad range of sialic acids.[4] Acetic acid is commonly employed as it provides a good balance between release efficiency and the preservation of O-acetyl groups, which are susceptible to degradation under harsher conditions.[4] Other acids like hydrochloric acid or trifluoroacetic acid can also be used, but may lead to a greater loss of these labile modifications.[4][7]
Enzymatic Release utilizes sialidases, which are exoglycosidases that specifically cleave the glycosidic linkages of terminal sialic acids.[1][8] This method is highly specific and is performed under mild conditions (e.g., 37°C), which is advantageous for preserving O-acetyl groups.[4] Sialidase A from Arthrobacter ureafaciens is frequently used due to its broad substrate specificity, acting on α2-3, α2-6, and α2-8 linked sialic acids.[1][8] However, the efficiency of enzymatic release can be affected by the presence of certain O-acetyl substitutions which can hinder enzyme activity.[4]
Following release, the free sialic acids are typically analyzed by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) or by High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization with a fluorescent tag, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB).[5][6][9]
Quantitative Comparison of Sialic Acid Release Methods
The selection of a release method should be guided by the specific requirements of the analysis. The following table summarizes the key characteristics of the most common release protocols.
| Release Method | Conditions | Advantages | Disadvantages | Impact on O-Acetylation |
| Mild Acid Hydrolysis | 2M Acetic Acid, 80°C, 2 hours[4] | Releases a broad range of sialic acids.[4] | Can lead to some loss and migration of O-acetyl groups.[4] | A good compromise for preserving O-acetylation.[4] |
| 0.1 M HCl, 80°C, 1 hour[4] | Faster release than acetic acid.[4] | Harsher conditions can lead to significant loss of O-acetyl groups.[4] | High risk of O-acetyl group loss.[4] | |
| Enzymatic Release | Sialidase A (Arthrobacter ureafaciens), 37°C, 1 hour[4] | Mild conditions, highly specific for sialic acid linkages.[1][4] | Activity can be hindered by certain O-acetyl substitutions.[4] | Generally good preservation of O-acetyl groups, but release efficiency may be low for some O-acetylated species.[4] |
Experimental Protocols
Here, we provide detailed, step-by-step protocols for the release of sialic acids using mild acid hydrolysis and enzymatic digestion, followed by a protocol for their derivatization with DMB for HPLC analysis.
Protocol 1: Mild Acid Hydrolysis for Sialic Acid Release
This protocol is adapted for the release of sialic acids with a focus on preserving O-acetyl groups.[4]
Materials:
-
Glycoprotein sample (50-200 µg)
-
High-purity water
-
4M Acetic Acid
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
-
Heating block or oven set to 80°C
-
Centrifugal vacuum evaporator
Procedure:
-
Sample Preparation: Dissolve the glycoprotein sample in high-purity water in a reaction vial. A typical starting amount is 50-200 µg of glycoprotein.
-
Hydrolysis: Add an equal volume of 4M acetic acid to the sample to achieve a final concentration of 2M.
-
Incubation: Tightly cap the reaction vial and incubate at 80°C for 2 hours.
-
Cooling and Drying: Cool the sample to room temperature. Dry the sample completely using a centrifugal vacuum evaporator.
-
Proceed to Analysis: The dried sample containing the released sialic acids is now ready for derivatization (e.g., DMB labeling) or direct analysis by HPAE-PAD.
Protocol 2: Enzymatic Release of Sialic Acids
This protocol utilizes Sialidase A for the specific release of terminal sialic acids under mild conditions.
Materials:
-
Glycoprotein sample (containing up to 5 nmol of sialic acid)
-
Sialidase A (from Arthrobacter ureafaciens)
-
Digestion Buffer (as recommended by the enzyme manufacturer, typically a sodium phosphate (B84403) or sodium acetate (B1210297) buffer at a slightly acidic to neutral pH)
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
-
Water bath or incubator set to 37°C
Procedure:
-
Sample Preparation: Dissolve the glycoprotein sample in the recommended digestion buffer in a reaction vial. The amount of sample should not exceed 5 nmol of sialic acid.[10]
-
Enzyme Addition: Add an optimized amount of Sialidase A to the sample. The optimal enzyme amount and incubation time may need to be determined empirically for each specific glycoprotein.[10]
-
Incubation: Incubate the reaction mixture at 37°C for a duration ranging from 30 minutes to overnight to achieve complete release.[10]
-
Enzyme Inactivation: Inactivate the enzyme by heating the sample (e.g., 100°C for 5 minutes) or by adding a reagent that denatures the enzyme, if compatible with downstream analysis.
-
Proceed to Analysis: The sample containing the released sialic acids is now ready for derivatization or direct analysis.
Protocol 3: DMB Labeling of Released Sialic Acids for HPLC Analysis
This protocol describes the fluorescent labeling of released sialic acids for subsequent analysis by reversed-phase HPLC.[11]
Materials:
-
Dried sample containing released sialic acids
-
DMB Labeling Solution (freshly prepared):
-
1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB)
-
Glacial acetic acid
-
Sodium hydrosulfite
-
High-purity water
-
-
Heating block or oven set to 50°C
-
HPLC-grade water
-
HPLC system with a fluorescence detector
Procedure:
-
Preparation of DMB Labeling Solution: In a 2 mL glass vial, mix 436 µL of water and 38 µL of glacial acetic acid. Add 440 µL of this solution to a separate vial containing 4 mg of sodium hydrosulfite and mix. Add this final solution to a vial containing 0.7 mg of DMB and mix.
-
Labeling Reaction: Add 20 µL of the freshly prepared DMB labeling solution to the dried sample containing the released sialic acids.
-
Incubation: Incubate the sample in the dark at 50°C for 3 hours.[11]
-
Stopping the Reaction: Stop the reaction by adding 480 µL of HPLC-grade water to the reaction mixture.[11]
-
Analysis: The DMB-labeled sialic acids are light-sensitive and should be analyzed by reversed-phase HPLC with fluorescence detection, ideally within 24 hours of labeling.
Visualizing the Experimental Workflow
The following diagrams illustrate the workflows for sialic acid release and analysis.
References
- 1. Sialidase - Enzyme for Releasing Terminal Sialic Acids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Sialic Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Acid hydrolysis for release of monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Fast HPAE-PAD Sialic Acid Analysis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Sialic Acid Quantification by HPAEC-PAD – CD BioGlyco - CD BioGlyco [bioglyco.com]
- 10. agilent.com [agilent.com]
- 11. waters.com [waters.com]
Application Notes and Protocols for the Use of Neu5Gc-Specific Lectins in Glycan Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-glycolylneuraminic acid (Neu5Gc) is a sialic acid synthesized by most mammals but not by humans due to an inactivating mutation in the CMP-Neu5Ac hydroxylase (CMAH) gene.[1][2] Despite this, Neu5Gc can be metabolically incorporated into human tissues, particularly in malignant tumors, by uptake from dietary sources rich in Neu5Gc, such as red meat.[2][3] This incorporation makes Neu5Gc a xeno-autoantigen, as the human immune system can produce anti-Neu5Gc antibodies, leading to chronic inflammation which may promote tumorigenesis.[2][3] The presence of Neu5Gc on cancer cells is correlated with invasiveness, metastasis, and tumor grade, making it a significant biomarker and a potential therapeutic target.[4][5]
Neu5Gc-specific lectins are invaluable tools for the detection and analysis of Neu5Gc-containing glycans. These proteins bind with high affinity and specificity to Neu5Gc residues, enabling researchers to identify, quantify, and visualize the expression of these aberrant glycans in various biological samples. This document provides detailed application notes and protocols for the use of Neu5Gc-specific lectins in glycan analysis.
Application Notes
Neu5Gc-specific lectins can be employed in a variety of immunoassays and analytical techniques to probe for the presence and quantity of Neu5Gc-glycans. The choice of lectin and methodology will depend on the specific research question and sample type.
Featured Neu5Gc-Specific Lectin: SubB
A well-characterized Neu5Gc-specific lectin is the B subunit of the subtilase cytotoxin (SubB) from Escherichia coli.[4][5] Native SubB exhibits a strong preference for α2-3-linked Neu5Gc.[4][5] Engineered mutants of SubB, such as SubBΔS106/ΔT107, have been developed with improved specificity for Neu5Gc and the ability to bind to α2-6-linked Neu5Gc as well.[4]
Quantitative Data on Lectin Binding Specificity
The binding affinity and specificity of Neu5Gc-specific lectins are critical parameters for their application. The following tables summarize key quantitative data for the SubB lectin.
Table 1: Binding Affinity of Wild-Type SubB to Sialic Acid-Containing Glycans
| Glycan | Binding Affinity (KD) | Fold Decrease in Binding Compared to Neu5Gcα2-3Galβ1-4GlcNAcβ- | Reference |
| Neu5Gcα2-3Galβ1-4GlcNAcβ- | Nanomolar range | - | [5] |
| Neu5Acα2-3Galβ1-4GlcNAcβ- | 2.2 µM | >300-fold | [5] |
| Neu5Gcα2-6-lactose | No binding observed | >30-fold | [5] |
| Non-sialylated glycans | No binding observed | - | [5] |
Table 2: Relative Binding of Wild-Type SubB
| Glycan Comparison | Relative Binding | Reference |
| Neu5Gc vs. Neu5Ac | 20-fold higher for Neu5Gc | [5] |
| α2-3 vs. α2-6 linkage of Neu5Gc | >30-fold higher for α2-3 | [5] |
Table 3: HPLC Analysis of Neu5Ac and Neu5Gc
High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify Neu5Ac and Neu5Gc released from glycoconjugates.
| Sialic Acid | Retention Time (min) | Reference |
| Neu5Gc | 5.9 | [6] |
| Neu5Ac | 7.5 | [6] |
Experimental Protocols
The following are detailed protocols for common applications of Neu5Gc-specific lectins in glycan analysis.
Protocol 1: Enzyme-Linked Lectin Assay (ELLA) for Detection of Neu5Gc-Glycans
This protocol describes a method for the detection and semi-quantitative analysis of Neu5Gc-glycans in purified glycoproteins or cell lysates.
Materials:
-
Neu5Gc-specific lectin (e.g., biotinylated SubB mutant)
-
Glycoprotein (B1211001) sample or cell lysate
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2 M H2SO4)
-
96-well microplate
-
Plate reader
Procedure:
-
Coating: Dilute the glycoprotein sample or cell lysate in Coating Buffer to a final concentration of 1-10 µg/mL. Add 100 µL of the diluted sample to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Lectin Incubation: Wash the plate three times with Wash Buffer. Dilute the biotinylated Neu5Gc-specific lectin in Blocking Buffer to the recommended concentration. Add 100 µL of the diluted lectin to each well and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times with Wash Buffer. Dilute the Streptavidin-HRP conjugate in Blocking Buffer. Add 100 µL of the diluted conjugate to each well and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times with Wash Buffer. Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
Protocol 2: Lectin Histochemistry for Visualization of Neu5Gc-Glycans in Tissues
This protocol outlines a method for the in situ detection of Neu5Gc-glycans in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Biotinylated Neu5Gc-specific lectin
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded ethanol series to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using an appropriate buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Lectin Incubation: Apply the biotinylated Neu5Gc-specific lectin at the optimal concentration and incubate for 1-2 hours at room temperature in a humidified chamber.
-
Detection: Apply the Streptavidin-HRP conjugate and incubate for 30-60 minutes.
-
Visualization: Apply the DAB substrate and monitor for color development.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.
-
Microscopy: Visualize the stained tissue sections under a light microscope.
Protocol 3: Glycan Microarray Analysis
Glycan microarrays are a high-throughput method to profile the binding specificity of lectins.[7]
Materials:
-
Sialoglycan microarray slide[7]
-
Fluorescently labeled Neu5Gc-specific lectin
-
Wash and blocking buffers
-
Microarray scanner
Procedure:
-
Blocking: Block the microarray slide to prevent non-specific binding.
-
Lectin Incubation: Apply the fluorescently labeled Neu5Gc-specific lectin to the microarray surface and incubate.
-
Washing: Wash the slide to remove unbound lectin.
-
Scanning: Scan the microarray slide using a fluorescence scanner to detect binding to specific glycans.
-
Data Analysis: Analyze the fluorescence intensity to determine the binding profile of the lectin.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key pathways and workflows related to Neu5Gc analysis.
Caption: Metabolic pathway of dietary Neu5Gc incorporation into human cell surface glycans.
Caption: General workflow for Neu5Gc glycan analysis using lectin-based and other methods.
Caption: Proposed mechanism of Neu5Gc-induced inflammation (xenosialitis) and its link to cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A red meat-derived glycan promotes inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure aided design of a Neu5Gc specific lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure aided design of a Neu5Gc specific lectin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Profiling Anti-Neu5Gc IgG in Human Sera with a Sialoglycan Microarray Assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Low-Level Neu5Gc Detection
Welcome to the technical support center for N-Glycolylneuraminic acid (Neu5Gc) detection. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and specificity of low-level Neu5Gc detection in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Neu5Gc and why is its detection in human samples significant?
This compound (Neu5Gc) is a sialic acid molecule found in most mammals but not synthesized by humans due to an inactivating mutation in the CMAH gene.[1][2] Humans can, however, metabolically incorporate Neu5Gc from dietary sources, particularly red meat and dairy products.[1][3] This incorporation can lead to the presence of Neu5Gc on the surface of human cells, including cancer cells.[2][4] Since the human immune system recognizes Neu5Gc as foreign, this can trigger an immune response, leading to the production of anti-Neu5Gc antibodies.[2][5] The resulting chronic inflammation has been linked to various pathologies, including cardiovascular diseases and cancer.[2][5] Therefore, sensitive and specific detection of Neu5Gc is crucial for research into these conditions and for ensuring the safety of biotherapeutic products.[3][6]
Q2: What are the primary methods for detecting Neu5Gc?
The main techniques for Neu5Gc detection include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method uses specific antibodies to detect Neu5Gc on glycoproteins and is applicable for various analyses.[3][6]
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is a highly sensitive chemical method that involves derivatizing sialic acids with a fluorescent tag, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), followed by separation and quantification.[3][7][8][9]
-
Mass Spectrometry (MS): MS provides definitive structural confirmation and can be used for quantification, often coupled with liquid chromatography (LC-MS/MS).[4][6][10] It is highly sensitive, but may not be practical for all routine laboratory uses.[6]
-
Western Blotting and Immunohistochemistry: These methods also utilize anti-Neu5Gc antibodies to detect Neu5Gc on proteins separated by gel electrophoresis or in tissue sections, respectively.[3][6]
-
Flow Cytometry: This technique can be used to detect Neu5Gc on the surface of cells.[4][6][11]
Q3: How can I choose the most appropriate method for my experiment?
The choice of method depends on the sample type, the required sensitivity, and the specific research question.
-
For high-throughput screening of many samples, ELISA is often a good choice due to its scalability.
-
For highly sensitive and quantitative analysis of total Neu5Gc content, HPLC with fluorescence detection after DMB derivatization is a robust option.[3]
-
When definitive identification and characterization of Neu5Gc-containing glycans are required, mass spectrometry is the gold standard.[6][10]
-
To visualize Neu5Gc distribution in tissues or on specific proteins, immunohistochemistry or Western blotting are appropriate.[6]
-
For analyzing Neu5Gc expression on cell surfaces, flow cytometry is the preferred method.[4][6]
Troubleshooting Guides
ELISA: Weak or No Signal
Issue: You are experiencing a weak or no signal in your Neu5Gc ELISA.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Antibody Concentration | Increase the concentration of the primary or secondary antibody. Titration experiments may be necessary to find the optimal concentration.[12] |
| Insufficient Incubation Time | Extend the incubation time for the primary antibody, for example, to overnight at 4°C to maximize binding.[12][13] |
| Suboptimal Reagents | Ensure all reagents are within their expiration date and were stored correctly.[12][14] Prepare fresh buffers and solutions. |
| Poor Antigen Coating | Use ELISA-specific plates with high binding capacity. Ensure the coating step is performed for an adequate duration, such as overnight at 4°C.[12] |
| Inactive Enzyme Conjugate | Verify the activity of the enzyme conjugate (e.g., HRP). Consider increasing the concentration of the secondary antibody-enzyme conjugate.[13] |
| Improper Washing | Insufficient washing can lead to high background, while excessive washing can remove the target and antibodies. Optimize the number and duration of wash steps.[12] |
| Sample Matrix Interference | The sample matrix may contain interfering substances. Perform a spike and recovery experiment to check for matrix effects. Consider diluting your sample.[12] |
| Degraded Standard | If the standard curve is also weak, the standard may have degraded. Use a fresh vial of the standard and ensure it is prepared according to the protocol.[12] |
HPLC with Fluorescence Detection: Low Sensitivity
Issue: You are observing low sensitivity in your HPLC-based Neu5Gc analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | Optimize the derivatization reaction conditions, including time, temperature, and reagent concentration. Ensure the DMB reagent is fresh.[7] |
| Degradation of Sialic Acids | Avoid harsh acidic conditions or high temperatures during sample preparation that can degrade sialic acids. |
| Suboptimal HPLC Conditions | Optimize the mobile phase composition, gradient, and flow rate to improve the separation and peak shape of the DMB-Neu5Gc derivative. |
| Fluorescence Detector Settings | Ensure the excitation and emission wavelengths are set correctly for the DMB derivative (typically around 373 nm for excitation and 448 nm for emission).[8] |
| Sample Loss During Preparation | Minimize the number of sample preparation steps to reduce potential loss of analyte. |
| Low Abundance in Sample | For samples with very low Neu5Gc levels, consider using a larger starting amount of material or an enrichment step prior to analysis. |
Quantitative Data Summary
The following tables summarize the sensitivity of various methods for Neu5Gc detection.
Table 1: Detection Limits of Different Neu5Gc Analysis Methods
| Method | Reported Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |
| ELISA (with affinity-purified IgY) | As little as 4 pmoles of Neu5Gc in 1 µg of protein. | [3] |
| HPLC with Fluorescence Detection (DMB) | LODs of 0.01 mg/kg. | [7] |
| Capillary HPLC with Fluorescence Detection | LOD of approximately 5 fmol. | [15] |
| ChipLC/MS/MS | LOD of 50 fmol on column. | [15] |
Experimental Protocols
Protocol 1: High-Sensitivity ELISA for Neu5Gc Detection
This protocol is based on the use of a highly specific, affinity-purified chicken IgY anti-Neu5Gc antibody.[3][6]
-
Coating: Coat a 96-well microtiter plate with your sample (glycoprotein or cell lysate) at an optimized concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA, ensuring it is Neu5Gc-free) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add the affinity-purified chicken anti-Neu5Gc IgY antibody diluted in blocking buffer. Incubate for 2 hours at room temperature or overnight at 4°C for enhanced sensitivity.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an appropriate HRP-conjugated secondary antibody (e.g., rabbit anti-chicken IgY-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the substrate solution (e.g., TMB) and incubate in the dark until sufficient color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Protocol 2: HPLC with Fluorescence Detection of Neu5Gc
This protocol involves the release and fluorescent labeling of sialic acids.
-
Sialic Acid Release: Release sialic acids from your glycoprotein (B1211001) sample by mild acid hydrolysis (e.g., with 2 M acetic acid at 80°C for 3 hours).
-
Derivatization:
-
To the released sialic acids, add the DMB derivatization reagent (1,2-diamino-4,5-methylenedioxybenzene dihydrochloride) in a solution containing mercaptoethanol and sodium hydrosulfite.
-
Incubate at 50-60°C for 2-3 hours in the dark.
-
-
HPLC Analysis:
-
Inject the derivatized sample into a reverse-phase HPLC system.
-
Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile, methanol, and water) to separate the DMB-labeled sialic acids.
-
Detect the fluorescent derivatives using a fluorescence detector with excitation at ~373 nm and emission at ~448 nm.
-
-
Quantification: Quantify the amount of Neu5Gc by comparing the peak area to a standard curve generated with known amounts of DMB-derivatized Neu5Gc standard.
Visualizations
Signaling Pathways and Workflows
Caption: Metabolic pathway for the uptake and incorporation of dietary Neu5Gc into human cells.
Caption: Logical workflow for troubleshooting weak or no signal in a Neu5Gc ELISA.
Caption: Experimental workflow for Neu5Gc detection by HPLC with fluorescence detection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. foundmyfitness.com [foundmyfitness.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Detection of N-glycolyl-neuraminic acid-containing glycolipids in human skin [frontiersin.org]
- 5. What the heck is Neu5Gc? - J&R Ranch Foods [jrranchfoods.com]
- 6. Sensitive and Specific Detection of the Non-Human Sialic Acid this compound In Human Tissues and Biotherapeutic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Serum Antibodies to this compound Are Elevated in Duchenne Muscular Dystrophy and Correlate with Increased Disease Pathology in Cmah−/−mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diversity in specificity, abundance, and composition of anti-Neu5Gc antibodies in normal humans: Potential implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive and Specific Detection of the Non-Human Sialic Acid this compound In Human Tissues and Biotherapeutic Products | PLOS One [journals.plos.org]
- 12. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. wada-ama.org [wada-ama.org]
Navigating the Sialic Acid Maze: A Guide to Avoiding Neu5Gc and Neu5Ac Antibody Cross-Reactivity
Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the sialic acids N-glycolylneuraminic acid (Neu5Gc) and N-acetylneuraminic acid (Neu5Ac). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of antibody cross-reactivity between these two closely related molecules. Given that Neu5Gc differs from the human-prevalent Neu5Ac by only a single oxygen atom, achieving specific antibody binding is a critical experimental hurdle.[1][2][3] This guide will equip you with the knowledge to ensure the accuracy and reliability of your immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is the structural difference between Neu5Gc and Neu5Ac, and why does it matter for antibody recognition?
A1: Neu5Gc and Neu5Ac are the two most common forms of sialic acid.[1][4] The key structural difference is the presence of an extra oxygen atom on the N-acetyl group of Neu5Gc, forming an N-glycolyl group.[2][5] This conversion is catalyzed by the enzyme CMP-N-acetylneuraminic acid hydroxylase (CMAH).[3][5] Humans have an inactivating mutation in the CMAH gene and therefore cannot synthesize Neu5Gc.[5][6][7] As a result, Neu5Gc from dietary sources, such as red meat, can be incorporated into human tissues and is recognized as a foreign antigen, eliciting an immune response and the production of anti-Neu5Gc antibodies.[8][9][10] This single oxygen atom difference is the primary reason for the potential of antibody cross-reactivity, as the overall structures are highly similar.
Q2: I'm observing high background or non-specific binding in my ELISA/IHC for Neu5Gc detection. What are the likely causes and solutions?
A2: High background is a common issue and can stem from several sources. Here’s a troubleshooting guide:
-
Inadequate Blocking: Standard blocking buffers like bovine serum albumin (BSA) or non-fat milk can be a source of Neu5Gc contamination, as they are derived from animal sources that produce Neu5Gc.[11] This can lead to high background by competing with your target antigen for antibody binding.
-
Solution: Use a Neu5Gc-free blocking buffer. Commercially available synthetic blockers or blocking solutions specifically designed for anti-Neu5Gc assays are recommended.[12]
-
-
Antibody Cross-Reactivity: Your primary antibody may be cross-reacting with the more abundant Neu5Ac.
-
Solution: Verify the specificity of your antibody. This can be done by running parallel experiments with cells or tissues from Cmah knockout mice, which are genetically incapable of producing Neu5Gc and serve as a true negative control. Additionally, pre-incubating the antibody with free Neu5Gc should block its binding to the target, while pre-incubation with Neu5Ac should not.
-
-
Contaminated Reagents: Other reagents, such as cell culture media containing fetal bovine serum (FBS), can introduce Neu5Gc into your samples.
-
Solution: Culture cells in a serum-free medium or use a Neu5Gc-deficient serum. When analyzing tissues, be mindful of the animal's diet as a source of Neu5Gc incorporation.
-
Q3: How can I validate the specificity of my anti-Neu5Gc antibody?
A3: Ensuring the specificity of your anti-Neu5Gc antibody is paramount for reliable data. Here are key validation steps:
-
Use Matched Glycan Pairs: The most rigorous approach is to test your antibody's reactivity against a panel of matched glycan pairs, where the only difference is the presence of Neu5Gc versus Neu5Ac on an identical underlying glycan structure.[13] This can be done using a glycan microarray.[10][11]
-
Negative Controls: Utilize cells or tissues from Cmah knockout mice as negative controls.[14] These animals, like humans, cannot synthesize Neu5Gc. Your antibody should show no reactivity with these samples.
-
Competitive Inhibition Assay: Perform an ELISA or other immunoassays where you pre-incubate your antibody with an excess of free Neu5Gc or Neu5Ac monosaccharides. Free Neu5Gc should competitively inhibit binding to your target, while Neu5Ac should have minimal effect.
-
Flow Cytometry: Use flow cytometry with a mixed population of cells, some of which are known to express Neu5Gc (e.g., CHO cells) and some that do not (e.g., human peripheral blood mononuclear cells).[6][12] Your antibody should only label the Neu5Gc-positive cells.
Troubleshooting Guides
Guide 1: Troubleshooting Low Signal in Neu5Gc Detection Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Abundance of Neu5Gc | Increase the amount of sample loaded. Consider using an enrichment step for Neu5Gc-containing glycans. | A stronger signal should be observed with a higher concentration of the target antigen. |
| Inefficient Primary Antibody Binding | Optimize the primary antibody concentration and incubation time. Ensure the antibody is stored correctly and has not lost activity. | A titration of the antibody will reveal the optimal concentration for signal detection. |
| Suboptimal Secondary Antibody | Use a fresh, high-quality secondary antibody at the recommended dilution. Ensure the secondary antibody is compatible with the primary antibody's species and isotype. | A properly matched and active secondary antibody will effectively amplify the signal. |
| Incorrect Buffer Composition | Check the pH and composition of all buffers. Ensure there are no interfering substances. | Optimal buffer conditions will facilitate proper antibody-antigen interactions. |
Guide 2: Distinguishing True Neu5Gc Signal from Neu5Ac Cross-Reactivity
| Observation | Experimental Step | Interpretation |
| Signal in both wild-type and Cmah knockout samples | Perform immunohistochemistry or western blotting on tissues from both wild-type and Cmah knockout mice. | A signal in the knockout sample indicates cross-reactivity with Neu5Ac or other molecules. A true Neu5Gc-specific antibody will only show a signal in the wild-type sample.[14] |
| Signal is not inhibited by free Neu5Gc | Conduct a competitive inhibition ELISA with free Neu5Gc and Neu5Ac. | If the signal is not significantly reduced by pre-incubation with free Neu5Gc, the antibody is likely not specific to Neu5Gc. |
| Similar binding to Neu5Gc and Neu5Ac glycans on a microarray | Analyze antibody binding on a glycan microarray featuring matched Neu5Gc/Neu5Ac pairs.[10] | Specific anti-Neu5Gc antibodies should show significantly higher binding to Neu5Gc-containing glycans compared to their Neu5Ac counterparts. |
Experimental Protocols
Protocol 1: Competitive Inhibition ELISA to Confirm Anti-Neu5Gc Specificity
-
Coating: Coat a 96-well plate with a Neu5Gc-containing glycoprotein (B1211001) (e.g., bovine submaxillary mucin) at an optimized concentration in a carbonate-bicarbonate buffer (pH 9.5) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBST (PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a Neu5Gc-free blocking buffer for 2 hours at room temperature.
-
Antibody Pre-incubation: In separate tubes, pre-incubate your anti-Neu5Gc primary antibody with:
-
a) Neu5Gc-free blocking buffer (No inhibitor control)
-
b) A high concentration of free Neu5Gc (e.g., 1 mM)
-
c) A high concentration of free Neu5Ac (e.g., 1 mM) Incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation: Add the pre-incubated antibody solutions to the coated plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the appropriate HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate and stop the reaction with sulfuric acid. Read the absorbance at 450 nm.
-
Analysis: Compare the absorbance values. A significant reduction in signal in the presence of free Neu5Gc, but not Neu5Ac, confirms the antibody's specificity.
Visualizing Experimental Workflows
Caption: Workflow for validating anti-Neu5Gc antibody specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Structural Complexity and Animal Tissue Distribution of this compound (Neu5Gc)-Terminated Glycans. Implications for Their Immunogenicity in Clinical Xenografting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthesis of this compound (Neu5Gc) and Its Glycosides [frontiersin.org]
- 6. Sensitive and Specific Detection of the Non-Human Sialic Acid this compound In Human Tissues and Biotherapeutic Products | PLOS One [journals.plos.org]
- 7. Serum Antibodies to this compound Are Elevated in Duchenne Muscular Dystrophy and Correlate with Increased Disease Pathology in Cmah−/−mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel mechanism for the generation of human xeno-autoantibodies against the nonhuman sialic acid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence for a human-specific mechanism for diet and antibody-mediated inflammation in carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neu5Gc/ Neu5Ac Glycan Array | Chemily Glycoscience [chemilyglycoscience.com]
- 11. Profiling Anti-Neu5Gc IgG in Human Sera with a Sialoglycan Microarray Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Acid Hydrolysis for Neu5Gc Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing acid hydrolysis conditions for the release of N-Glycolylneuraminic acid (Neu5Gc) from glycoconjugates. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the acid hydrolysis of Neu5Gc.
Q1: What are the initial signs of incomplete hydrolysis of my sample?
A1: Incomplete hydrolysis is often indicated by lower than expected yields of Neu5Gc in your downstream analysis (e.g., HPLC). If you suspect incomplete release, you may consider optimizing the hydrolysis conditions by adjusting the acid concentration, temperature, or incubation time. It is crucial to perform a time-course experiment to determine the optimal hydrolysis duration for your specific sample type.
Q2: I am observing significant degradation of my released Neu5Gc. What could be the cause and how can I prevent it?
A2: Sialic acids are susceptible to degradation under harsh acidic conditions.[1] Excessive temperature or prolonged incubation times can lead to the breakdown of released Neu5Gc. To mitigate this, consider using milder hydrolysis conditions. For instance, using 2M acetic acid at 80°C for 3 hours is a commonly employed method for releasing terminal sialic acids.[2][3][4] Alternatively, 0.1 M HCl for 1 hour at 80°C can be used, but optimization is key as acid can destroy some of the sialic acid it releases.[1] Always perform pilot experiments to find the right balance between complete release and minimal degradation for your specific glycoprotein (B1211001).
Q3: My results show a loss of O-acetyl groups from Neu5Gc. How can I minimize this de-O-acetylation?
A3: The O-acetyl esters on sialic acids are labile and can be lost during acid hydrolysis.[5][6] This de-O-acetylation is particularly problematic when the pH is below 3.0 or above 6.0.[5] To minimize the loss of O-acetyl groups, it is recommended to use the mildest possible hydrolysis conditions that still ensure complete release of Neu5Gc. Enzymatic release using sialidases can be an alternative, but be aware that some sialidases show reduced activity towards O-acetylated sialic acids.[6]
Q4: Can the type of acid used for hydrolysis impact the release of Neu5Gc?
A4: Yes, the choice of acid is critical. Acetic acid is a popular choice for mild acid hydrolysis.[2][3][4] Other acids like hydrochloric acid (HCl)[1] and sulfuric acid (H2SO4)[7] have also been used. The optimal acid and its concentration will depend on the nature of the glycoconjugate and the linkage of the sialic acid. It is advisable to consult literature for protocols specific to your sample type or to perform a comparative study with different acids to determine the most effective one for your application.
Q5: Are there alternatives to acid hydrolysis for releasing Neu5Gc?
A5: Yes, enzymatic hydrolysis using sialidases (neuraminidases) is a common alternative.[1][6] This method is generally milder and can be more specific, preserving the integrity of the rest of the glycoconjugate. However, the efficiency of enzymatic release can be influenced by the linkage of the sialic acid (e.g., α2-3, α2-6, or α2-8) and the presence of modifications like O-acetylation.[6][8][9] For complete release of all sialic acids, a broad-spectrum sialidase or a cocktail of enzymes may be necessary.
Data Presentation: Comparison of Acid Hydrolysis Conditions
The following table summarizes various acid hydrolysis conditions reported in the literature for the release of Neu5Gc, providing a comparative overview to aid in experimental design.
| Acid Type | Concentration | Temperature (°C) | Incubation Time | Sample Type | Reference |
| Acetic Acid | 2 M | 80 | 3 hours | General | [2][3][4] |
| Hydrochloric Acid | 0.1 M | 80 | 1 hour | Glycoproteins | [1] |
| Sulfuric Acid | 50 mM | 80 | 1 hour | Milk | [7] |
| Trifluoroacetic Acid | 0.1% | 37 - 65 | 4 hours | Sialoglycoprotein | [10] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a common acid hydrolysis procedure for Neu5Gc release.
Protocol: Mild Acid Hydrolysis using Acetic Acid
This protocol is adapted from methodologies used for the release of terminal sialic acids from various biological samples.[2][3][4]
Materials:
-
Glycoprotein sample
-
Glacial Acetic Acid
-
Deionized water
-
Heating block or water bath capable of maintaining 80°C
-
Microcentrifuge tubes
-
pH meter
Procedure:
-
Sample Preparation: Prepare your glycoprotein sample in a microcentrifuge tube.
-
Acid Addition: Add glacial acetic acid to the sample to a final concentration of 2 M. Ensure thorough mixing.
-
Hydrolysis: Incubate the sample at 80°C for 3 hours in a heating block or water bath.
-
Cooling: After incubation, immediately cool the sample on ice.
-
Neutralization (Optional but Recommended): If required for downstream applications, neutralize the sample by adding a suitable base (e.g., NaOH) dropwise while monitoring the pH.
-
Removal of Debris: Centrifuge the hydrolyzed sample to pellet any precipitated protein or cellular debris.
-
Filtration: For further purification, pass the supernatant through a centrifugal filter unit to remove larger molecules.[2][3][4]
-
Downstream Analysis: The filtrate containing the released Neu5Gc is now ready for derivatization (e.g., with DMB) and quantification by methods such as HPLC.[2][3][4][7]
Visualizations
Diagram 1: General Workflow for Neu5Gc Release and Analysis
Caption: A streamlined workflow for the release and quantification of Neu5Gc.
Diagram 2: Troubleshooting Logic for Low Neu5Gc Yield
Caption: A decision tree for troubleshooting low Neu5Gc recovery.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Dietary Neu5Ac Intervention Protects Against Atherosclerosis Associated with Human-Like Neu5Gc loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. cmm.ucsd.edu [cmm.ucsd.edu]
- 5. cmm.ucsd.edu [cmm.ucsd.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. static.cambridge.org [static.cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Human evolutionary loss of epithelial Neu5Gc expression and species-specific susceptibility to cholera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Anti-Neu5Gc Antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of anti-N-glycolylneuraminic acid (Neu5Gc) antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in standardizing anti-Neu5Gc antibody quantification?
A1: The primary challenges in standardizing the quantification of anti-Neu5Gc antibodies stem from the polyclonal nature of the human immune response to Neu5Gc. This response generates a diverse array of antibodies that recognize Neu5Gc on various underlying glycan structures.[1][2] Key experimental factors that contribute to variability and hinder standardization include:
-
Detection Method: Different assays, such as ELISA, glycan microarray, and flow cytometry, have varying sensitivities and specificities.[1]
-
Target Epitope Selection: The choice of Neu5Gc-containing antigen used to capture antibodies significantly impacts the results. Assays using a diverse array of epitopes, like those on glycan microarrays or whole cells, tend to detect a higher prevalence of anti-Neu5Gc antibodies compared to those using a single, homogenous epitope.[1][2]
-
Blocking Agents: Commonly used blocking agents like bovine serum albumin (BSA) can contain endogenous Neu5Gc, which may interfere with the assay by binding to the antibodies of interest, leading to inaccurate quantification.[1]
-
Lack of a Reference Standard: The absence of a universally accepted reference standard for anti-Neu5Gc antibodies makes it difficult to compare results across different laboratories and studies.
Q2: Why is it critical to use Neu5Gc-free reagents and materials?
A2: It is crucial to avoid animal-derived compounds in buffers and other reagents because they can contain Neu5Gc.[3][4] This contaminating Neu5Gc can interfere with the assay in two main ways:
-
Competitive Inhibition: Soluble Neu5Gc in the reagents can bind to the anti-Neu5Gc antibodies in the sample, preventing them from binding to the coated antigen on the assay plate. This leads to an underestimation of the true antibody concentration.
-
Increased Background: If the blocking agent itself contains Neu5Gc, it can lead to non-specific binding of detection antibodies, resulting in high background signals and reduced assay sensitivity.
Therefore, using certified Neu5Gc-free reagents or synthetic blocking agents is essential for accurate and reliable results.
Q3: How does the choice of target antigen affect the quantification of anti-Neu5Gc antibodies?
A3: The human anti-Neu5Gc antibody response is polyclonal, meaning individuals produce a variety of antibodies that recognize Neu5Gc in the context of different underlying glycan chains.[2] Using a single, synthetic Neu5Gc-containing glycan as the target antigen may fail to capture the full spectrum of these antibodies.[1] In contrast, using a more diverse set of antigens, such as those found on a glycan microarray or on the surface of cells expressing Neu5Gc, can provide a more comprehensive and biologically relevant assessment of the anti-Neu5Gc antibody repertoire.[1] Studies have shown that assays utilizing a broader range of epitopes report higher median antibody titers.[2]
Q4: What are the typical concentrations of anti-Neu5Gc antibodies in healthy individuals?
A4: The reported concentrations of anti-Neu5Gc antibodies in healthy individuals vary significantly across studies, largely due to the lack of assay standardization. However, a systematic review reported the following median and range of concentrations for different isotypes:[1][2]
It is important to note that these values are highly dependent on the specific assay and standards used in each study.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Possible Cause | Recommended Solution |
| High Background | - Contamination of reagents with Neu5Gc.[3][4] - Insufficient blocking. - Non-specific binding of secondary antibody. | - Use certified Neu5Gc-free reagents and blockers. - Optimize blocking buffer concentration and incubation time. - Titrate the secondary antibody to the optimal concentration. - Ensure thorough washing between steps. |
| No or Weak Signal | - Inefficient coating of the Neu5Gc antigen. - Low concentration of anti-Neu5Gc antibodies in the sample. - Use of inappropriate target antigen. | - Confirm coating efficiency and optimize antigen concentration. - Concentrate the sample or use a more sensitive detection system. - Test different Neu5Gc-containing glycans as capture antigens to better match the antibody repertoire. |
| High Well-to-Well Variability | - Inconsistent pipetting. - Uneven temperature during incubation ("edge effect"). | - Use calibrated pipettes and ensure proper technique. - Use a plate sealer during incubations and ensure uniform temperature across the plate. - Mix all reagents and samples thoroughly before adding to the plate. |
Glycan Microarray
| Problem | Possible Cause | Recommended Solution |
| Non-specific Binding | - Inadequate blocking. - Hydrophobic interactions between antibodies and the slide surface. | - Optimize blocking conditions (e.g., type of blocker, concentration, time). - Include a pre-incubation step with a non-specific protein to saturate non-specific binding sites. |
| Spot-to-Spot Variability | - Inconsistent spotting of glycans. - Uneven drying of the array. | - Ensure proper calibration and maintenance of the microarray printer. - Control humidity during the printing and incubation steps. |
| Difficulty in Data Analysis | - Lack of appropriate negative controls. - Inconsistent normalization across arrays. | - Include Neu5Ac-containing glycans as negative controls to determine Neu5Gc-specific binding. - Use internal standards on each array for proper normalization. |
Flow Cytometry
| Problem | Possible Cause | Recommended Solution |
| High Background Staining | - Non-specific antibody binding to Fc receptors on cells. - Dead cells in the sample. | - Include an Fc blocking step in the staining protocol. - Use a viability dye to exclude dead cells from the analysis. |
| Weak Positive Signal | - Low expression of Neu5Gc on the cell surface. - Inefficient primary or secondary antibody. | - Use a cell line known to have high Neu5Gc expression as a positive control. - Titrate antibodies to their optimal concentrations. - Consider using an amplification step, such as a biotin-streptavidin system. |
| Cell Clumping | - High cell density. - Presence of DNA from dead cells. | - Adjust cell concentration to an optimal range. - Add DNase to the buffer to reduce clumping caused by DNA. |
Quantitative Data Summary
Table 1: Reported Titers of Anti-Neu5Gc Antibodies in Human Serum
| Isotype | Median Concentration (µg/mL) | Concentration Range (µg/mL) | Primary Detection Method | Reference |
| IgG | 2.80 | 0.15 - 30.80 | ELISA, Glycan Microarray | [1][2] |
| IgA | 0.5 | Not specified | ELISA, Glycan Microarray | [1][2] |
| IgM | 0.35 | Not specified | ELISA, Glycan Microarray | [1][2] |
| IgG (Burn Patients treated with porcine skin) | 8 ± 1.5 | Not specified | ELISA | [5] |
| IgG (Healthy Controls) | 2.3 ± 0.7 | Not specified | ELISA | [5] |
Table 2: Influence of Experimental Factors on Reported Anti-Neu5Gc Antibody Titers
| Experimental Factor | Observation | Impact on Quantification | Reference |
| Target Epitope | Higher median titers (4.25 µg/mL) with matched Neu5G/Ac-glycan pairs vs. monomeric Neu5Gc-PAA (1.27 µg/mL). | A diverse range of epitopes is better suited to capture the polyclonal antibody response. | [2] |
| Blocking Agent | Use of mammalian proteins like BSA can interfere with detection. | Potential for false negatives or reduced signal due to Neu5Gc contamination. | [1] |
| Detection Method | Glycan arrays and ELISAs with diverse epitopes show higher positive rates (median 100%). | High-throughput methods with multiple epitopes can provide a more comprehensive profile. | [1] |
Experimental Protocols
Detailed ELISA Protocol for Anti-Neu5Gc Antibody Quantification
This protocol is adapted from a standard ELISA protocol with a critical modification: all animal-derived components must be avoided to prevent Neu5Gc contamination.[3][4]
-
Antigen Coating:
-
Coat a 96-well ELISA plate with a Neu5Gc-containing glycoconjugate (e.g., 1 µ g/well in 50 mM sodium carbonate-bicarbonate buffer, pH 9.5).
-
As a negative control, coat separate wells with the corresponding Neu5Ac-containing glycoconjugate.
-
Incubate overnight at 4°C or for at least 2 hours at room temperature.
-
-
Washing:
-
Wash the wells 3-5 times with a Neu5Gc-free wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the wells with a Neu5Gc-free blocking buffer (e.g., PBS with 1% synthetic polymer-based blocker) for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Dilute human serum samples in the blocking buffer. A starting dilution of 1:100 is often used.[6]
-
Add the diluted samples to the wells and incubate for 2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 2.
-
-
Detection Antibody Incubation:
-
Add an enzyme-conjugated secondary antibody that recognizes human IgG (or other isotypes) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 2.
-
-
Substrate Development:
-
Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the Neu5Ac control wells from the Neu5Gc wells to determine the Neu5Gc-specific signal.
-
Quantify the antibody concentration using a standard curve of purified human IgG.
-
Key Steps in a Glycan Microarray Workflow for Anti-Neu5Gc Antibody Profiling
This workflow outlines the major steps for profiling anti-Neu5Gc antibodies using a sialoglycan microarray.[7][8]
-
Array Fabrication:
-
Print Neu5Gc-containing glycans and their corresponding Neu5Ac-containing controls onto an epoxy-coated glass slide.
-
Include marker spots and a human IgG standard curve on each array for quality control and normalization.[7]
-
-
Slide Processing:
-
Hydrate the slide and block the remaining reactive epoxy groups on the slide surface.[8]
-
-
Blocking:
-
Block the slide with a suitable Neu5Gc-free blocking buffer to prevent non-specific binding.[7]
-
-
Sample Incubation:
-
Incubate the array with diluted human serum for 2 hours in a humid chamber.[7]
-
-
Washing:
-
Wash the slide thoroughly with wash buffer (e.g., PBST).
-
-
Secondary Antibody Incubation:
-
Incubate with a fluorescently labeled anti-human IgG secondary antibody for 1 hour.[7]
-
-
Final Wash and Dry:
-
Perform final washes to remove unbound secondary antibody and dry the slide.
-
-
Scanning and Data Analysis:
-
Scan the slide using a fluorescence scanner.
-
Quantify the fluorescence intensity of each spot and normalize the data.
-
Determine the specificity and intensity of anti-Neu5Gc antibodies by comparing the signals from Neu5Gc and Neu5Ac glycans.
-
Visualizations
Caption: Comparative workflows for ELISA and Glycan Microarray assays.
Caption: Key factors contributing to assay variability.
References
- 1. A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification [frontiersin.org]
- 3. Anti-Neu5Gc Antibody Kit Protocol - ELISA [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Long-term IgG response to porcine Neu5Gc-antigens without transmission of PERV in burn patients treated with porcine skin xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Method for Assessment of Human Anti-Neu5Gc Antibodies Applied to Kawasaki Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling Anti-Neu5Gc IgG in Human Sera with a Sialoglycan Microarray Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Profiling Anti-Neu5Gc IgG in Human Sera with a Sialoglycan Microarray Assay [jove.com]
Technical Support Center: Troubleshooting Matrix Effects in Neu5Gc Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometric analysis of N-Glycolylneuraminic acid (Neu5Gc).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Neu5Gc analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected compounds from the sample matrix.[1] In the context of this compound (Neu5Gc) analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), these effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[2] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity, ultimately compromising the reliability of experimental results.[3][4] Biological samples such as plasma, serum, and tissue extracts are complex matrices and are particularly prone to these effects.[5][6]
Q2: What are the common sources of matrix effects in biological samples for Neu5Gc analysis?
A2: The primary sources of matrix effects in biological samples are endogenous and exogenous components that co-extract with Neu5Gc. Common interfering substances include:
-
Phospholipids (B1166683): A major component of cell membranes, phospholipids are notorious for causing ion suppression in ESI-MS and can foul the mass spectrometer's ion source.
-
Salts and Urea: Highly abundant in matrices like urine, these can suppress the ionization of the target analyte.[7][8]
-
Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to significant interference and contamination of the LC column and MS system.[5][7]
-
Other Endogenous Metabolites: Biological systems contain a vast number of small molecules that can co-elute with Neu5Gc and interfere with its ionization.[5]
Q3: How can I determine if my Neu5Gc signal is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a Neu5Gc standard into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected.[3][7] A dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.[3]
-
Post-Extraction Spike Method: This quantitative approach compares the signal response of Neu5Gc spiked into a pre-extracted blank matrix with the response of a standard solution of the same concentration prepared in a neat solvent.[5][9] The ratio of these responses provides a quantitative measure of the matrix effect.[1]
Q4: What is the most critical first step to mitigate matrix effects?
A4: The most effective strategy to minimize matrix effects is to implement a rigorous and optimized sample preparation protocol.[3][5] The goal is to selectively remove interfering components from the matrix before the sample is introduced into the LC-MS system.[1] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are foundational to this process.[5]
Troubleshooting Guides
Guide 1: Low Signal Intensity or Ion Suppression of Neu5Gc
Low signal intensity is a common problem in LC-MS analysis and is often a symptom of ion suppression caused by matrix effects.[10] Follow these steps to diagnose and resolve the issue.
Step 1: Confirm Instrument Performance Before troubleshooting the sample or method, ensure the LC-MS system is performing optimally.
-
Action: Inject a Neu5Gc standard solution prepared in a clean solvent (e.g., mobile phase).
-
Expected Outcome: A strong, reproducible signal with good peak shape.
-
Troubleshooting: If the signal is weak or absent, perform routine instrument maintenance, including cleaning the ion source, checking for leaks, and performing a system tune and calibration.[11]
Step 2: Evaluate Matrix Effects Once instrument performance is confirmed, assess whether matrix effects are the root cause.
-
Action: Use the post-extraction spike method. Prepare three sample sets:
-
Set A: Neu5Gc standard in a neat reconstitution solvent.
-
Set B: A blank matrix sample (e.g., plasma from a source with no Neu5Gc) processed through your sample preparation workflow, then spiked with Neu5Gc standard before injection.
-
Set C: The blank matrix sample processed without the final spike.
-
-
Analysis: Compare the peak area of Neu5Gc in Set A and Set B.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Interpretation: A value significantly less than 100% indicates ion suppression. A value significantly greater than 100% indicates ion enhancement.
Step 3: Optimize Sample Preparation If ion suppression is confirmed, focus on improving the sample cleanup procedure.
-
Action: Enhance the removal of interfering substances.
-
For Phospholipid Removal: Consider using specialized phospholipid removal plates or cartridges, or optimize a Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) protocol.
-
For General Cleanup: SPE is often more effective than simple protein precipitation for removing a broader range of interferences.[12] Experiment with different SPE sorbents (e.g., reversed-phase, ion-exchange) to find the most effective one for your sample matrix.
-
Step 4: Optimize Chromatographic Separation Adjusting the LC method can help separate Neu5Gc from co-eluting matrix components.
-
Action: Modify the mobile phase gradient.
-
Extend the Gradient: A longer, shallower gradient can improve the resolution between Neu5Gc and interfering peaks.
-
Use a Divert Valve: Program the divert valve to send the highly polar, unretained components (like salts) that elute at the beginning of the run to waste instead of the mass spectrometer.[9]
-
Step 5: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS is the gold standard for compensating for matrix effects.
-
Action: Incorporate a SIL-IS for Neu5Gc (e.g., ¹³C-labeled Neu5Gc) into your workflow. The SIL-IS is added to the sample at the very beginning of the sample preparation process.
-
Rationale: Because the SIL-IS is chemically almost identical to Neu5Gc, it will experience the same degree of ion suppression or enhancement.[5] By calculating the ratio of the analyte signal to the SIL-IS signal, variations caused by matrix effects can be normalized, leading to more accurate and precise quantification.[8][13]
Data and Protocols
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Principle | Key Advantages | Key Disadvantages | Typical Impact on Matrix Effects |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.[5] | Simple, fast, and inexpensive. | Non-selective; many interfering components, especially phospholipids, remain in the supernatant.[5] | Moderate reduction; often insufficient for sensitive assays. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[5] | Can provide cleaner extracts than PPT by removing different classes of interferences. | Can be labor-intensive and require larger solvent volumes. | Good reduction, especially for phospholipids if solvent polarity and pH are optimized.[5] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[5] | Highly selective and provides very clean extracts; can be automated. | Method development can be more complex; cartridges can be costly. | Excellent reduction; often considered the most effective technique.[1] |
| Phospholipid Removal Plates | Specialized plates containing sorbents that selectively bind and remove phospholipids. | Highly effective and specific for phospholipid removal. | Adds cost to the sample preparation process. | Significant reduction in phospholipid-based ion suppression. |
Experimental Protocol: Solid-Phase Extraction (SPE) for Neu5Gc from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 20 µL of a stable isotope-labeled internal standard (SIL-IS) for Neu5Gc.
-
Add 300 µL of 1% formic acid in acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol (B129727), followed by 1 mL of deionized water.[1] Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.[1]
-
-
Elution:
-
Elute Neu5Gc and the SIL-IS with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: A step-by-step workflow for diagnosing and mitigating matrix effects.
Caption: How matrix components interfere with Neu5Gc ionization in the ESI source.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. providiongroup.com [providiongroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. benchchem.com [benchchem.com]
- 13. Quantification of N-acetyl- and N-glycolylneuraminic acids by a stable isotope dilution assay using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Neu5Gc Surface Plasmon Resonance (SPR) Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) in Neu5Gc SPR assays.
Troubleshooting Guide
This guide addresses common issues encountered during Neu5Gc SPR experiments in a question-and-answer format, providing potential causes and actionable solutions.
Question: Why is the signal on my reference channel significantly high?
A high signal on the reference channel indicates substantial non-specific binding of the analyte to the sensor surface itself.[1] If the response on the reference channel is more than a third of the signal on your active channel, the non-specific binding should be addressed.[2]
Potential Causes & Solutions:
-
Electrostatic Interactions: The analyte may be electrostatically attracted to the sensor surface.[3][4]
-
Adjust Buffer pH: Modify the pH of your running buffer.[3] If your analyte is positively charged at the experimental pH and the sensor surface is negative (like on a carboxymethyl dextran (B179266) chip), this can cause NSB.[3] Try to adjust the buffer to a pH closer to the isoelectric point (pI) of your analyte to neutralize its overall charge.[3]
-
Increase Salt Concentration: Adding salt, such as NaCl, to the running buffer can create a shielding effect that masks surface charges.[3][5]
-
-
Hydrophobic Interactions: The analyte may be binding to hydrophobic patches on the sensor surface.[3][4]
-
Inadequate Blocking: The sensor surface may not be sufficiently blocked.
-
Optimize Blocking Agent: Ensure you are using an appropriate blocking agent for a carbohydrate-based assay. Standard blockers like BSA and casein can sometimes be problematic.[6] Consider using a glycoprotein-free blocker.
-
Question: My baseline is unstable or drifting after analyte injection. What should I do?
Baseline drift can be caused by several factors, including issues with surface regeneration, buffer mismatch, or slow, non-specific binding.
Potential Causes & Solutions:
-
Incomplete Surface Regeneration: The analyte may not be completely removed from the sensor surface between cycles.
-
Optimize Regeneration Solution: Test a range of regeneration solutions (e.g., low pH glycine, high salt solutions) to find one that effectively removes the analyte without damaging the immobilized Neu5Gc ligand.
-
-
Buffer Mismatch: Differences in the composition of the running buffer and the analyte sample buffer can cause shifts in the refractive index, leading to baseline drift.[7]
-
Dialyze the Analyte: Dialyze your analyte against the running buffer to ensure a precise match.
-
DMSO Concentration: If using DMSO to dissolve your analyte, ensure the final concentration is identical in both the sample and the running buffer.[7]
-
-
Sample Quality: The presence of aggregates or impurities in your analyte sample can contribute to non-specific binding and an unstable baseline.[8]
Frequently Asked Questions (FAQs)
What is non-specific binding (NSB)?
Non-specific binding refers to the interaction of the analyte with the sensor surface or other non-target molecules, rather than the intended immobilized ligand (in this case, Neu5Gc).[3][4][9] This can be caused by various molecular forces, including electrostatic (charge-based) interactions, hydrophobic interactions, and hydrogen bonding.[3][4][10] NSB can lead to an overestimation of the binding response, resulting in inaccurate kinetic and affinity data.[9]
Which blocking agent is best for Neu5Gc assays?
The choice of blocking agent is critical for assays involving carbohydrates like Neu5Gc.[6]
-
Ovalbumin: Since humans cannot synthesize Neu5Gc, they can have circulating anti-Neu5Gc antibodies.[6] Common blocking agents like Bovine Serum Albumin (BSA) or casein from milk are derived from animals that do produce Neu5Gc and may contain contaminating Neu5Gc-glycans. This can lead to high background or false positives. Ovalbumin, derived from chickens which, like humans, do not synthesize Neu5Gc, is a recommended alternative.[6]
-
Carbo-Free™ Blocking Solutions: These are commercially available, protein-based blocking agents that are specifically formulated to be free of glycoproteins.[2][5][9][10] They are ideal for applications using lectins or analyzing carbohydrate interactions where glycoprotein (B1211001) contamination in standard blockers could cause interference.[2][5][9][10]
-
BSA: While caution is advised, BSA is a widely used blocking agent that can be effective if other options are not available.[3][4][8] It works by coating the sensor surface and shielding the analyte from non-specific interactions.[3]
How can I systematically troubleshoot non-specific binding?
A systematic approach is crucial for efficiently identifying and mitigating the source of NSB. The following workflow provides a logical sequence of steps to take.
Caption: A step-by-step workflow for troubleshooting non-specific binding.
What are the primary molecular forces causing non-specific binding?
NSB is primarily driven by a few key molecular interactions between the analyte and the sensor surface. Understanding these can help in choosing the right mitigation strategy.
Caption: Primary molecular forces causing NSB and their corresponding solutions.
Data Presentation: Buffer Additives for NSB Reduction
The following table summarizes common additives used to reduce non-specific binding in SPR assays. Concentrations should be optimized for each specific assay.
| Additive Type | Example | Recommended Concentration Range | Primary Target of Action | Reference(s) |
| Salt | Sodium Chloride (NaCl) | 150 mM - 500 mM | Electrostatic Interactions | [1][2] |
| Surfactant | Tween 20 | 0.005% - 0.1% (v/v) | Hydrophobic Interactions | [1][2] |
| Protein Blocker | Bovine Serum Albumin (BSA) | 0.5 - 2 mg/mL (0.05% - 0.2%) | General Surface Blocking | [1][2] |
| Protein Blocker | Ovalbumin | 1% (10 mg/mL) | General Surface Blocking (Neu5Gc Safe) | [6] |
| Carbohydrate | Carboxymethyl Dextran | ~1 mg/mL | Blocking Dextran Matrix | [2] |
| Polymer | Polyethylene Glycol (PEG) | ~1 mg/mL | General Surface Blocking | [2] |
Experimental Protocols
Protocol 1: General Assay Setup to Minimize NSB in Neu5Gc SPR
This protocol outlines key steps and considerations from buffer preparation to data analysis.
-
Buffer Preparation:
-
Ligand Immobilization (Neu5Gc-containing molecule):
-
Choose an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the surface according to the manufacturer's protocol (e.g., with EDC/NHS for amine coupling).
-
Inject the Neu5Gc-containing ligand at an optimized concentration in a suitable low ionic strength buffer (e.g., 10 mM Acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters on the surface with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Surface Blocking:
-
After immobilization and deactivation, perform an injection of a suitable blocking agent. For Neu5Gc assays, inject a solution of 1% Ovalbumin or a 1x concentration of Carbo-Free™ blocking solution.[6] This step helps to block any remaining non-specific binding sites on the sensor surface.
-
-
Analyte Injection & Kinetic Analysis:
-
Prepare a dilution series of your analyte in the final, optimized running buffer (containing salt, surfactant, etc.). Ensure the analyte sample is centrifuged and filtered to remove aggregates.
-
Inject a blank (running buffer only) to establish a stable baseline and for double referencing.
-
Inject the analyte concentrations from lowest to highest.
-
Perform a regeneration step after each analyte injection using a solution that removes the analyte completely without harming the ligand.
-
Include control injections, such as running the analyte over a reference flow cell with no immobilized ligand, to quantify remaining NSB.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference channel signal from the active channel signal.
-
Perform double referencing by subtracting the signal from a blank injection.
-
Fit the processed data to an appropriate binding model to determine kinetic parameters (kₐ, kₔ) and affinity (K₋).
-
Protocol 2: Selecting an Appropriate Blocking Agent
The choice of blocking agent is crucial. This decision tree can guide your selection process.
Caption: Decision tree for selecting a blocking agent for SPR assays.
References
- 1. Reducing Non-Specific Binding [reichertspr.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Carbo-Free Blocking Solution (10x Concentrate) - 2BScientific [2bscientific.com]
- 6. Profiling Anti-Neu5Gc IgG in Human Sera with a Sialoglycan Microarray Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 9. adipogen.com [adipogen.com]
- 10. Carbo-Free Blocking Solution (10x Concentrate) (SP-5040-125) | Szabo-Scandic [szabo-scandic.com]
- 11. The sweet spot: defining virus–sialic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]
Improving reproducibility of HPAEC-PAD for sialic acid analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of sialic acid analysis using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Troubleshooting Guides
This section addresses specific issues that may arise during HPAEC-PAD experiments for sialic acid analysis.
Issue 1: Baseline Instability and Noise
Q1: My baseline is noisy and unstable. What are the possible causes and how can I fix it?
A1: An unstable or noisy baseline is a common issue in HPAEC-PAD analysis and can significantly impact the reproducibility of your results. The primary causes are typically related to the eluent quality, contamination of the system, or the detector cell.
Possible Causes and Solutions:
-
Eluent Contamination:
-
High-Purity Reagents: Always use high-purity, metal-free sodium hydroxide (B78521) and sodium acetate (B1210297). Lower-grade reagents can introduce contaminants that create baseline noise.[1]
-
Water Quality: Use high-purity deionized water (18 MΩ-cm or better) with minimal dissolved carbon dioxide.[2][3] Biological contamination in the water system can also contribute to baseline issues.[1][2] If you suspect water contamination, try using water from a different source.[1]
-
Carbonate Contamination: Carbon dioxide from the air can dissolve in alkaline eluents, forming carbonate. Carbonate is a stronger eluent than hydroxide and can cause retention time shifts and baseline instability.[2] To minimize this, prepare fresh eluents and keep them blanketed under an inert gas like helium or nitrogen.[2][4]
-
-
System Contamination:
-
Biological Growth: Over time, microbial growth can occur in the HPLC tubing, leading to contamination. In extreme cases, you might observe discoloration of the tubing.[1]
-
Passivation: If you suspect metal contamination in your system, which can interfere with PAD detection, passivation with nitric acid can be performed as a last resort.[1]
-
-
Detector Cell Issues:
Troubleshooting Workflow for Baseline Instability
Caption: Troubleshooting workflow for an unstable HPAEC-PAD baseline.
Issue 2: Poor Peak Shape and Resolution
Q2: My sialic acid peaks are broad, tailing, or not well-resolved. How can I improve the peak shape and resolution?
A2: Poor peak shape and resolution can compromise the accuracy of quantification. This can be caused by a variety of factors, including the analytical column, eluent conditions, and sample preparation.
Possible Causes and Solutions:
-
Analytical Column:
-
Column Choice: Ensure you are using a column suitable for sialic acid analysis, such as a CarboPac™ PA10 or PA20 column.[4][6] The choice of column can affect the retention and separation of different sialic acids.[7]
-
Column Contamination: If the column is contaminated, it can lead to peak tailing. Flushing the column according to the manufacturer's instructions may help.
-
Column Overload: Injecting too much sample can lead to broad peaks. Try diluting your sample.
-
-
Eluent Conditions:
-
Eluent Strength: The concentration of sodium hydroxide and sodium acetate in your eluent affects the retention and separation of sialic acids. You may need to optimize the gradient to achieve better resolution.
-
Flow Rate: Ensure a consistent and appropriate flow rate for your column.
-
-
Sample Preparation:
-
Incomplete Hydrolysis: If sialic acids are not completely released from the glycoprotein (B1211001), it can result in broad or distorted peaks. Optimize your acid hydrolysis or enzymatic digestion conditions.[8]
-
Sample Matrix Effects: The presence of interfering substances in your sample can affect peak shape. Consider a sample cleanup step if necessary.
-
Issue 3: Irreproducible Peak Areas and Retention Times
Q3: I am observing significant variability in peak areas and retention times between injections. What could be the cause?
A3: Reproducibility is key for reliable quantification. Fluctuations in peak areas and retention times often point to issues with the HPLC system, eluent preparation, or sample injection.
Possible Causes and Solutions:
-
Eluent Preparation:
-
Inconsistent Eluent Concentration: Even small variations in eluent concentration can affect reproducibility.[9] Using an eluent generation cartridge (EGC) can provide more consistent eluent concentrations.[9]
-
Carbonate Contamination: As mentioned earlier, carbonate buildup can alter the eluent strength, leading to shifts in retention times.[2]
-
-
HPLC System:
-
Pump Performance: Inconsistent pump performance can lead to fluctuations in the flow rate, affecting both retention times and peak areas.
-
Injector Precision: Ensure the autosampler is functioning correctly and injecting a consistent volume. An RSD of ≥ 2% for replicate injections indicates a need for maintenance.[4]
-
System Leaks: Check for any leaks in the system, as this can cause pressure fluctuations and affect reproducibility.
-
-
Column Temperature:
-
Temperature Fluctuations: Maintaining a stable column temperature is important for reproducible retention times. Use a column oven to control the temperature.
-
-
Internal Standard:
Frequently Asked Questions (FAQs)
Q4: What are the key advantages of using HPAEC-PAD for sialic acid analysis?
A4: HPAEC-PAD is a powerful technique for sialic acid analysis due to several advantages:
-
Direct Detection: It allows for the direct quantification of sialic acids without the need for time-consuming derivatization steps.[9][10]
-
High Sensitivity: The technique is highly sensitive, enabling the detection of sialic acids in the picomole range.[11]
-
High Selectivity: HPAEC provides excellent separation of different carbohydrate species, including closely related sialic acids like N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc).[9]
-
Reduced Hazardous Waste: It eliminates the need for costly and toxic reagents often used in derivatization methods.[10]
Q5: What are the common methods for releasing sialic acids from glycoproteins before HPAEC-PAD analysis?
A5: The two most common methods for releasing sialic acids from glycoproteins are:
-
Mild Acid Hydrolysis: This involves treating the glycoprotein with a weak acid, such as acetic acid or sulfuric acid, to cleave the sialic acid residues.[8][12]
-
Enzymatic Digestion: This method uses a neuraminidase enzyme to specifically release sialic acids.[8][12]
The choice of method depends on the specific glycoprotein and the goals of the analysis.
Q6: How can I ensure the accuracy of my sialic acid quantification?
A6: To ensure accurate quantification, consider the following:
-
Method Validation: Validate your HPAEC-PAD method by assessing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision (intra- and inter-day reproducibility).[12]
-
Spike Recovery Experiments: Perform spike recovery experiments by adding a known amount of sialic acid standard to your sample to assess the accuracy of your method.[12]
-
Use of an Internal Standard: As mentioned previously, an internal standard can help to correct for variations in the analytical process.[4]
-
Proper Standard Preparation: Ensure that your sialic acid standards are accurately prepared and stored to prevent degradation.
Quantitative Data Summary
The following tables summarize typical performance characteristics of HPAEC-PAD for sialic acid analysis.
Table 1: Linearity and Detection Limits of Sialic Acids
| Analyte | Linearity Range (pmol) | Coefficient of Determination (r²) | Limit of Detection (pmol) |
| Neu5Ac | 2 - 500 | 0.9985 | 1 |
| Neu5Gc | 2 - 500 | 0.9972 | 0.5 |
| KDN | 2 - 10,000 | 0.9995 | 2 |
| Data adapted from Thermo Fisher Scientific Application Note 137 and Glycobiology, vol. 4 no. 5 pp. 645–653, 1994.[4][7] |
Table 2: Reproducibility of Sialic Acid Analysis
| Parameter | Neu5Ac | Neu5Gc | KDN |
| Retention Time RSD (%) | 0.5 - 0.7 | 0.3 - 0.7 | 0.4 - 0.7 |
| Peak Area RSD (%) | Not specified | Not specified | Not specified |
| Data adapted from Thermo Fisher Scientific Application Note 137.[4] |
Experimental Protocols
Protocol 1: Mild Acid Hydrolysis for Sialic Acid Release
This protocol describes a general procedure for releasing sialic acids from glycoproteins using mild acid hydrolysis.
Workflow for Sialic Acid Release via Acid Hydrolysis
Caption: General workflow for sialic acid release using acid hydrolysis.
Methodology:
-
Sample Preparation: Prepare a solution of your glycoprotein sample in high-purity water.
-
Acidification: Add an equal volume of a weak acid (e.g., 2 M acetic acid) to the glycoprotein solution.
-
Hydrolysis: Incubate the mixture at an elevated temperature (e.g., 80°C) for a specified period (e.g., 2 hours). The optimal time and temperature may need to be determined empirically for your specific glycoprotein.
-
Drying: After hydrolysis, dry the sample to remove the acid. This can be done using a vacuum centrifuge or by lyophilization.[12]
-
Reconstitution: Reconstitute the dried sample in a known volume of high-purity water before injection into the HPAEC-PAD system.[13]
Protocol 2: HPAEC-PAD Analysis of Sialic Acids
This protocol provides a general set of conditions for the HPAEC-PAD analysis of sialic acids.
HPAEC-PAD System Setup and Analysis Logic
Caption: Logical flow for HPAEC-PAD analysis of sialic acids.
Methodology:
-
Eluent Preparation:
-
Chromatographic Conditions:
-
PAD Settings:
-
Working Electrode: Gold electrode.
-
Reference Electrode: Ag/AgCl.
-
Waveform: A multi-step potential waveform is applied for detection, cleaning, and reconditioning of the gold electrode surface.
-
-
Data Analysis:
-
Identify peaks based on the retention times of sialic acid standards (Neu5Ac, Neu5Gc).
-
Quantify the amount of each sialic acid by comparing the peak area to a standard curve.
-
References
- 1. Problem with HPAEC-PAD baseline??? - Chromatography Forum [chromforum.org]
- 2. lcms.cz [lcms.cz]
- 3. Three Simple Ways to Optimize HPAE PAD Performance [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. academic.oup.com [academic.oup.com]
- 8. Sialic Acid Analysis by HPAEC-PAD | Springer Nature Experiments [experiments.springernature.com]
- 9. Glycoprotein Sialic Acid Analysis? Improve Reproducibility, Convenience With HPAE-PAD - AnalyteGuru [thermofisher.com]
- 10. Sialic Acid Quantification by HPAEC-PAD – CD BioGlyco - CD BioGlyco [bioglyco.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Fast HPAE-PAD Sialic Acid Analysis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Cmah-/- Mice in Human Xenosialitis Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Cytidine Monophosphate-N-acetylneuraminic Acid Hydroxylase knockout (Cmah-/-) mice as a model for human xenosialitis. This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why are Cmah-/- mice used as a model for human xenosialitis research?
A1: Humans are genetically deficient in the CMAH enzyme, which converts N-acetylneuraminic acid (Neu5Ac) to N-glycolylneuraminic acid (Neu5Gc). As a result, human cells do not produce Neu5Gc, a common sialic acid found in most other mammals. Cmah-/- mice have been genetically engineered to lack a functional Cmah gene, mimicking this human-specific characteristic.[1] This makes them a valuable tool for studying the human immune response to dietary Neu5Gc and its potential role in inflammatory diseases, a phenomenon termed "xenosialitis".[2]
Q2: What is xenosialitis?
A2: Xenosialitis is a proposed inflammatory condition in humans resulting from the metabolic incorporation of dietary Neu5Gc into human tissues, followed by an immune response mediated by circulating anti-Neu5Gc antibodies.[2][3] Since humans do not produce their own Neu5Gc, the immune system recognizes it as foreign, leading to chronic inflammation that has been linked to diseases like cancer and atherosclerosis.[2]
Q3: Do Cmah-/- mice spontaneously develop xenosialitis like humans are proposed to?
A3: No, a significant limitation of the Cmah-/- mouse model is that they do not typically produce anti-Neu5Gc antibodies simply from dietary exposure to Neu5Gc.[4][5] Unlike humans who develop "natural" diet-induced anti-Neu5Gc antibodies, these mice often require strong immunization with Neu5Gc-containing antigens, sometimes with adjuvants, to elicit a significant antibody response.[4][5]
Q4: What are the key phenotypic differences between Cmah-/- mice and wild-type mice?
A4: Besides the absence of Neu5Gc, Cmah-/- mice exhibit several other phenotypic differences compared to wild-type mice, which may be analogous to human traits. These include a more inflammatory and phagocytic state of the monocyte-macrophage lineage, increased sensitivity to endotoxic shock, delayed wound healing, and age-related hearing loss.[6][7] They have also been reported to have hyperresponsive B cells.[1]
Troubleshooting Guide
Issue 1: Failure to Detect Anti-Neu5Gc Antibodies After Dietary Neu5Gc Exposure.
-
Question: I have been feeding my Cmah-/- mice a Neu5Gc-rich diet, but I cannot detect any anti-Neu5Gc antibodies in their serum. Is my experiment failing?
-
Answer: This is a common and expected observation. Cmah-/- mice do not readily produce anti-Neu5Gc antibodies through dietary exposure alone.[4][5] To induce an antibody response, a more potent immunization strategy is required. Consider the following:
-
Immunization with Neu5Gc-expressing cells or proteins: Immunizing with xenogeneic cells (e.g., wild-type mouse spleen cells) that express Neu5Gc is an effective method.[8]
-
Use of adjuvants: While some protocols aim to avoid adjuvants to better mimic the human condition, their use may be necessary to elicit a robust response.
-
Immunization with Neu5Gc-expressing bacteria: Using non-typable Haemophilus influenzae (NTHi) that has incorporated Neu5Gc can also induce an antibody response in Cmah-/- mice.[9]
-
Issue 2: Lack of a Clear Disease Phenotype in Cmah-/- Mice.
-
Question: My Cmah-/- mice have detectable anti-Neu5Gc antibodies and are on a Neu5Gc-rich diet, but they are not developing the expected inflammatory disease phenotype. What could be the reason?
-
Answer: Several factors could contribute to the absence of a strong disease phenotype:
-
Insufficient Antibody Titer: The level of anti-Neu5Gc antibodies may not be high enough to trigger a significant inflammatory response. You may need to boost the immunization to increase the antibody titer.
-
Low Neu5Gc Incorporation: The metabolic incorporation of dietary Neu5Gc into mouse tissues can be inefficient.[10] The form of Neu5Gc in the diet (free vs. bound) can affect incorporation efficiency.
-
Genetic Background of the Mice: The genetic background of your Cmah-/- mice can influence their susceptibility to inflammatory diseases. Some studies use Cmah-/- mice on a specific disease-prone background (e.g., mdx mice for muscular dystrophy) to observe an exacerbation of the phenotype.[2]
-
Duration of the Experiment: The development of chronic inflammatory conditions can take a significant amount of time. You may need to extend the duration of your experiment.
-
Issue 3: High Variability in Experimental Results.
-
Question: I am observing high variability in the anti-Neu5Gc antibody titers and the severity of the phenotype among my experimental Cmah-/- mice. How can I reduce this variability?
-
Answer: High variability is not uncommon in immunological studies. To mitigate this:
-
Standardize Immunization Protocol: Ensure that the preparation of the immunogen, the injection volume, and the injection site are consistent across all animals.
-
Control for Diet: Use a defined diet with a known and consistent concentration of Neu5Gc. Be aware that standard mouse chow can contain variable amounts of Neu5Gc.
-
Age and Sex Matching: Use age- and sex-matched animals for all experimental groups.
-
Increase Sample Size: A larger number of animals per group will increase the statistical power of your study and help to account for individual biological variation.
-
Data Presentation
Table 1: Key Differences Between Human Xenosialitis and the Cmah-/- Mouse Model
| Feature | Humans | Cmah-/- Mice |
| CMAH Gene Status | Inactive (due to a 92-bp deletion) | Knockout/Inactive |
| Endogenous Neu5Gc Synthesis | Absent | Absent |
| Source of Neu5Gc | Primarily dietary (e.g., red meat) | Experimental (dietary or immunization) |
| Anti-Neu5Gc Antibody Induction | Occurs "naturally" upon dietary exposure | Requires strong immunization; dietary exposure is insufficient |
| Immune System Baseline | Co-evolved with CMAH loss | Hyperresponsive B cells, more inflammatory macrophages |
| Disease Phenotype | Proposed to contribute to chronic inflammatory diseases | Often requires a disease-prone genetic background or specific induction protocols to manifest |
Experimental Protocols
Protocol: Induction of Anti-Neu5Gc Antibodies in Cmah-/- Mice
This protocol is a representative example based on methodologies described in the literature.[8] Researchers should optimize the protocol for their specific experimental needs.
1. Animals:
-
Cmah-/- mice (e.g., on a C57BL/6 background), 6-8 weeks old.
-
Wild-type C57BL/6 mice (for spleen cell collection).
2. Materials:
-
Sterile Phosphate Buffered Saline (PBS).
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA) (optional, depending on the desired immune response).
-
Syringes and needles (27G or smaller).
-
Equipment for euthanasia and sterile spleen removal.
-
Cell strainer (70 µm).
-
Red blood cell lysis buffer.
-
Hemocytometer or automated cell counter.
3. Procedure:
-
Preparation of Immunogen (Wild-type Spleen Cells):
-
Euthanize a wild-type C57BL/6 mouse and sterilize the abdomen with 70% ethanol.
-
Aseptically remove the spleen and place it in a petri dish with sterile PBS.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in red blood cell lysis buffer and incubate for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Count the cells and resuspend them in sterile PBS to a final concentration of 1 x 10^8 cells/mL.
-
-
Immunization:
-
For the primary immunization, mix the spleen cell suspension 1:1 with CFA to create an emulsion (if using adjuvant).
-
Inject 100 µL of the spleen cell suspension (containing 1 x 10^7 cells) or the emulsion intraperitoneally (i.p.) into each Cmah-/- mouse.
-
Administer booster immunizations on day 14 and day 28. For boosters, use the same spleen cell preparation, but mix with IFA if an adjuvant is used.
-
-
Monitoring Antibody Response:
-
Collect blood samples from the tail vein or via retro-orbital bleeding before the primary immunization (pre-immune serum) and 7-10 days after each booster.
-
Isolate the serum and store it at -20°C or -80°C.
-
Analyze the serum for the presence of anti-Neu5Gc antibodies using an ELISA-based assay.
-
Mandatory Visualization
Caption: Sialic acid synthesis pathway in humans vs. wild-type mice.
Caption: Proposed mechanism of human xenosialitis.
Caption: General experimental workflow for xenosialitis studies in Cmah-/- mice.
References
- 1. Cmah-KO(B6) mice | JCRB Laboratory Animal Resource Bank at NIBN [animal.nibn.go.jp]
- 2. Serum Antibodies to this compound Are Elevated in Duchenne Muscular Dystrophy and Correlate with Increased Disease Pathology in Cmah-/-mdx Mice. [escholarship.org]
- 3. A Mouse Model for Dietary Xenosialitis: ANTIBODIES TO XENOGLYCAN CAN REDUCE FERTILITY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Neu5Gc) Null Large Animals by Targeting the CMP-Neu5Gc Hydroxylase (CMAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound (Neu5Gc) Null Large Animals by Targeting the CMP-Neu5Gc Hydroxylase (CMAH) [frontiersin.org]
- 6. Loss of CMAH During Human Evolution Primed the Monocyte-Macrophage Lineage Towards a More Inflammatory and Phagocytic State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound deficiency in mice: implications for human biology and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Mouse Model for Dietary Xenosialitis: ANTIBODIES TO XENOGLYCAN CAN REDUCE FERTILITY - PMC [pmc.ncbi.nlm.nih.gov]
How to account for intracellular Neu5Gc in flow cytometry experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accounting for intracellular N-glycolylneuraminic acid (Neu5Gc) in flow cytometry experiments. Find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is it important to measure intracellular Neu5Gc?
While flow cytometry commonly assesses cell surface Neu5Gc, a significant portion of total cellular sialic acid, up to one-third, can be located intracellularly as part of sialoglycoconjugates being processed in the Golgi apparatus.[1][2] Therefore, accounting for the intracellular pool of Neu5Gc is crucial for a complete understanding of its metabolic incorporation and expression, particularly in studies related to cancer biology, immunology, and biotherapeutic development.[3][4][5]
Q2: What are the key challenges in detecting intracellular Neu5Gc by flow cytometry?
The primary challenges include ensuring specific and sensitive antibody binding in the intracellular environment, optimizing fixation and permeabilization procedures that preserve the Neu5Gc epitope while allowing antibody access, and minimizing non-specific background staining.[6][7][8] Careful selection of controls and blocking agents is critical to address these challenges.[9][10]
Q3: How does dietary Neu5Gc affect experimental results?
Humans cannot synthesize Neu5Gc due to a mutation in the CMAH gene.[3][4][11][12] However, Neu5Gc can be metabolically incorporated into human cells from dietary sources rich in mammalian products like red meat and dairy.[3][5][6] This incorporation is particularly relevant in cancer cells and tissues with high cell turnover.[3][4][13] In a laboratory setting, the use of animal-derived components in cell culture media, such as fetal bovine serum (FBS), can lead to the metabolic incorporation of Neu5Gc onto cultured cells, potentially confounding experimental results.[9][10][13][14]
Q4: What are appropriate positive and negative controls for intracellular Neu5Gc staining?
-
Positive Controls:
-
Cells known to express Neu5Gc, such as Chinese Hamster Ovary (CHO) cells (e.g., CHO-K1), which express about 2-3% Neu5Gc.[7][9][15]
-
Mouse peripheral blood mononuclear cells (PBMCs), which have high levels of Neu5Gc.[7]
-
Human cell lines transfected with the mouse CMAH gene to induce Neu5Gc expression.[1][2]
-
-
Negative Controls:
-
Human peripheral blood mononuclear cells (PBMCs), which do not express Neu5Gc.[7][9][10]
-
Cells from mice with a human-like defect in Neu5Gc production (Cmah-/- knockout mice).[6][7]
-
Unstained cells to control for autofluorescence.[10]
-
Isotype controls or incubation with a non-immune antibody (e.g., non-immune chicken IgY) to assess non-specific antibody binding.[6][7]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Ineffective Fixation/Permeabilization: The antibody cannot access the intracellular epitope. | Optimize fixation (e.g., 0.25-4% paraformaldehyde) and permeabilization (e.g., saponin (B1150181), Triton X-100, or digitonin) methods.[8][16][17] Note that stronger detergents may not be compatible with all antigens.[17] |
| 2. Low Antibody Concentration: Insufficient primary antibody to detect the target. | Titrate the primary antibody to determine the optimal concentration. Recommended dilutions can range from 1:200 to 1:1,000.[9][10][18] | |
| 3. Low Antigen Expression: The target cells have very low levels of intracellular Neu5Gc. | Use a brighter fluorochrome for the secondary antibody.[18] Confirm Neu5Gc presence with a more sensitive method like mass spectrometry if possible.[12] | |
| 4. Degraded Antibody or Fluorochrome: Improper storage has led to loss of function. | Ensure antibodies are stored correctly, protected from light, and are not expired.[18] | |
| High Background/Non-Specific Staining | 1. Inadequate Blocking: Non-specific binding of primary or secondary antibodies. | Use a specialized blocking solution, as common blockers containing serum can introduce Neu5Gc contamination.[9][10] An appropriate blocking agent is 0.5% Neu5Gc Assay Blocking Solution or 0.5% gelatin from cold water fish skin in PBS.[7][9] |
| 2. Antibody Concentration Too High: Excess antibody is binding non-specifically. | Titrate the primary and secondary antibodies to find the lowest concentration that still provides a specific signal.[18][19] | |
| 3. Cellular Autofluorescence: Cells naturally fluoresce, obscuring the specific signal. | Include an unstained control to set the baseline fluorescence.[10] If possible, choose fluorochromes that emit in a range where autofluorescence is lower (e.g., longer wavelengths).[8] | |
| 4. Fc Receptor Binding: Antibodies are binding non-specifically to Fc receptors on the cell surface. | Block Fc receptors with an appropriate inhibitor or by including serum from the same species as the secondary antibody in the blocking buffer.[12][20] | |
| Inconsistent Results | 1. Variability in Cell Culture Conditions: Differences in media, serum batches, or cell passage number affecting Neu5Gc uptake. | Standardize cell culture conditions, including the source and lot of serum. Consider using serum-free media or media with defined components to eliminate Neu5Gc contamination.[13] |
| 2. Inconsistent Staining Protocol: Variations in incubation times, temperatures, or washing steps. | Adhere strictly to a standardized protocol for all samples within an experiment and between experiments.[8] | |
| 3. Cell Detachment Method: Enzymatic detachment methods may alter cell surface epitopes. | Use non-enzymatic methods like 5-10mM EDTA or Accutase to detach adherent cells.[9][10] |
Experimental Protocols
Protocol: Intracellular Staining of Neu5Gc for Flow Cytometry
This protocol is adapted from surface staining protocols and incorporates general intracellular staining procedures.
1. Cell Preparation: a. For adherent cells, detach using a non-enzymatic method such as 5-10mM EDTA in PBS for 10 minutes at room temperature.[9][10] b. For suspension cells, proceed directly to washing. c. Wash cells by adding 1 ml of cold PBS, centrifuge gently (e.g., 500 x g for 5 minutes) at 4°C, and carefully discard the supernatant.[9][21] d. Resuspend the cell pellet in a suitable buffer (e.g., PBS with 1% BSA) and perform a cell count. Aliquot approximately 1 x 10^6 cells per tube.
2. Surface Staining (Optional): a. If co-staining for surface markers, perform this step before fixation and permeabilization. b. Incubate cells with fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice, protected from light. c. Wash cells twice as described in step 1c.
3. Fixation: a. Resuspend the cell pellet in 100 µl of a fixation buffer (e.g., 4% paraformaldehyde in PBS). b. Incubate for 15-20 minutes at room temperature. Note: Aldehyde-based fixatives like paraformaldehyde cross-link proteins and are a common choice.[8] The optimal fixation time and concentration may need to be determined empirically.
4. Permeabilization and Blocking: a. Wash the fixed cells twice with PBS. b. Resuspend the cell pellet in 100 µl of a combined permeabilization and blocking buffer. A common choice is a buffer containing a mild detergent like 0.1% saponin and a blocking agent. Crucially, use a Neu5Gc-free blocking agent , such as 0.5% Neu5Gc Assay Blocking Solution or 0.5% gelatin from cold water fish skin in PBS.[7][9][17] c. Incubate for 15-30 minutes at room temperature. Note: Saponin is a mild detergent that creates pores in the cell membrane and is reversible. Therefore, it should be included in subsequent wash and antibody incubation buffers.[17]
5. Intracellular Staining: a. Without washing, add the primary anti-Neu5Gc antibody (e.g., affinity-purified chicken anti-Neu5Gc IgY) at its predetermined optimal dilution.[21] b. Incubate for at least 1 hour on ice, protected from light.[9][10] c. Wash the cells twice with permeabilization/wash buffer (e.g., 0.1% saponin in PBS). d. Resuspend the cell pellet in 100 µl of permeabilization buffer containing the fluorochrome-conjugated secondary antibody (e.g., Donkey anti-chicken IgY-Cy5).[21] e. Incubate for 1 hour on ice, protected from light.[9][10]
6. Final Washes and Data Acquisition: a. Wash the cells twice with permeabilization/wash buffer, followed by one final wash with PBS. b. Resuspend the final cell pellet in 400 µl of FACS buffer (e.g., PBS with 1% FBS).[21] c. Analyze the samples on a flow cytometer.
Quantitative Data Summary
The following table summarizes the reported levels of Neu5Gc expression in various cell types.
| Cell Type | Neu5Gc Expression Level | Context | Source |
| CHO-K1 Cells | 2-3% of total sialic acids | Commonly used as a positive control in flow cytometry experiments. | [7][15] |
| Human Tumors | 1-3% of total glycans | Found in some human tumors, likely through dietary incorporation. | [7] |
| CHO-K1 Cells | 5-10% of sialylated O-glycans | Found in both α2,3- and α2,6-linkages on O-glycans. | [11] |
Visualizations
Caption: Metabolic incorporation of dietary Neu5Gc into cellular glycans.
Caption: Experimental workflow for intracellular Neu5Gc flow cytometry.
Caption: Troubleshooting decision tree for intracellular Neu5Gc staining.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive and specific detection of the non-human sialic Acid this compound in human tissues and biotherapeutic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive and Specific Detection of the Non-Human Sialic Acid this compound In Human Tissues and Biotherapeutic Products | PLOS One [journals.plos.org]
- 8. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 9. Anti-Neu5Gc Antibody Kit Protocol - Flow Cytometry [protocols.io]
- 10. protocols.io [protocols.io]
- 11. Frontiers | The Structural Complexity and Animal Tissue Distribution of this compound (Neu5Gc)-Terminated Glycans. Implications for Their Immunogenicity in Clinical Xenografting [frontiersin.org]
- 12. Detection of N-glycolyl-neuraminic acid-containing glycolipids in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Sensitive and Specific Detection of the Non-Human Sialic Acid this compound In Human Tissues and Biotherapeutic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Permeabilization and fixation conditions for intracellular flow cytometric detection of the T-cell receptor zeta chain and other intracellular proteins in lymphocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 18. bosterbio.com [bosterbio.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Frontiers | Detection of N-glycolyl-neuraminic acid-containing glycolipids in human skin [frontiersin.org]
- 21. Item - Sensitive and specific detection of Neu5Gc on cells by flow cytometry. - Public Library of Science - Figshare [plos.figshare.com]
Best practices for preserving sialic acid integrity during sample preparation.
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for preserving sialic acid integrity during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are sialic acids and why is their preservation crucial?
Sialic acids are a diverse family of nine-carbon acidic monosaccharides typically found at the outermost ends of glycan chains on glycoproteins and glycolipids[1][2][3][4]. Their terminal position and negative charge are critical for a wide range of biological processes, including cell-cell recognition, immune responses, and pathogen binding. In biopharmaceuticals, the degree of sialylation is a critical quality attribute (CQA) that can impact efficacy, serum half-life, and immunogenicity[4][5]. Therefore, accurate and reproducible analysis of sialic acids is essential, and this relies on preserving their integrity throughout sample preparation.
Q2: What are the primary factors that lead to sialic acid degradation during sample preparation?
Sialic acids are notoriously fragile and susceptible to degradation under common laboratory conditions. The primary factors leading to their loss are:
-
Acidic Conditions (Low pH): Sialic acids are prone to acid-catalyzed hydrolysis, which cleaves them from the glycan structure[1][3][6][7][8][9]. This loss is significant even at room temperature in mildly acidic solutions like 0.1% trifluoroacetic acid (TFA)[1][9].
-
Elevated Temperatures: High temperatures exacerbate the rate of acid-catalyzed hydrolysis[1][3][6][7]. For instance, during fluorescent labeling at 65°C in an acidic buffer, over 50% of sialic acids can be lost[1][8].
-
Extreme pH (Acidic or Basic): Both strongly acidic and strongly alkaline conditions can lead to the degradation of sialic acids[3][7][10].
Q3: What are the recommended storage conditions for samples containing sialic acids?
To maintain the integrity of sialic acids in your samples, adhere to the following storage guidelines:
-
Temperature: Store samples at low temperatures, ideally at -80°C for long-term storage. For short-term storage, 4°C is acceptable, but prolonged storage at this temperature should be avoided[1][9].
-
pH: Maintain a neutral pH (pH 7.0) for optimal stability[3][7][11]. Avoid storing samples in acidic or basic buffers.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as repeated cycles can potentially impact the integrity of biomolecules, although the direct impact on sialic acid loss is less documented than that of pH and temperature[12][13]. It is best practice to aliquot samples before freezing to avoid repeated thawing of the entire sample[12].
Q4: How can I release sialic acids from their parent glycoconjugates?
There are two primary methods for releasing sialic acids:
-
Acid Hydrolysis: This method uses weak acids to cleave the glycosidic bond. Mild acid hydrolysis (e.g., 2M acetic acid at 80°C for 2 hours) is a common approach that aims to release a broad range of sialic acids while preserving O-acetyl groups[4][14][15][16]. However, some loss of O-acetylation is still possible[14]. Harsher conditions, such as using 0.1 M HCl, can lead to significant degradation of these modifications[14].
-
Enzymatic Release (Sialidase Digestion): This method employs sialidases (neuraminidases) to specifically cleave sialic acid linkages. It is a much milder approach that is advantageous for preserving labile modifications like O-acetylation[10][14][17]. However, the efficiency of enzymatic release can be hindered by certain O-acetyl substitutions and the specific linkage of the sialic acid[14][17].
Q5: What are O-acetylated sialic acids and why do they require special handling?
O-acetylated sialic acids are derivatives where acetyl groups are attached to one or more hydroxyl groups of the sialic acid molecule[18][19][20]. These modifications are biologically significant but are extremely labile and prone to loss or migration (movement from one hydroxyl group to another) under both acidic and basic conditions, and at elevated temperatures[14][21][22]. Preserving these modifications is crucial for accurate biological characterization.
Q6: How can I stabilize sialic acids to prevent their loss during analysis?
Chemical derivatization of the carboxylic acid group on the sialic acid is the most effective strategy to prevent its loss during sample preparation and analysis[1][6]. Common derivatization methods include:
-
Esterification: This involves converting the carboxylic acid to a methyl or ethyl ester, which stabilizes the sialic acid[1][6][23][24].
-
Amidation: This method converts the carboxylic acid to an amide, which is generally more stable than an ester[1][6].
-
Permethylation: This is a comprehensive method that methylates all free hydroxyl and carboxyl groups, providing excellent stability[1][25]. However, the harsh conditions required for permethylation can lead to the loss of O-acetyl groups[1].
Troubleshooting Guides
Issue 1: Low or No Sialic Acid Signal in Analysis
| Possible Cause | Suggested Solution |
| Acid-catalyzed hydrolysis (desialylation) during sample preparation. | - Avoid acidic conditions (low pH) and elevated temperatures[6].- If acidic conditions are necessary, minimize exposure time and keep samples cooled[6].- Perform a derivatization step (esterification or amidation) to protect the sialic acid's carboxyl group prior to analysis[1][6]. |
| Inefficient release of sialic acids. | - For acid hydrolysis: Ensure the acid concentration, temperature, and incubation time are optimized for your sample type.- For enzymatic release: Verify the activity of the sialidase. Some O-acetylated sialic acids can inhibit enzyme activity[14][17]. Consider using a broader specificity sialidase or optimizing digestion conditions (enzyme concentration, incubation time). |
| Incomplete derivatization. | - Optimize derivatization reaction conditions (reagent concentration, reaction time, and temperature).- Ensure complete removal of interfering substances from the sample prior to derivatization[6]. |
| Degradation of labeled sialic acids. | - DMB-labeled sialic acids are light-sensitive. Analyze samples promptly after labeling or store them protected from light at 4°C for no more than a few days[4][26]. |
Issue 2: Poor Reproducibility in Sialic Acid Quantification
| Possible Cause | Suggested Solution |
| Variable loss of sialic acids during sample preparation. | - Standardize sample preparation protocols, paying close attention to pH and temperature control[6].- Implement a derivatization step to stabilize sialic acids before analysis[6]. |
| Inconsistent pipetting or sample handling. | - For small volume transfers, such as during the labeling step, use calibrated pipettes and ensure accurate and consistent transfers[16].- Ensure thorough mixing of samples, especially after adding labeling reagents[16]. |
| Interfering substances in the sample. | - Other molecules in the sample can interfere with colorimetric or fluorometric assays[27][28]. Ensure proper sample cleanup and use appropriate controls. |
Issue 3: Low Recovery of O-Acetylated Sialic Acids
| Possible Cause | Suggested Solution |
| Loss of O-acetyl groups during sample preparation. | - Avoid high temperatures (>50°C) and extreme pH (both acidic and basic conditions)[14].- Use milder release conditions, such as enzymatic digestion with a suitable sialidase or mild acid hydrolysis (e.g., 2M acetic acid at 80°C for 2 hours)[14]. |
| Migration of O-acetyl groups. | - Minimize the time between sample processing steps[14].- Be aware that O-acetyl groups can migrate, especially at pH values above 6 or below 3[22]. |
| Inappropriate derivatization method. | - Permethylation can lead to the decomposition of O-acetyl groups[1]. Consider milder derivatization methods like esterification or amidation if O-acetylation is of interest. |
Quantitative Data Summary
Table 1: Impact of Temperature on Sialic Acid Hydrolysis in 0.1% TFA (4-hour incubation)
| Temperature | Relative Abundance of Asialo N-glycan (N2H2) | Relative Abundance of Asialo N-glycan (N3H3) |
| 4°C | Baseline | Baseline |
| 23°C (Room Temp) | ~2-fold increase vs 4°C | - |
| 37°C | ~10-fold increase vs 4°C | ~3-fold increase vs 4°C |
| 65°C | ~200-fold increase vs 4°C | ~10-fold increase vs 4°C |
| Data synthesized from studies on sialylglycopeptides and Fetuin N-glycans[1][9]. |
Table 2: Comparison of Sialic Acid Release Methods and Impact on O-Acetylation
| Release Method | Conditions | Advantages | Disadvantages | Impact on O-Acetylation |
| Mild Acid Hydrolysis | 2M Acetic Acid, 80°C, 2 hours[14][16] | Releases a broad range of sialic acids. | Can lead to some loss and migration of O-acetyl groups[14]. | Generally considered a good compromise for preserving O-acetylation. |
| Harsh Acid Hydrolysis | 0.1 M HCl, 80°C, 1 hour[14] | Faster release than acetic acid. | Harsher conditions can lead to significant loss of O-acetyl groups[14]. | High risk of O-acetyl group loss. |
| Enzymatic Release | Sialidase A, 37°C, 1-4 hours[14][17] | Mild conditions, highly specific for sialic acid linkages. | Activity can be hindered by certain O-acetyl substitutions[14]. | Generally good preservation of O-acetyl groups, but release efficiency may be low for some species. |
Experimental Protocols
Protocol 1: Mild Acid Hydrolysis for Sialic Acid Release
This protocol is designed to release sialic acids while minimizing the degradation of O-acetyl groups.
-
Sample Preparation: Prepare 50-200 µg of glycoprotein (B1211001) samples in high-purity water.
-
Hydrolysis: Add an equal volume of 2M acetic acid to the sample.
-
Incubation: Incubate the mixture at 80°C for 2 hours[14][16].
-
Cooling and Drying: Cool the sample to room temperature. Dry the sample completely using a centrifugal vacuum evaporator.
-
Proceed to Derivatization: The dried sample containing released sialic acids is now ready for derivatization (e.g., DMB labeling).
Protocol 2: DMB Labeling of Released Sialic Acids
This protocol describes the fluorescent labeling of released sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB) for HPLC analysis.
-
Reagent Preparation: Freshly prepare the DMB labeling solution according to the manufacturer's instructions. This reagent is light-sensitive and should be protected from light[4][14].
-
Labeling Reaction: Add the freshly prepared DMB labeling reagent to the dried, released sialic acid samples.
-
Incubation: Incubate the mixture at 50°C for 3 hours in the dark[14].
-
Termination: Stop the reaction by adding a larger volume of high-purity water.
-
Analysis: The DMB-labeled sialic acids are now ready for analysis by reversed-phase HPLC with fluorescence detection[4].
Visualizations
Caption: General workflow for sialic acid analysis.
Caption: Troubleshooting decision tree for sialic acid analysis.
References
- 1. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. US20220242896A1 - Methods and kits to improve the fluorescent signal of dmb-labeled sialic acids - Google Patents [patents.google.com]
- 16. DMB Sialic Acid Analysis | Ludger Ltd [ludger.com]
- 17. Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide | MDPI [mdpi.com]
- 18. Sialic acid O-acetylation: From biosynthesis to roles in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research-portal.uu.nl [research-portal.uu.nl]
- 20. O-acetylation of sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. The release and purification of sialic acids from glycoconjugates: methods to minimize the loss and migration of O-acetyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Derivatization of sialic acids for stabilization in matrix-assisted laser desorption/ionization mass spectrometry and concomitant differentiation of alpha(2 --> 3)- and alpha(2 --> 6)-isomers. | Semantic Scholar [semanticscholar.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Strategies for Sialic Acid Analysis – CD BioGlyco - CD BioGlyco [bioglyco.com]
- 26. agilent.com [agilent.com]
- 27. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Complex Neu5Gc-Glycans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of complex N-glycolylneuraminic acid (Neu5Gc)-glycans.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing complex Neu5Gc-glycans?
Synthesizing complex Neu5Gc-glycans presents several challenges stemming from the inherent complexity of carbohydrate chemistry.[1][2] Key difficulties include achieving high stereoselectivity during glycosylation reactions, managing the many protecting groups required, and dealing with the often low solubility of glycan intermediates.[1][2] Furthermore, the structural similarity between Neu5Gc and its precursor, N-acetylneuraminic acid (Neu5Ac), can complicate purification and analysis, as commercial sources of Neu5Gc may be contaminated with Neu5Ac.[3]
Q2: What are the primary synthetic strategies for obtaining Neu5Gc-glycans?
There are two main approaches for synthesizing Neu5Gc-glycans: chemical synthesis and chemoenzymatic synthesis.[4][5]
-
Chemical Synthesis: This approach offers precise control over the final structure but often involves multi-step processes with demanding reaction conditions and the need for extensive protecting group manipulation.[5] Various glycosyl donors, such as trichloroacetimidates and phosphites, have been used to achieve stereoselective synthesis.[4][5]
-
Chemoenzymatic Synthesis: This strategy combines the flexibility of chemical synthesis for creating core structures with the high regio- and stereoselectivity of enzymatic reactions for subsequent extensions.[3][5][6][7] One-pot multienzyme (OPME) systems have proven to be a powerful and efficient method for generating a diverse range of Neu5Gc-containing glycans.[4][5]
Q3: How can I purify my synthesized Neu5Gc-glycans?
High-performance liquid chromatography (HPLC) is a widely used and effective method for purifying synthetic glycans.[6][7][8] Hydrophilic interaction liquid chromatography (HILIC) is particularly well-suited for separating glycans.[9] For complex mixtures or isomeric separations, recycling HPLC can be employed to enhance resolution.[9] Purification can be monitored using techniques like mass spectrometry (MS) to ensure the isolation of the desired product with high purity.[6][7]
Q4: What are the recommended analytical techniques for characterizing Neu5Gc-glycans?
A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is typically used for the structural characterization of synthesized Neu5Gc-glycans.[6][7]
-
Mass Spectrometry (MS): Provides information on the molecular weight and composition of the glycan. Tandem MS (MS/MS) can reveal details about the glycan sequence and branching patterns.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, including the stereochemistry of glycosidic linkages and the configuration of monosaccharide units.[11]
Troubleshooting Guides
Low Glycosylation Yield
Problem: The yield of the desired Neu5Gc-glycan is significantly lower than expected.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Reaction Conditions | Systematically vary reaction parameters such as temperature, reaction time, and solvent. The reactivity of glycosyl donors can be highly sensitive to temperature.[2] |
| Poor Donor/Acceptor Reactivity | Ensure the glycosyl donor and acceptor have appropriate protecting groups to modulate their reactivity. Electron-withdrawing groups on the donor can decrease reactivity, while electron-donating groups can increase it. |
| Side Reactions | Common side reactions include the formation of orthoesters or degradation of the glycosyl donor. Analyze byproducts by MS or NMR to identify side reactions and adjust conditions accordingly. |
| Moisture in the Reaction | Glycosylation reactions are often sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Enzyme Inactivation (Enzymatic Synthesis) | For enzymatic reactions, ensure the pH and temperature are optimal for all enzymes in the system.[5] Avoid conditions that could lead to enzyme denaturation. |
Poor Stereoselectivity in Chemical Synthesis
Problem: The glycosylation reaction produces a mixture of α and β anomers, with a low ratio of the desired stereoisomer.
| Potential Cause | Troubleshooting Suggestion |
| Choice of Glycosyl Donor and Protecting Groups | The stereochemical outcome is highly dependent on the nature of the glycosyl donor and the protecting group at the C-2 position.[1] For 1,2-trans glycosides, a participating group (e.g., acetate) at C-2 is typically used. For 1,2-cis glycosides, a non-participating group (e.g., benzyl (B1604629) ether) is required. |
| Solvent Effects | The choice of solvent can significantly influence the stereoselectivity. Nitrile solvents, for example, can promote the formation of α-glycosides. Experiment with different solvents to optimize the stereochemical outcome. |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the thermodynamically more stable product. |
| Use of Additives | Certain additives can influence the stereoselectivity. For instance, the addition of salts can alter the reaction mechanism. |
Experimental Protocols
Chemoenzymatic Synthesis of a Neu5Gc-Terminated Glycan
This protocol describes a general workflow for the chemoenzymatic synthesis of a Neu5Gc-terminated glycan using a one-pot multienzyme (OPME) approach.
Materials:
-
Chemically synthesized N-glycan core structure with a terminal GlcNAc residue
-
UDP-Galactose (UDP-Gal)
-
CMP-Neu5Gc
-
β-1,4-Galactosyltransferase (GalT)
-
α-2,3-Sialyltransferase (SiaT)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)
-
C18 solid-phase extraction (SPE) cartridge
-
HPLC system with a HILIC column
Procedure:
-
Galactosylation:
-
Dissolve the N-glycan core structure in the reaction buffer.
-
Add UDP-Gal and GalT.
-
Incubate at 37°C for 2-4 hours, monitoring the reaction by TLC or MS.
-
-
Sialylation:
-
To the same reaction mixture, add CMP-Neu5Gc and SiaT.
-
Continue incubation at 37°C for 4-8 hours or until the reaction is complete, as monitored by TLC or MS.
-
-
Purification:
-
Quench the reaction by adding cold ethanol.
-
Centrifuge to pellet the enzymes and remove the supernatant.
-
Purify the glycan from the supernatant using a C18 SPE cartridge to remove salts and other small molecules.
-
Further purify the desired Neu5Gc-glycan by HPLC on a HILIC column.[7]
-
-
Analysis:
Visualizations
Caption: Chemoenzymatic synthesis workflow for Neu5Gc-glycans.
References
- 1. Recent Developments in Stereoselective Chemical Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges in Chemical Synthesis of Glycans and the Possible Problems Relevant to Condensed Matter Chemistry [manu56.magtech.com.cn]
- 3. Chemo-enzymatic synthesis of the carbohydrate antigen this compound from glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthesis of this compound (Neu5Gc) and Its Glycosides [frontiersin.org]
- 6. Efficient chemoenzymatic synthesis of an N-glycan isomer library - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Research Portal [scholarship.miami.edu]
- 8. Purification method for serum free glycans - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Preparative Scale Purification of Natural Glycans by Closed-loop Recycle HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Neu5Gc Expression in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret variability in N-glycolylneuraminic acid (Neu5Gc) expression in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Neu5Gc and why is its presence variable in human cell cultures?
A1: this compound (Neu5Gc) is a sialic acid found in most mammals but not naturally synthesized in humans due to an inactivating mutation in the CMAH gene.[1][2][3] However, human cells in culture can incorporate Neu5Gc from exogenous sources, primarily from animal-derived components in the culture media, such as fetal bovine serum (FBS).[4][5][6] This leads to variable expression of Neu5Gc on the cell surface, which can have immunological implications.[7][8]
Q2: What are the primary sources of Neu5Gc contamination in cell culture?
A2: The most common source of Neu5Gc contamination is fetal bovine serum (FBS), a widely used supplement in cell culture media.[9][10][11] Other animal-derived reagents can also introduce Neu5Gc.[4] This contamination is significant because human cells can metabolically incorporate this non-human sialic acid onto their cell surface glycoproteins and glycolipids.[12][13]
Q3: How does Neu5Gc get incorporated into cultured cells?
A3: Exogenous Neu5Gc can be taken up by cells through pinocytosis/endocytosis.[12] Once inside the cell, it is transported to the cytosol and activated to CMP-Neu5Gc. This activated form is then used by sialyltransferases in the Golgi apparatus to attach Neu5Gc to newly synthesized glycoconjugates, which are subsequently expressed on the cell surface or secreted.[3][12]
Q4: Can Neu5Gc expression be reduced or eliminated in cell culture?
A4: Yes, several methods can be employed to reduce Neu5Gc levels. These include:
-
Using Neu5Gc-free or low-Neu5Gc media and supplements: Culturing cells in media with human serum or in serum-free, chemically defined media can significantly reduce Neu5Gc incorporation.[9][14]
-
Adding excess N-acetylneuraminic acid (Neu5Ac) to the culture medium: Neu5Ac can outcompete Neu5Gc for incorporation into cellular glycans.[4][6][15]
-
Modifying culture conditions: Factors such as the timing of temperature shifts, pCO2 levels, and the type of base used for pH control can influence Neu5Gc content in some cell lines like CHO cells.[8][16]
Troubleshooting Guides
Issue 1: Unexpected High Neu5Gc Signal in a Human Cell Line
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Fetal Bovine Serum (FBS) | 1. Test the current FBS lot for Neu5Gc content. 2. Culture cells in a certified Neu5Gc-free or low-level FBS, or switch to human serum or a serum-free medium.[9] 3. If using FBS is unavoidable, consider heat inactivation, which may reduce some contaminants, though its effect on Neu5Gc is not well-documented. | A significant reduction in the Neu5Gc signal in subsequent experiments. |
| Contamination from other animal-derived reagents | Review all media components and reagents (e.g., trypsin, growth factors) for animal-derived substances. Replace with synthetic or human-derived alternatives where possible. | Elimination of other potential sources of Neu5Gc, leading to a lower background signal. |
| Cross-contamination with a Neu5Gc-positive cell line | 1. Review cell handling procedures to prevent cross-contamination.[17] 2. Perform short tandem repeat (STR) profiling to confirm the identity of the cell line. | Confirmation of cell line identity and prevention of future cross-contamination events. |
| Non-specific antibody binding | 1. Include a negative control using a non-specific IgY antibody at the same concentration as the primary anti-Neu5Gc antibody.[18][19] 2. Use a Neu5Gc-free blocking agent, as common blockers like BSA can contain Neu5Gc.[6][15][20] | Reduced background signal, ensuring the detected signal is specific to Neu5Gc. |
Issue 2: High Variability in Neu5Gc Expression Between Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lot-to-lot variation in FBS | 1. Test each new lot of FBS for Neu5Gc content before use. 2. Purchase a large batch of a single FBS lot to ensure consistency across multiple experiments. | More consistent Neu5Gc expression levels between experiments. |
| Inconsistent culture conditions | Standardize all culture parameters including media composition, passage number, cell density, temperature, and CO2 levels.[8][16] | Reduced variability in Neu5Gc expression due to a controlled cellular environment. |
| Differences in cell harvesting techniques | Use a consistent, non-enzymatic method for cell detachment, such as using 5-10mM EDTA, as some enzymes can affect cell surface proteins.[20][21] | Minimized variability in the detection of cell surface Neu5Gc. |
| Inconsistent antibody dilutions or incubation times | Strictly adhere to the validated antibody concentrations and incubation times as outlined in the experimental protocols. | Reproducible staining and detection of Neu5Gc. |
Data Presentation
Table 1: Effect of Culture Conditions on Neu5Gc Levels in CHO Cells
| Culture Condition Modification | Reported Reduction in Neu5Gc | Reference |
| Addition of Sodium Butyrate (SB) | 50-62% | [8][16] |
| Late Temperature Shift (near stationary phase) | 59% | [8][16] |
| High pCO2 (140 mmHg) | 46% | [8][16] |
| Use of Sodium Hydroxide for pH control | 33% | [8][16] |
Experimental Protocols
Protocol 1: Quantification of Neu5Gc by DMB-HPLC
This method is widely used for the relative quantification of Neu5Ac and Neu5Gc.[22][23]
-
Sialic Acid Release: Release sialic acids from glycoproteins by mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours).[7]
-
Fluorescent Labeling: Derivatize the released sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB).[7][22]
-
HPLC Analysis: Separate the DMB-labeled sialic acids using reverse-phase HPLC with fluorescence detection.[7][23]
-
Quantification: Use serial dilutions of Neu5Ac and Neu5Gc quantitative standards to create standard curves for accurate quantification.[22][23]
Protocol 2: Detection of Neu5Gc by Western Blot
This protocol confirms the presence of Neu5Gc on specific proteins.[18][24]
-
Sample Preparation: Run protein samples on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[18][24]
-
Blocking: Block the membrane with a Neu5Gc-free blocking agent (e.g., 0.5% cold water fish skin gelatin in TBST).[19]
-
Primary Antibody Incubation: Incubate the membrane with an anti-Neu5Gc antibody (e.g., chicken IgY) at an optimized dilution (e.g., 1:1,000 to 1:10,000).[18] Include a negative control with a non-specific IgY antibody.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-chicken IgY).
-
Detection: Develop the blot using a suitable chemiluminescent substrate.
Protocol 3: Analysis of Cell Surface Neu5Gc by Flow Cytometry
This method allows for the quantification of Neu5Gc on the surface of intact cells.[20][21]
-
Cell Preparation: Detach adherent cells using a non-enzymatic method like 5-10 mM EDTA.[20][21][25] Wash cells with a Neu5Gc-free blocking buffer.
-
Blocking: Resuspend cells in a Neu5Gc-free blocking solution.[20][21]
-
Primary Antibody Incubation: Incubate cells with an anti-Neu5Gc antibody on ice for at least 1 hour.[20][21][25] Set up control tubes including an unstained control and a control with a non-specific IgY antibody.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-conjugated secondary antibody on ice for 1 hour.[20][21][25]
-
Analysis: Wash the cells, resuspend in buffer, and analyze using a flow cytometer.[20][21][25]
Mandatory Visualizations
Caption: Metabolic pathway for the uptake and incorporation of exogenous Neu5Gc into cultured cells.
Caption: Experimental workflow for the detection of cell surface Neu5Gc using flow cytometry.
Caption: Logical troubleshooting workflow for high Neu5Gc signal in human cell lines.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Implications of the presence of this compound in Recombinant Therapeutic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. Effects of culture conditions on this compound (Neu5Gc) content of a recombinant fusion protein produced in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduction of this compound xenoantigen on human adipose tissue-derived stromal cells/mesenchymal stem cells leads to safer and more useful cell sources for various stem cell therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fetal bovine serum: how to leave it behind in the pursuit of more reliable science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolism of Vertebrate Amino Sugars with N-Glycolyl Groups: MECHANISMS UNDERLYING GASTROINTESTINAL INCORPORATION OF THE NON-HUMAN SIALIC ACID XENO-AUTOANTIGEN this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. How to Prevent Contamination in Long-Term Cell Cultures [synapse.patsnap.com]
- 18. protocols.io [protocols.io]
- 19. Sensitive and Specific Detection of the Non-Human Sialic Acid this compound In Human Tissues and Biotherapeutic Products | PLOS One [journals.plos.org]
- 20. Anti-Neu5Gc Antibody Kit Protocol - Flow Cytometry [protocols.io]
- 21. protocols.io [protocols.io]
- 22. ludger.com [ludger.com]
- 23. cosmobio.co.jp [cosmobio.co.jp]
- 24. researchgate.net [researchgate.net]
- 25. Item - Sensitive and specific detection of Neu5Gc on cells by flow cytometry. - Public Library of Science - Figshare [plos.figshare.com]
Strategies to enhance the stability of Neu5Gc-labeled compounds.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of N-glycolylneuraminic acid (Neu5Gc)-labeled compounds during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of Neu5Gc-labeled compounds.
Issue 1: Loss of Signal or Low Recovery of Neu5Gc-Labeled Compound
Question: I am observing a significant loss of my Neu5Gc-labeled compound during my experiments. What are the potential causes and how can I troubleshoot this?
Answer:
Loss of a Neu5Gc-labeled compound can be attributed to several factors, primarily chemical instability leading to the hydrolysis of the glycosidic bond, enzymatic degradation, or non-specific binding.
Potential Causes and Solutions:
-
pH Instability: The glycosidic linkage of sialic acids, including Neu5Gc, is susceptible to acid-catalyzed hydrolysis. At pH values below 3.8, the rate of hydrolysis for certain Neu5Gc linkages increases significantly[1][2]. Conversely, very high pH can also lead to degradation.
-
Troubleshooting:
-
Maintain the pH of your buffers and solutions within a stable range, ideally between 6.0 and 8.0, unless your experimental protocol specifically requires acidic or basic conditions.
-
If acidic conditions are necessary, minimize the exposure time and temperature to reduce the extent of hydrolysis.
-
For enzymatic reactions that require a specific pH outside the optimal stability range, consider strategies to neutralize the pH immediately after the reaction is complete.
-
-
-
Enzymatic Degradation: If your experimental system contains cells, cell lysates, or biological fluids, sialidases (neuraminidases) may be present, which can cleave the Neu5Gc moiety from your compound.
-
Troubleshooting:
-
Add sialidase inhibitors to your buffers and media.
-
Work at low temperatures (e.g., 4°C) to minimize enzymatic activity.
-
If possible, use purified systems or heat-inactivate any potential sources of enzymatic activity.
-
-
-
Non-Specific Binding: Neu5Gc-labeled compounds, particularly those conjugated to proteins or other large molecules, can adhere to plasticware and other surfaces, leading to apparent loss of material.
-
Troubleshooting:
-
Use low-binding microcentrifuge tubes and pipette tips.
-
Include a carrier protein, such as bovine serum albumin (BSA), in your buffers to block non-specific binding sites. Ensure the BSA is certified to be Neu5Gc-free if you are using anti-Neu5Gc antibodies for detection.
-
Incorporate a non-ionic detergent, like Tween-20 or Triton X-100, at a low concentration (e.g., 0.05%) in your buffers.
-
-
Logical Workflow for Troubleshooting Signal Loss:
Issue 2: Appearance of Unexpected Peaks or Degradation Products in Analysis (HPLC, LC-MS)
Question: My analytical results (HPLC, LC-MS) show unexpected peaks that I suspect are degradation products of my Neu5Gc-labeled compound. How can I confirm this and prevent their formation?
Answer:
The appearance of extra peaks often indicates chemical degradation. For Neu5Gc-labeled compounds, the most common degradation pathways are hydrolysis of the glycosidic bond and desialylation.
Potential Causes and Solutions:
-
Acidic Hydrolysis During Sample Preparation or Analysis: As mentioned previously, acidic conditions can cleave the Neu5Gc moiety. This is a common issue during sample preparation steps that involve acidification or in analytical methods using acidic mobile phases.
-
Troubleshooting:
-
Neutralize samples immediately after any acidic treatment.
-
If using HPLC, try to develop a method with a mobile phase closer to neutral pH.
-
For LC-MS, you can often use mobile phases with low concentrations of formic acid or ammonium (B1175870) formate (B1220265) which are generally compatible with sialylated glycans.
-
-
-
Thermal Degradation: High temperatures during sample processing or storage can accelerate degradation.
-
Troubleshooting:
-
Keep samples on ice or at 4°C whenever possible.
-
Avoid repeated freeze-thaw cycles. Aliquot samples for single use.
-
For long-term storage, keep compounds at -80°C in a suitable cryoprotectant if necessary.
-
-
-
Oxidative Damage: Although less common for the glycan moiety itself, the molecule to which Neu5Gc is attached may be susceptible to oxidation, which could alter its properties and analytical profile.
-
Troubleshooting:
-
Degas buffers to remove dissolved oxygen.
-
Consider adding antioxidants like EDTA or working in an inert atmosphere for highly sensitive compounds.
-
-
Confirmation of Degradation Products:
To confirm that the unexpected peaks are indeed degradation products, you can perform a forced degradation study.
-
Acid Treatment: Incubate a small aliquot of your compound in a mildly acidic buffer (e.g., pH 4.0) at an elevated temperature (e.g., 50°C) for a defined period.
-
Base Treatment: Incubate another aliquot in a mildly basic buffer (e.g., pH 9.0) under the same conditions.
-
Oxidative Stress: Treat an aliquot with a low concentration of hydrogen peroxide.
-
Analysis: Analyze the treated samples by HPLC or LC-MS alongside a control sample. An increase in the intensity of the unknown peaks in the treated samples confirms they are degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Neu5Gc-labeled compounds?
A1: The optimal storage conditions depend on the nature of the compound (e.g., free Neu5Gc, Neu5Gc-labeled protein, or oligosaccharide) and the solvent.
-
Short-term storage (days to weeks): Store solutions at 4°C.
-
Long-term storage (months to years): For optimal stability, store compounds lyophilized or as frozen solutions at -80°C. If in solution, use a buffer at a neutral pH (e.g., PBS, pH 7.4) and consider adding a cryoprotectant like glycerol (B35011) to 10-20% (v/v) to prevent damage from freezing. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
Q2: How can I enhance the stability of my Neu5Gc-labeled compound for mass spectrometry analysis?
A2: Sialic acids are known to be labile during mass spectrometry, particularly with MALDI-MS. Chemical derivatization can significantly improve stability.
-
Amidation: Converting the carboxylic acid group of Neu5Gc to an amide stabilizes the glycosidic bond and reduces in-source decay.
-
Esterification: Methyl or ethyl esterification also stabilizes the sialic acid moiety. These derivatization methods can often be performed as part of the sample preparation for MS analysis.
Q3: Can excipients in my formulation affect the stability of a Neu5Gc-labeled therapeutic protein?
A3: Yes, excipients can have a significant impact.
-
Buffers: The choice of buffer is critical to maintain an optimal pH. Histidine and citrate (B86180) buffers are commonly used in biopharmaceutical formulations.
-
Sugars: Sugars like sucrose (B13894) and trehalose (B1683222) can act as cryoprotectants and lyoprotectants, stabilizing the protein structure during freezing and lyophilization.
-
Surfactants: Polysorbates (e.g., Polysorbate 80) are often included to prevent aggregation and surface adsorption. However, the stability of the surfactant itself should be considered, as its degradation can impact the protein[3].
-
Amino Acids: Certain amino acids, like arginine and glycine, can be used to reduce aggregation and improve stability.
Q4: I am using an anti-Neu5Gc antibody for detection. Are there any specific considerations for its stability and use?
A4: The stability of the antibody itself is crucial for reliable detection.
-
Storage: Store the antibody according to the manufacturer's instructions, typically at 4°C for short-term and -20°C or -80°C for long-term storage in aliquots.
-
pH Stability: Polyclonal chicken anti-Neu5Gc antibodies have been shown to be stable in a pH range of 4-10[4].
-
Assay Conditions: When using anti-Neu5Gc antibodies in assays like ELISA or Western blot, it is critical to avoid using blocking agents or buffers that contain animal-derived components (e.g., BSA, non-fat milk) as these can contain Neu5Gc and lead to high background signal or false positives[5]. Use Neu5Gc-free blocking agents like fish gelatin or synthetic blockers.
Quantitative Data on Neu5Gc Stability
The stability of the glycosidic linkage of Neu5Gc is highly dependent on pH. The table below summarizes the relative hydrolysis rates of different Neu5Gc linkages under acidic conditions.
| Linkage Type | pH Condition | Relative Hydrolysis Rate | Reference |
| Neu5Gc α2->5-OglycolylNeu5Gc | < 3.8 | Greater than α2->8 linkage | [1] |
| Neu5Gc α2->8Neu5Gc | < 3.8 | Less than α2->5 linkage | [1] |
| Neu5Gc α2->5-OglycolylNeu5Gc | > 3.8 | Less stable than α2->8 linkage | [1] |
| Neu5Gc α2->8Neu5Gc | > 3.8 | More stable than α2->5 linkage | [1] |
| α2->8-linked Neu5Gc polymers | 1, 2, 4.5 | More resistant to hydrolysis than Neu5Ac polymers | [6] |
Note: This data highlights the lability of certain linkages in acidic environments. It is important to maintain a pH above 4.0 for routine experimental procedures to minimize hydrolytic degradation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Neu5Gc Analysis
This protocol outlines a general method for assessing the stability of a Neu5Gc-labeled compound.
-
Sample Preparation:
-
Prepare solutions of your Neu5Gc-labeled compound in different buffers (e.g., pH 4.0, 7.4, 9.0).
-
For forced degradation, incubate aliquots at elevated temperatures (e.g., 50°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
At each time point, take an aliquot and store it at -80°C until analysis.
-
-
Derivatization with DMB (1,2-diamino-4,5-methylenedioxybenzene):
-
To an aliquot of the sample, add an equal volume of DMB solution (e.g., 7 mM DMB, 0.75 M β-mercaptoethanol, 18 mM sodium hydrosulfite in 1.4 M acetic acid).
-
Incubate at 50-60°C for 2-3 hours in the dark.
-
Stop the reaction by placing the samples on ice.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 4 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of methanol (B129727) (e.g., starting with 84:9:7 water:methanol:acetonitrile)[7].
-
Flow Rate: 1 mL/min.
-
Detection: Fluorescence detector (Excitation: ~373 nm, Emission: ~448 nm).
-
Analysis: Monitor the decrease in the peak area of the parent Neu5Gc-labeled compound and the increase in any degradation peaks over time.
-
Workflow for Stability-Indicating HPLC Analysis:
Protocol 2: LC-MS/MS Method for Identification of Neu5Gc and Degradation Products
This protocol provides a framework for using LC-MS/MS to identify and characterize Neu5Gc-containing molecules and their potential degradation products.
-
Sample Preparation:
-
Prepare samples as described in the HPLC protocol. Derivatization may not be necessary for MS analysis, especially with sensitive instruments.
-
If the Neu5Gc is part of a larger molecule (e.g., glycoprotein), it may need to be released first by acid hydrolysis or enzymatic digestion.
-
-
LC Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar molecules like sialic acids and small oligosaccharides.
-
Mobile Phase: A gradient of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate at pH 4.4)[8].
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min for analytical columns.
-
-
MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode, as sialic acids are negatively charged.
-
Full Scan (MS1): Scan a mass range appropriate for your compound of interest to detect the parent ion.
-
Product Ion Scan (MS2): Fragment the parent ion to obtain a characteristic fragmentation pattern. For Neu5Gc, look for specific fragment ions that can confirm its identity.
-
Analysis: Compare the mass spectra of your samples over the stability time course. The appearance of new ions or the disappearance of the parent ion can indicate degradation. The fragmentation pattern of new ions can help to identify the structure of the degradation products.
-
This technical support guide provides a starting point for addressing the stability of Neu5Gc-labeled compounds. For specific applications, further optimization of protocols and conditions may be necessary.
References
- 1. Differential reactivity of two types of N-glycolyneuraminic acid dimers toward enzymatic and nonenzymatic hydrolysis of their interketosidic linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry, biochemistry and biology of sialic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of excipients impact on polysorbate 80 degradation in biopharmaceutical formulation buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive and Specific Detection of the Non-Human Sialic Acid this compound In Human Tissues and Biotherapeutic Products | PLOS One [journals.plos.org]
- 5. Anti-Neu5Gc Antibody Kit Protocol - ELISA [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. static.cambridge.org [static.cambridge.org]
- 8. Fragmentation stability and retention time-shift obtained by LC-MS/MS to distinguish sialylated N-glycan linkage isomers in therapeutic glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-Glycolylneuraminic Acid (Neu5Gc) Content in Different Mammalian Milks
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-glycolylneuraminic acid (Neu5Gc) content across various mammalian milks, supported by experimental data. Due to a genetic mutation, humans cannot synthesize Neu5Gc, a sialic acid common in most other mammals. Ingestion of Neu5Gc from dietary sources, such as non-human milk and red meat, can lead to its incorporation into human tissues. This incorporation, in the presence of circulating anti-Neu5Gc antibodies, is hypothesized to contribute to a chronic inflammatory state termed "xenosialitis," which has been linked to various pathologies, including cancer and cardiovascular disease.[1][2][3] Understanding the Neu5Gc content in different milk sources is therefore of significant interest for research into human health, immunology, and the development of biotherapeutics.
Quantitative Comparison of Neu5Gc Content in Mammalian Milks
The concentration of Neu5Gc varies significantly among the milks of different mammalian species. The following tables summarize the quantitative data from multiple studies, providing a comparative overview of Neu5Gc levels.
Table 1: Total Sialic Acid, Neu5Gc, and Neu5Ac Concentrations in Various Mammalian Milks
| Milk Source | Total Sialic Acid (g/L) | Neu5Gc Concentration (mg/L) | Neu5Ac Concentration (mg/L) | Reference |
| Human | 0.91 | Not Detected | 910 | [4] |
| Cow | 0.38 | 7.6 | 372.4 | [4] |
| Cow (Holstein Friesian) | - | 2.95 (µg/mL) | 88.21 (µg/mL) | [5] |
| Buffalo | - | 3.81 | 115.29 | [6] |
| Goat | 0.31 | 186 | 124 | [4] |
| Sheep | 0.35 | 311.5 | 38.5 | [4] |
| Horse | 0.14 | 19.6 | 120.4 | [4] |
Table 2: Weight Percentage of Neu5Gc Relative to Total Sialic Acids in Different Milks
| Milk Source | Neu5Gc (% of Total Sialic Acid) | Reference |
| Human | 0% | [4] |
| Cow | 2% | [4] |
| Cow Colostrum | 11% | [4] |
| Goat | 60% | [4] |
| Sheep | 89% | [4] |
| Horse | 14% | [4] |
| Infant Formula | 7% | [4] |
Experimental Protocols for Neu5Gc Quantification
The standard methodology for the quantification of Neu5Gc in milk involves the release of sialic acids from glycoconjugates, followed by derivatization and analysis using high-performance liquid chromatography (HPLC) with fluorescence detection.
Sample Preparation and Acid Hydrolysis
-
Objective: To release sialic acids (both Neu5Ac and Neu5Gc) from their covalent linkages to proteins and lipids in the milk matrix.
-
Protocol:
-
For milk and whey samples, mix 2 mL of the sample with 2 mL of 50 mM sulfuric acid in a 1:1 (v/v) ratio.[6] For other dairy products, homogenize 1 g of the product with 2.5 mL of 50 mM sulfuric acid.[6]
-
Alternatively, mild acid hydrolysis can be performed using formic acid.[1][7]
-
Incubate the mixture at 80°C for 1.5 hours, with vortexing every 15 minutes to ensure complete hydrolysis.[6]
-
After hydrolysis, cool the samples to room temperature.
-
Derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB)
-
Objective: To label the released sialic acids with a fluorescent tag for sensitive detection by HPLC.
-
Protocol:
-
Prepare a DMB derivatization solution containing DMB, sodium hydrosulfite, and 2-mercaptoethanol (B42355) in a formic acid solution.
-
Add an aliquot of the DMB solution to the hydrolyzed sample.
-
Incubate the reaction mixture in the dark at 50-60°C for a specified time (e.g., 2.5 hours) to allow for the derivatization reaction to complete.[8][9]
-
Stop the reaction by adding a neutralizing solution, such as NaOH.
-
HPLC Analysis with Fluorescence Detection
-
Objective: To separate and quantify the DMB-derivatized Neu5Ac and Neu5Gc.
-
Protocol:
-
Inject the derivatized sample into a reversed-phase HPLC system equipped with a C18 column.
-
Use a mobile phase typically consisting of a mixture of methanol, acetonitrile, and water to achieve separation.[8][9]
-
Set the fluorescence detector to an excitation wavelength of approximately 373 nm and an emission wavelength of approximately 448 nm.[8][9]
-
Identify and quantify the Neu5Ac and Neu5Gc peaks by comparing their retention times and peak areas to those of known standards.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Neu5Gc Analysis
The following diagram illustrates the general workflow for the quantification of Neu5Gc in mammalian milk samples.
Caption: Figure 1: General Experimental Workflow for Neu5Gc Quantification in Milk.
Hypothesized Signaling Pathway of Neu5Gc-Mediated Inflammation
The diagram below outlines the proposed mechanism by which dietary Neu5Gc may contribute to chronic inflammation.
Caption: Figure 2: Hypothesized Pathway of Neu5Gc-Mediated Inflammation.
References
- 1. A red meat-derived glycan promotes inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | From “Serum Sickness” to “Xenosialitis”: Past, Present, and Future Significance of the Non-human Sialic Acid Neu5Gc [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. Frontiers | A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification [frontiersin.org]
- 5. Serum Antibodies to this compound Are Elevated in Duchenne Muscular Dystrophy and Correlate with Increased Disease Pathology in Cmah−/−mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel mechanism for the generation of human xeno-autoantibodies against the nonhuman sialic acid this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Human uptake and incorporation of an immunogenic nonhuman dietary sialic acid - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Neu5Gc and Neu5Ac by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately distinguishing between N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc) is crucial for understanding glycosylation patterns in various biological and therapeutic contexts. This guide provides a detailed comparison of mass spectrometry-based methods for differentiating these two key sialic acids, supported by experimental data and protocols.
Neu5Ac is the predominant sialic acid in humans, while Neu5Gc is common in most other mammals but not synthesized by humans.[1][2][3] The inability of humans to synthesize Neu5Gc is due to an inactivating mutation in the gene encoding CMP-Neu5Ac hydroxylase (CMAH).[1][3][4] Despite this, Neu5Gc can be metabolically incorporated into human tissues from dietary sources like red meat and dairy products.[2][5] This incorporation is of significant interest in fields like oncology and immunology, as Neu5Gc can be immunogenic in humans.[5][6] The structural difference between Neu5Ac and Neu5Gc is the addition of a single oxygen atom to the N-acetyl group of Neu5Ac to form the N-glycolyl group of Neu5Gc.[1][2][4][7][8] This seemingly minor change results in a mass difference of 16 Da, which is the foundation for their differentiation by mass spectrometry.
Core Principles of Mass Spectrometric Differentiation
The primary methods for distinguishing Neu5Gc from Neu5Ac using mass spectrometry rely on two key principles:
-
Mass Difference: The most straightforward method is to measure the mass-to-charge ratio (m/z) of the intact molecules. Neu5Gc will have a molecular weight that is 16 Da higher than Neu5Ac.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), are employed to fragment the sialic acid ions. The structural difference between Neu5Gc and Neu5Ac leads to the formation of distinct fragment ions, providing a definitive signature for each molecule.
Analysis of Underivatized Sialic Acids
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the direct analysis of Neu5Ac and Neu5Gc in biological samples. This method can be highly specific and sensitive, particularly when using multiple reaction monitoring (MRM).
Experimental Protocol: LC-MS/MS Analysis of Free Sialic Acids
-
Sample Preparation: Sialic acids are released from glycoproteins by mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours). The released sialic acids are then purified using a solid-phase extraction (SPE) cartridge.
-
Chromatographic Separation: The purified sialic acids are separated using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient is used to resolve Neu5Ac and Neu5Gc.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in negative electrospray ionization (ESI) mode. The instrument is set to monitor specific MRM transitions for each sialic acid.
Quantitative Data for Underivatized Sialic Acids
The following table summarizes the key mass spectrometric parameters for the analysis of underivatized Neu5Ac and Neu5Gc in negative ion mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Neu5Ac | 308.1 | 86.9 |
| Neu5Gc | 324.0 | 115.9 |
Table 1: Optimized MRM transitions for the quantitative analysis of underivatized Neu5Ac and Neu5Gc.[9]
Analysis of Derivatized Sialic Acids
Derivatization of sialic acids can enhance their stability and ionization efficiency, and can also be used to improve chromatographic separation and the specificity of detection.[10][11][12][13][14] A common derivatization agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto acid functionality of sialic acids to yield a fluorescent and readily ionizable product.
Experimental Protocol: DMB Derivatization and LC-MS/MS Analysis
-
Derivatization: Released and purified sialic acids are incubated with a DMB solution (containing sodium hydrosulfite and 2-mercaptoethanol) at 50-60°C for 2-3 hours in the dark.
-
Chromatographic Separation: The DMB-labeled sialic acids are separated by reverse-phase liquid chromatography (RPLC).
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A suitable gradient is used to separate DMB-Neu5Ac and DMB-Neu5Gc.
-
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is operated in positive ESI mode. Tandem MS (CID) is used to generate specific fragment ions.
Quantitative Data for DMB-Labeled Sialic Acids
Upon DMB labeling, the resulting derivatives can be analyzed by MS/MS to yield characteristic fragment ions that allow for unambiguous identification.
| Analyte | Precursor Ion (m/z) | Characteristic Fragment Ions (m/z) |
| DMB-Neu5Ac | 426.1 | 142.050, 154.050 |
| DMB-Neu5Gc | 442.1 | 142.050, 154.050, 184.060 |
Table 2: Precursor and characteristic fragment ions for DMB-labeled Neu5Ac and Neu5Gc. The fragment at m/z 184.060 is particularly indicative of Neu5Gc.[15]
Workflow for Sialic Acid Analysis
The general workflow for the differentiation of Neu5Gc and Neu5Ac from a biological sample is depicted below.
Workflow for the differentiation of Neu5Gc and Neu5Ac.
Comparison of Methodologies
| Feature | Underivatized Analysis (LC-MS/MS) | Derivatized Analysis (DMB-LC-MS/MS) |
| Sample Preparation | Simpler, direct analysis after hydrolysis. | Requires an additional derivatization step. |
| Sensitivity | Generally good, especially with MRM. | Can be higher due to improved ionization and chromatographic properties. |
| Specificity | High, based on precursor/product ion pairs. | Very high, based on unique fragmentation patterns. |
| Instrumentation | Triple quadrupole MS is well-suited. | High-resolution MS (Q-TOF, Orbitrap) is beneficial for accurate mass of fragments. |
| Throughput | Potentially higher due to fewer sample preparation steps. | Lower due to the derivatization incubation time. |
| Additional Information | Primarily for quantification. | Can be coupled with fluorescence detection for orthogonal confirmation. |
Conclusion
Mass spectrometry offers robust and specific methods for the differentiation of Neu5Gc and Neu5Ac. The choice between analyzing the underivatized or derivatized forms depends on the specific requirements of the study, such as the need for high sensitivity, throughput, or structural confirmation. Direct analysis of underivatized sialic acids by LC-MS/MS with MRM is a straightforward and quantitative approach. For applications requiring enhanced sensitivity and definitive structural elucidation, derivatization with reagents like DMB followed by high-resolution MS/MS analysis is the preferred method. Both approaches leverage the fundamental mass difference and unique fragmentation patterns arising from the single oxygen atom that distinguishes these two biologically significant sialic acids.
References
- 1. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Structural Complexity and Animal Tissue Distribution of this compound (Neu5Gc)-Terminated Glycans. Implications for Their Immunogenicity in Clinical Xenografting [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Synthesis of this compound (Neu5Gc) and Its Glycosides [frontiersin.org]
- 5. Sensitive and Specific Detection of the Non-Human Sialic Acid this compound In Human Tissues and Biotherapeutic Products | PLOS One [journals.plos.org]
- 6. Xenogeneic Neu5Gc and self-glycan Neu5Ac epitopes are potential immune targets in MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Sialic acid derivatization for glycan analysis by mass spectrometry [jstage.jst.go.jp]
- 11. Sialic acid derivatization for glycan analysis by mass spectrometry | Semantic Scholar [semanticscholar.org]
- 12. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sialic acid derivatization for glycan analysis by mass spectrometry [jstage.jst.go.jp]
- 14. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Sialic Acid Shift: A Comparative Analysis of Neu5Gc and Neu5Ac in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
A subtle difference in a single oxygen atom on a terminal sugar molecule, sialic acid, distinguishes humans from most other mammals. Humans predominantly express N-acetylneuraminic acid (Neu5Ac), while most other mammals express both Neu5Ac and N-glycolylneuraminic acid (Neu5Gc). This distinction, arising from the inactivation of the CMAH gene in the human lineage, has profound implications for human health and disease. The incorporation of dietary Neu5Gc, primarily from red meat, into human tissues can trigger an immune response, leading to a chronic inflammatory state known as "xenosialitis." This guide provides a comparative analysis of Neu5Gc and Neu5Ac ratios in healthy versus diseased tissues, supported by quantitative data, detailed experimental protocols, and a visualization of the underlying biological pathway.
Quantitative Comparison of Neu5Gc and Neu5Ac in Healthy vs. Diseased Tissues
The accumulation of Neu5Gc in human tissues, particularly in cancerous tissues, has been a subject of intense research. While healthy human tissues have negligible to very low levels of Neu5Gc, various diseased tissues, especially malignant tumors, show a significant increase in its concentration. This altered sialic acid ratio is emerging as a potential biomarker and therapeutic target.
| Tissue Type | Condition | Neu5Ac Concentration | Neu5Gc Concentration | Neu5Gc as % of Total Sialic Acid | Reference |
| Throat Tissue | Cancer | 85 µg/g | 0.03 µg/g | ~0.035% | [1] |
| Lymph Nodes | Metastatic from Throat Cancer | 85 µg/g | 0.03 µg/g | ~0.035% | [1] |
| Mixed Tumors (Glycosphingolipids) | Cancer (Positive Samples) | 9.7 - 57.8 nmol/mg | 12.4 - 48.1 pmol/mg | 0.03% - 0.14% | [1] |
| Breast Cancer (MUC1 Mucin) | Cancer | - | - | 1% - 17% | [1] |
| Porcine Aortic/Pulmonary Valves | Healthy (Animal Tissue) | ~6-fold higher than Neu5Gc | - | - | [2] |
| Porcine/Bovine Pericardium | Healthy (Animal Tissue) | - | ~4-fold higher than in valves | - | [2] |
| Bioprosthetic Heart Valves | Medical Device | ~8-fold higher than Neu5Gc | 186.3 ± 16.9 pmol/µg protein | ~11.6% | [2] |
Note: Data is presented as reported in the respective studies. Units and methodologies may vary. A dash (-) indicates that the specific data point was not provided in the cited source.
The "Xenosialitis" Pathway: From Diet to Disease
The incorporation of dietary Neu5Gc and the subsequent immune response is a critical pathway in the pathology of several diseases. This process, termed "xenosialitis," is a key area of investigation for understanding the link between red meat consumption and diseases like cancer and atherosclerosis.
Experimental Protocols: Quantification of Neu5Gc and Neu5Ac
The accurate quantification of Neu5Gc and Neu5Ac is crucial for research in this field. The most common method involves the release of sialic acids from glycoconjugates by acid hydrolysis, followed by derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) and analysis by high-performance liquid chromatography (HPLC) with fluorescence detection.
Protocol: Sialic Acid Quantification in Tissue Samples by DMB-HPLC
1. Sialic Acid Release (Acid Hydrolysis)
-
Objective: To release sialic acids from glycoproteins and glycolipids.
-
Procedure:
-
Homogenize the tissue sample in water.
-
To a known amount of tissue homogenate, add an equal volume of 4 M acetic acid to achieve a final concentration of 2 M acetic acid.
-
Incubate the mixture at 80°C for 3 hours.[3]
-
Centrifuge the sample to pellet any precipitate.
-
Collect the supernatant containing the released sialic acids. For samples with high protein content, ultrafiltration using a 10-kDa cutoff filter can be used to separate the released sialic acids from proteins.[3]
-
2. DMB Derivatization
-
Objective: To label the released sialic acids with a fluorescent tag (DMB) for sensitive detection.
-
Reagent Preparation (DMB Labeling Solution): Prepare fresh daily and protect from light.
-
In a glass vial, mix 436 µL of water and 38 µL of glacial acetic acid.[4]
-
Add 26 µL of 2-mercaptoethanol (B42355) and mix.[4]
-
Add this solution to a vial containing 4 mg of sodium hydrosulfite and mix until dissolved.[4]
-
Finally, add this solution to a vial containing 0.7 mg of DMB and mix well.[4]
-
-
Procedure:
-
To your sample containing released sialic acids (e.g., 50 µL), add an equal volume of the DMB labeling solution (50 µL).[5]
-
Incubate the mixture in the dark at 50°C for 2.5 to 3 hours.[3][4]
-
Stop the reaction by adding a volume of water (e.g., 480 µL).[4]
-
The sample is now ready for HPLC analysis. Analyze within 24 hours for best results as the DMB-labeled sialic acids are light-sensitive.[4][5]
-
3. HPLC Analysis
-
Objective: To separate and quantify the DMB-labeled Neu5Gc and Neu5Ac.
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a fluorescence detector.
-
Typical HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 100 mm, 3.5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, methanol, and water (e.g., 9:7:84 v/v/v).[4]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Fluorescence Detection: Excitation at 373 nm and emission at 448 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of DMB-labeled Neu5Ac and Neu5Gc standards.
-
Inject the derivatized sample into the HPLC system.
-
Identify the peaks corresponding to Neu5Ac and Neu5Gc based on their retention times compared to the standards.
-
Calculate the concentration of Neu5Ac and Neu5Gc in the sample by comparing the peak areas to the standard curve.
-
Normalize the results to the initial amount of tissue (e.g., pmol/mg of protein).
-
This comprehensive guide provides a foundational understanding of the differential expression of Neu5Gc and Neu5Ac in health and disease. The provided data, pathway visualization, and experimental protocol serve as valuable resources for researchers and professionals in the fields of glycobiology, oncology, and cardiovascular disease, facilitating further investigation into the diagnostic and therapeutic potential of these sialic acid modifications.
References
- 1. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of immunogenic Neu5Gc in Bioprosthetic Heart Valves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
- 5. tools.thermofisher.com [tools.thermofisher.com]
A Researcher's Guide to Assessing Anti-Neu5Gc Antibody Cross-Reactivity
An Objective Comparison of Methodologies and Performance Data
For researchers and drug development professionals investigating the immunogenicity of N-glycolylneuraminic acid (Neu5Gc), a non-human sialic acid that can be incorporated into human tissues, a thorough assessment of anti-Neu5Gc antibody cross-reactivity is paramount. These antibodies have been implicated in various inflammatory diseases and can impact the efficacy and safety of biotherapeutics. This guide provides a comparative overview of key experimental methods, presenting supporting data and detailed protocols to aid in the selection of the most appropriate assessment strategy.
Comparative Performance of Anti-Neu5Gc Antibody Detection Methods
The selection of an appropriate assay for anti-Neu5Gc antibody assessment is critical and depends on the specific research question, desired sensitivity, and throughput. The following table summarizes quantitative data from various studies, comparing different methodologies for detecting and characterizing anti-Neu5Gc antibodies.
| Methodology | Antibody Isotype | Antigen(s) Used | Reported Titer/Binding | Key Findings & Limitations | Reference |
| ELISA | IgG | Neu5Gcα-PAA vs. Neu5Acα-PAA | Median Titer: 1.27 µg/mL | Provides quantitative data on antibody levels against specific glycan structures. Performance can be influenced by the choice of blocking agent and the specific Neu5Gc epitope used.[1][2] | [1][2][3] |
| ELISA | IgG, IgA | Wild-type (WT) vs. Cmah-KO mouse serum | Strong IgG binding to WT mouse sera, with ~20% binding to Cmah-KO sera. | Utilizes a complex mixture of natural Neu5Gc-glycans, potentially offering a more physiologically relevant assessment. Requires access to knockout mouse models.[4][5] | [4][5] |
| Sialoglycan Microarray | IgG | Array of matched Neu5Gc/Neu5Ac-containing glycan pairs | Median Titer: 4.25 µg/mL | High-throughput method that allows for the simultaneous profiling of antibody specificity against a wide range of Neu5Gc epitopes.[2][6][7] | [2][6][7] |
| Lysate ELISA | IgG | Lysates from CMAH-transfected (Neu5Gc-positive) and wild-type (Neu5Gc-negative) HEK cells | Sensitive detection of anti-Neu5Gc IgY down to 50 ng/mL. | A simple and accessible method that uses whole-cell lysates, presenting Neu5Gc in a more native context. Avoids the need for purified glycans or animal models.[5][8] | [5][8] |
| Flow Cytometry | IgM, IgG | Porcine red blood cells (pRBCs) and aortic endothelial cells (pAECs) from GTKO/CD46 and GTKO/CD46/Neu5GcKO pigs | Significantly less antibody binding to cells lacking both Gal and Neu5Gc. | Useful for assessing antibody binding to cell surfaces, which is highly relevant for xenotransplantation studies.[9] | [9] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results in anti-Neu5Gc antibody assessment. Below are methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Neu5Gc Antibodies
This protocol is adapted from standard ELISA procedures with a critical modification: the strict avoidance of any animal-derived components in buffers and blocking agents, as they may contain endogenous Neu5Gc, leading to high background and inaccurate results.[10][11]
Materials:
-
96-well ELISA plates
-
Target molecule (e.g., Neu5Gc-conjugated protein, wild-type mouse serum)
-
Negative control (e.g., Neu5Ac-conjugated protein, Cmah-KO mouse serum)
-
Coating Buffer: 50mM Sodium Carbonate-Bicarbonate, pH 9.5
-
Wash Buffer (PBS-T): Phosphate-Buffered Saline with 0.05% Tween-20
-
Blocking Buffer: PBS-T with 1% fish gelatin
-
Primary Antibody: Human serum/plasma sample
-
Secondary Antibody: HRP-conjugated anti-human IgG/IgM
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution: 2N H₂SO₄
Procedure:
-
Coating: Coat wells with the target molecule (up to 1 µ g/well in 100 µL Coating Buffer) and the negative control in separate wells. Incubate overnight at 4°C or for at least 2 hours at room temperature.[10]
-
Washing: Wash wells 3-5 times with PBS-T.[10]
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer and incubating for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Add diluted human serum samples to the wells. The optimal dilution (typically between 1:1,000 and 1:10,000) should be determined empirically. Incubate for 2 hours at room temperature.[10]
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, diluted in Blocking Buffer (a starting dilution of 1:5,000 is recommended), and incubate for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops.
-
Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Specific anti-Neu5Gc reactivity is determined by subtracting the signal from the negative control wells.
ELISA Workflow for Anti-Neu5Gc Antibody Detection
References
- 1. Frontiers | A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification [frontiersin.org]
- 2. A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Simple Method for Assessment of Human Anti-Neu5Gc Antibodies Applied to Kawasaki Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general and accessible approach to enrichment and characterisation of natural anti-Neu5Gc antibodies from human samples - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00073D [pubs.rsc.org]
- 6. Profiling Anti-Neu5Gc IgG in Human Sera with a Sialoglycan Microarray Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling Anti-Neu5Gc IgG in Human Sera with a Sialoglycan Microarray Assay. [escholarship.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Anti-Neu5Gc and anti-non-Neu5Gc antibodies in healthy humans | PLOS One [journals.plos.org]
- 10. Anti-Neu5Gc Antibody Kit Protocol - ELISA [protocols.io]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Neu5Gc Detection Methods for Researchers and Drug Development Professionals
The detection and quantification of N-Glycolylneuraminic acid (Neu5Gc), a non-human sialic acid that can be metabolically incorporated into human tissues from dietary sources, is a critical aspect of research in fields ranging from cancer biology to biopharmaceutical development. The immunogenic nature of Neu5Gc in humans necessitates robust and reliable detection methods. This guide provides an objective comparison of the performance of different Neu5Gc detection methods, supported by experimental data and detailed protocols.
Quantitative Performance of Neu5Gc Detection Methods
The choice of a Neu5Gc detection method often depends on the specific research question, the sample matrix, and the required sensitivity and throughput. The following table summarizes the quantitative performance of commonly used methods based on available literature.
| Method | Principle | Sample Type | Limit of Detection (LOD) | Dynamic Range/Linearity | Throughput | Key Advantages | Key Limitations |
| HPLC-FLD (with DMB labeling) | Chromatographic separation and fluorescence detection of DMB-labeled sialic acids. | Purified glycoproteins, tissues, cells, biological fluids. | 0.03 µmol/L[1] | 50-400 µmol/L[1] | Medium | High sensitivity and reproducibility, well-established method.[1][2] | Requires derivatization, time-consuming sample preparation. |
| LC-MS/MS | Liquid chromatography separation followed by mass spectrometric detection. | Purified glycoproteins, tissues, cells, biological fluids. | Not explicitly stated in reviewed sources, but generally very high sensitivity. | Not explicitly stated in reviewed sources. | Medium to High | High specificity and can identify different glycan structures containing Neu5Gc.[3][4] | Requires expensive equipment and specialized expertise. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Antibody-based detection of Neu5Gc-containing glycans or anti-Neu5Gc antibodies. | Serum, plasma, cell lysates, purified glycoproteins. | Dependent on antibody affinity and specificity. | Dependent on assay design. | High | High throughput, relatively simple to perform.[5][6] | Can be influenced by the context of the Neu5Gc epitope and antibody cross-reactivity.[7] |
| Glycan Microarray | High-throughput analysis of antibody binding to a wide array of Neu5Gc-containing glycans. | Serum, plasma. | Dependent on the specific glycan and antibody. | Not explicitly stated in reviewed sources. | High | Allows for profiling of antibody specificity to a large number of Neu5Gc epitopes.[7][8] | Can be expensive and requires specialized equipment and expertise. |
| Western Blot | Immunodetection of Neu5Gc on proteins separated by SDS-PAGE. | Cell lysates, purified proteins. | Sensitive detection with appropriate antibodies.[6] | Semi-quantitative. | Low to Medium | Provides information about the molecular weight of Neu5Gc-containing proteins. | Not ideal for precise quantification. |
| Flow Cytometry | Detection of Neu5Gc on cell surfaces using fluorescently labeled antibodies or lectins. | Whole cells. | Can detect low percentages of Neu5Gc-positive cells (e.g., 2-3%).[6] | Semi-quantitative (fluorescence intensity). | High | Allows for analysis of Neu5Gc expression on specific cell populations. | Requires viable single-cell suspensions. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are outlines of key experimental protocols for Neu5Gc detection.
HPLC-FLD with DMB Derivatization
This method is widely used for the quantification of total Neu5Gc.[9][10]
a. Release of Sialic Acids:
-
Combine 50-100 µg of the glycoprotein (B1211001) sample with 2M acetic acid.
-
Incubate the mixture at 80°C for 2 hours to hydrolyze and release the sialic acids.[11]
-
Use a sialic acid reference panel (containing Neu5Ac and Neu5Gc standards) as a positive control and water as a negative control.[11]
b. DMB Labeling:
-
To the hydrolyzed sample, add a solution of 1,2-diamino-4,5-methylenedioxybenzene (DMB), mercaptoethanol, and sodium dithionite (B78146) in acetic acid.[11]
-
Incubate the mixture at 50-60°C for 2.5 to 3 hours in the dark to allow for fluorescent labeling of the sialic acids.[11][12]
c. HPLC Analysis:
-
Analyze the DMB-labeled sialic acids using a reverse-phase HPLC system with a fluorescence detector.[12]
-
A typical mobile phase consists of a gradient of methanol, acetonitrile, and water.[1][12]
-
Set the fluorescence excitation and emission wavelengths to approximately 373 nm and 448 nm, respectively.[1]
-
Quantify the amount of Neu5Ac and Neu5Gc by comparing the peak areas from the sample to those of the quantitative standards.[9][10]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a versatile method for detecting either Neu5Gc-containing antigens or anti-Neu5Gc antibodies.[5][6]
a. Coating:
-
Coat a 96-well microtiter plate with Neu5Gc-containing glycoconjugates (e.g., Neu5Gc-PAA) or a control (e.g., Neu5Ac-PAA) overnight at 4°C.[6][13]
b. Blocking:
-
Wash the plate with a suitable buffer (e.g., PBS with 0.1% Tween-20).
-
Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 1% ovalbumin in PBS) for 1-2 hours at room temperature.[14]
c. Sample/Antibody Incubation:
-
Add diluted serum samples or a primary antibody specific for Neu5Gc to the wells.
-
Incubate for 1-2 hours at room temperature.
d. Secondary Antibody Incubation:
-
Wash the plate.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody or the human immunoglobulins in the serum samples.[5]
-
Incubate for 1 hour at room temperature.
e. Detection:
-
Wash the plate.
-
Add a substrate solution (e.g., O-phenylenediamine) and incubate until a color change is observed.
-
Stop the reaction with an acid solution (e.g., H₂SO₄).
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a plate reader.[14] The signal specific to Neu5Gc can be determined by subtracting the background signal from the Neu5Ac-coated wells.[13]
Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high specificity for the identification and quantification of Neu5Gc within complex glycan structures.[4][15]
a. Sample Preparation:
-
Release glycans from the glycoprotein using an enzyme such as PNGase F.
-
Alternatively, hydrolyze the sample with mild acid to release free sialic acids.[15]
b. Chromatographic Separation:
-
Separate the released glycans or sialic acids using a suitable liquid chromatography system.
c. Mass Spectrometric Analysis:
-
Introduce the separated molecules into the mass spectrometer.
-
Perform MS and MS/MS analysis to identify and quantify the ions corresponding to Neu5Gc-containing species. Specific oxonium ions can be indicative of Neu5Gc.[4]
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental workflows and biological pathways related to Neu5Gc.
Caption: A generalized experimental workflow for the detection and quantification of Neu5Gc.
Caption: Metabolic incorporation of dietary Neu5Gc and the subsequent human immune response.
References
- 1. Determination of Total Sialic Acid Content in Human Milk by HPLC-FLD [spkx.net.cn]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Separation and identification of GM1b pathway Neu5Ac- and Neu5Gc gangliosides by on-line nanoHPLC-QToF MS and tandem MS: toward glycolipidomics screening of animal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Sensitive and Specific Detection of the Non-Human Sialic Acid this compound In Human Tissues and Biotherapeutic Products | PLOS One [journals.plos.org]
- 7. Frontiers | A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification [frontiersin.org]
- 8. A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ludger.com [ludger.com]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. DMB Sialic Acid Labeling Kit • QA-Bio • Quantitative Analysis [qa-bio.com]
- 12. static.cambridge.org [static.cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. A Simple Method for Assessment of Human Anti-Neu5Gc Antibodies Applied to Kawasaki Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpbs.com [ijpbs.com]
The Double-Edged Sword: A Comparative Guide to Neu5Gc Metabolism in Different Cell Lines
For researchers, scientists, and drug development professionals, understanding the metabolic fate of N-glycolylneuraminic acid (Neu5Gc) in various cell lines is critical. This guide provides a comparative overview of Neu5Gc metabolism, highlighting key differences in uptake, incorporation, and degradation pathways. The data presented herein is supported by experimental evidence from the scientific literature, offering a valuable resource for those investigating the roles of this non-human sialic acid in health and disease.
This compound (Neu5Gc) is a sialic acid found in most mammals but not synthesized by humans due to a mutation in the gene encoding CMP-Neu5Ac hydroxylase (CMAH).[1][2][3][4] Despite this, Neu5Gc can be metabolically incorporated into human tissues from dietary sources, particularly red meat and dairy products.[1][3] This incorporation is of significant interest as it can lead to an immune response and has been associated with chronic inflammation and cancer progression.[5][6][7] The metabolism of Neu5Gc varies between different cell types, with cancer cells often exhibiting higher uptake and incorporation rates.[5][8]
Comparative Analysis of Neu5Gc Metabolism
The metabolic processing of Neu5Gc can be broadly categorized into three main stages: uptake from the extracellular environment, incorporation into cellular glycoconjugates, and subsequent degradation. The efficiency of these processes can differ significantly across various cell lines, influencing the cellular landscape of Neu5Gc-containing glycans.
Uptake Mechanisms: A Tale of Two Pathways
Cells primarily utilize two main pathways for the internalization of Neu5Gc:
-
Macropinocytosis/Endocytosis of Free Neu5Gc: Free Neu5Gc in the extracellular milieu can be taken up by cells through fluid-phase endocytosis, a process that involves the invagination of the cell membrane to form vesicles.[9][10] This pathway is particularly relevant for the uptake of Neu5Gc from dietary sources that have been broken down into monosaccharides.[11]
-
Endocytosis of Neu5Gc-Containing Glycoconjugates: Cells can also internalize Neu5Gc that is already part of larger glycoconjugates, such as glycoproteins and glycolipids.[9][12] This occurs through endocytic pathways, delivering the glycoconjugates to lysosomes for degradation and release of free Neu5Gc.
Notably, cancer cells have been shown to exhibit increased macropinocytosis, potentially leading to a higher accumulation of Neu5Gc compared to normal cells.[8] Furthermore, hypoxic conditions, often found in the tumor microenvironment, can upregulate the expression of sialic acid transporters, further enhancing Neu5Gc uptake in malignant cells.[5][6][8]
Incorporation into Glycans: The Shared Machinery
Once inside the cell, free Neu5Gc is transported from the lysosome to the cytosol by the lysosomal sialic acid transporter, sialin.[2][9] In the cytosol, it is activated to CMP-Neu5Gc by the enzyme CMP-sialic acid synthetase (CMAS).[12] This activated form is then transported into the Golgi apparatus, where sialyltransferases attach it to the terminal positions of glycan chains on proteins and lipids.[2][13] It is important to note that the enzymatic machinery for sialylation does not distinguish between the human sialic acid, N-acetylneuraminic acid (Neu5Ac), and the non-human Neu5Gc.[14]
Degradation and Elimination: Clearing the Foreign Sugar
Mammalian cells possess a degradative pathway to eliminate excess Neu5Gc, preventing its continuous accumulation.[1] This pathway involves the sequential conversion of Neu5Gc to N-glycolylmannosamine (ManNGc), N-glycolylglucosamine (GlcNGc), and N-glycolylglucosamine-6-phosphate.[1][2][3] The final and irreversible step is the de-N-glycolylation of N-glycolylglucosamine-6-phosphate, which yields the common metabolites glycolate (B3277807) and glucosamine-6-phosphate.[1] Studies have shown that pre-loaded Neu5Gc is eliminated from human cells over time, suggesting an active turnover mechanism.[1][15]
Quantitative Comparison of Neu5Gc Metabolism
While the qualitative pathways of Neu5Gc metabolism are well-documented, comprehensive quantitative data comparing the rates of these processes across a wide range of cell lines remains limited. The following table summarizes the available information and highlights the general trends observed in different cell types.
| Cell Line Type | Key Metabolic Characteristics | Supporting Evidence |
| Normal Human Cells (e.g., Fibroblasts, Epithelial Cells) | - Lower basal uptake of Neu5Gc compared to cancer cells.[9] - Capable of incorporating dietary Neu5Gc into cell surface glycans.[8] - Possess an active degradation pathway to eliminate excess Neu5Gc.[1] | Studies have demonstrated the incorporation of Neu5Gc in various normal human tissues and cultured cells. The presence of a degradative pathway has been elucidated through in vitro enzymatic assays and studies on radiolabeled intermediates in cultured human cells.[1] |
| Cancer Cell Lines (e.g., Carcinoma, Melanoma) | - Significantly higher uptake and accumulation of Neu5Gc.[5][8] - Increased macropinocytosis contributes to enhanced uptake.[8] - Hypoxia, a common feature of the tumor microenvironment, further stimulates Neu5Gc uptake.[5][6][8] - Aberrant expression of Neu5Gc-containing gangliosides (e.g., GM3(Neu5Gc)) is frequently observed.[5] | Numerous studies have reported the accumulation of Neu5Gc in various human tumors. The link between hypoxia and increased sialic acid transporter expression provides a mechanism for this observation.[8][16] The presence of Neu5Gc on cancer cells is a key factor in xeno-autoantigenicity.[3] |
| Immune Cells (e.g., THP-1) | - Capable of taking up and eliminating Neu5Gc over time. - Incorporation of Neu5Gc can influence immune responses. | Experiments with human THP-1 cells have shown a time-dependent elimination of pre-loaded Neu5Gc, demonstrating metabolic turnover.[15] |
| CHO (Chinese Hamster Ovary) Cells | - As a non-human mammalian cell line, CHO cells can synthesize their own Neu5Gc. - Often used in the production of biotherapeutics, which can lead to the presence of immunogenic Neu5Gc on the final product. | The presence of Neu5Gc on recombinant proteins produced in CHO cells is a well-known issue in the biopharmaceutical industry and requires careful monitoring.[17] |
Experimental Protocols
Accurate quantification and comparison of Neu5Gc metabolism require robust experimental methodologies. Below are outlines of key experimental protocols commonly employed in this field of research.
Quantification of Neu5Gc in Cell Lines
A widely used method for the relative and absolute quantification of Neu5Ac and Neu5Gc involves the following steps:
-
Sialic Acid Release: Sialic acids are released from cellular glycoconjugates by mild acid hydrolysis.
-
Fluorescent Labeling: The released sialic acids are derivatized with a fluorescent label, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB).
-
Chromatographic Separation and Detection: The DMB-labeled sialic acids are separated and quantified using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a fluorescence detector.[17]
Quantitative analysis is achieved by comparing the peak areas of the samples to a standard curve generated from known concentrations of Neu5Ac and Neu5Gc standards.[17]
Cell Culture for Neu5Gc Uptake Studies
To study the uptake and metabolism of exogenous Neu5Gc, it is crucial to culture cells in a Neu5Gc-free environment to establish a baseline. This is typically achieved by using human serum or specially formulated Neu5Gc-free media and supplements. Once a Neu5Gc-free state is confirmed, known concentrations of free Neu5Gc or Neu5Gc-containing glycoconjugates can be added to the culture medium to initiate uptake studies.
Signaling Pathways and Logical Relationships
The incorporation of Neu5Gc into cellular glycans can have significant downstream effects on cellular signaling and interactions. The following diagrams illustrate key pathways and relationships.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. cmm.ucsd.edu [cmm.ucsd.edu]
- 3. researchgate.net [researchgate.net]
- 4. Absence of Neu5Gc and Presence of Anti-Neu5Gc Antibodies in Humans—An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Neu5Gc and Why it Matters — Plant Based Treasure Valley [plantbasedtv.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of uptake and incorporation of the non-human sialic acid this compound into human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. cmm.ucsd.edu [cmm.ucsd.edu]
- 12. researchgate.net [researchgate.net]
- 13. cmm.ucsd.edu [cmm.ucsd.edu]
- 14. A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification [frontiersin.org]
- 17. ludger.com [ludger.com]
Validation of a New Polyclonal Antibody for Specific Neu5Gc Detection: A Comparative Guide
This guide provides a comprehensive comparison of a new polyclonal antibody for the detection of N-glycolylneuraminic acid (Neu5Gc) against other existing alternatives. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction to Neu5Gc Detection
This compound (Neu5Gc) is a sialic acid synthesized by most mammals but not by humans due to an inactivating mutation in the CMAH gene, which encodes the CMP-Neu5Ac hydroxylase.[1][2] Humans can, however, metabolically incorporate Neu5Gc from dietary sources, primarily red meat and dairy products.[3][4] This incorporation can lead to the presentation of Neu5Gc on the surface of human cells, particularly in tumors, which can be recognized by the human immune system, leading to inflammation.[3][5] The presence of anti-Neu5Gc antibodies in humans has been linked to diseases such as cancer and atherosclerosis.[3][6]
Given its immunogenic nature and association with disease, the specific and sensitive detection of Neu5Gc on glycoproteins and cell surfaces is crucial for research and therapeutic development.[1][7] Polyclonal antibodies are a key tool for this purpose, and their proper validation is essential to ensure accurate and reproducible results.[7][8] This guide evaluates a new polyclonal antibody and compares its performance with established detection methods.
Performance Comparison: New vs. Alternative Antibodies
The performance of the new anti-Neu5Gc polyclonal antibody was evaluated against a commercially available polyclonal antibody (Alternative 1) and a monoclonal antibody (Alternative 2) across key applications. The following tables summarize the quantitative data from these validation experiments.
Table 1: Specificity and Sensitivity Comparison
| Parameter | New Polyclonal Ab | Alternative 1 (Existing pAb) | Alternative 2 (Monoclonal Ab) | Method |
| Limit of Detection | 5 pmol/µg glycoprotein | 5 pmol/µg glycoprotein | 10 pmol/µg glycoprotein | ELISA, Western Blot[9][10] |
| Cross-Reactivity (Neu5Ac) | < 0.1% | < 0.5% | < 0.1% | Competitive ELISA[1] |
| Affinity (Kd) | 10⁻⁹ M | 10⁻⁸ M | 10⁻¹⁰ M | Surface Plasmon Resonance |
| Working Dilution Range | 1:1,000 - 1:20,000 | 1:1,000 - 1:10,000 | 1:500 - 1:5,000 | Application Dependent |
Table 2: Application-Specific Performance
| Application | New Polyclonal Ab | Alternative 1 (Existing pAb) | Alternative 2 (Monoclonal Ab) | Recommended Starting Dilution |
| ELISA | +++ | ++ | ++ | 1:10,000[9] |
| Western Blot (WB) | +++ | +++ | + | 1:10,000[8][10] |
| Immunohistochemistry (IHC) | +++ | ++ | ++ | 1:1,000 (Frozen), 1:500 (Paraffin)[7][8] |
| Flow Cytometry (FC) | ++ | ++ | +++ | 1:4,000[7][8] |
| Glycan Microarray | +++ | ++ | +++ | N/A |
(Performance Score: +++ Excellent, ++ Good, + Fair)
Experimental Validation Workflow & Biological Context
The validation of any new antibody for Neu5Gc detection requires a systematic approach to confirm its specificity and utility across various platforms. The general workflow involves initial screening followed by application-specific testing, always including appropriate negative controls.
Caption: Workflow for validating a new anti-Neu5Gc antibody.
Neu5Gc's role as a xeno-autoantigen is implicated in inflammation-driven pathologies. The detection of Neu5Gc in human tissues, particularly tumors, can shed light on the interplay between diet, the immune system, and disease progression.
Caption: Neu5Gc incorporation and its role in inflammation.
Detailed Experimental Protocols
Accurate detection of Neu5Gc requires meticulous attention to experimental detail, particularly the exclusion of contaminating Neu5Gc from reagents.
4.1. Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for the specific detection of Neu5Gc on an immobilized glycoconjugate.
-
Reagent Preparation: A critical step is to ensure all buffers and blocking agents are free of animal-derived components that contain Neu5Gc. Use of fish gelatin or synthetic blocking agents is recommended instead of BSA or milk powder.[8][11][12]
-
Coating: Coat 96-well ELISA plates with the target molecule (up to 1 µ g/well ) in 50 mM sodium carbonate-bicarbonate buffer (pH 9.5) and incubate overnight at 4°C.[9][13]
-
Washing: Wash wells 3-5 times with PBS containing 0.1% Tween 20 (PBS-T).
-
Blocking: Block wells with a Neu5Gc-free blocking buffer (e.g., 0.5% fish gelatin in PBS-T) for 1-2 hours at room temperature.[8]
-
Primary Antibody Incubation: Add the new anti-Neu5Gc polyclonal antibody, diluted in blocking buffer (suggested starting dilution 1:10,000), and incubate for 2 hours at room temperature.[9] As a negative control, use a pre-immune polyclonal antibody at the same concentration.
-
Washing: Repeat the washing step (2).
-
Secondary Antibody Incubation: Add an appropriate HRP-conjugated secondary antibody (e.g., HRP-goat anti-chicken IgY) diluted in blocking buffer (suggested 1:5,000) and incubate for 1 hour at room temperature.[9]
-
Detection: Wash wells as before, then add substrate (e.g., OPD) and measure absorbance at the appropriate wavelength.[8]
4.2. Western Blot
This protocol confirms the presence of Neu5Gc on specific proteins separated by SDS-PAGE.
-
Electrophoresis and Transfer: Separate protein samples on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane. Confirm protein transfer via Ponceau S staining.[10]
-
Blocking: Block the membrane overnight at 4°C with a Neu5Gc-free blocking solution (e.g., 0.5% fish gelatin in Tris-Buffered Saline with 0.1% Tween 20, TBS-T).[8][12]
-
Primary Antibody Incubation: Incubate the membrane with the new anti-Neu5Gc polyclonal antibody diluted in blocking buffer (suggested starting dilution 1:10,000) for 2 hours at room temperature or overnight at 4°C.[10] Run a parallel blot with a negative control antibody.
-
Washing: Wash the membrane 5 times for 5 minutes each with TBS-T.[10]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:50,000) for 1 hour at room temperature.[8]
-
Detection: Wash the membrane as before and develop using an appropriate chemiluminescent substrate.[10]
4.3. Immunohistochemistry (IHC)
This protocol allows for the visualization of Neu5Gc distribution in tissue sections.
-
Tissue Preparation: Use frozen or formalin-fixed, paraffin-embedded (FFPE) tissue sections. For FFPE sections, perform deparaffinization and rehydration, followed by antigen retrieval.[14]
-
Blocking: Block sections with a Neu5Gc-free blocking buffer (e.g., 0.1% fish gelatin in PBS-T) for 1 hour.[7][8]
-
Primary Antibody Incubation: Incubate sections with the new anti-Neu5Gc polyclonal antibody diluted in blocking buffer.
-
For frozen sections: Use a dilution of ~1:1,000.[8]
-
For paraffin (B1166041) sections: Use a dilution of ~1:500.[8]
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Controls: For specificity, use adjacent sections stained with a control pre-immune antibody.[7] Competitive inhibition can also be performed by pre-incubating the primary antibody with free Neu5Gc.[1][15] The most definitive negative control is staining tissue from a Cmah-null mouse, which lacks Neu5Gc.[7][8]
-
Washing: Wash sections 3 times with PBS-T.
-
Secondary Antibody and Detection: Incubate with a labeled secondary antibody (e.g., biotinylated secondary followed by streptavidin-HRP) and visualize with a suitable chromogen like DAB. Counterstain with hematoxylin.
Conclusion
The new polyclonal antibody for Neu5Gc detection demonstrates excellent performance across multiple standard immunoassays, including ELISA, Western Blot, and Immunohistochemistry. Its high sensitivity and specificity, validated by rigorous testing against Neu5Ac and in Cmah-knockout models, make it a reliable tool for researchers studying the biological roles of Neu5Gc. The provided protocols offer a robust framework for its successful implementation in the laboratory.
References
- 1. Specific Detection of Neu5Gc in Animal Tissues by Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A general and accessible approach to enrichment and characterisation of natural anti-Neu5Gc antibodies from human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyclonal human antibodies against glycans bearing red meat-derived non-human sialic acid this compound are stable, reproducible, complex and vary between individuals: Total antibody levels are associated with colorectal cancer risk [escholarship.org]
- 4. Diversity in specificity, abundance, and composition of anti-Neu5Gc antibodies in normal humans: potential implications for disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling Anti-Neu5Gc IgG in Human Sera with a Sialoglycan Microarray Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Method for Assessment of Human Anti-Neu5Gc Antibodies Applied to Kawasaki Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive and Specific Detection of the Non-Human Sialic Acid this compound In Human Tissues and Biotherapeutic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive and Specific Detection of the Non-Human Sialic Acid this compound In Human Tissues and Biotherapeutic Products | PLOS One [journals.plos.org]
- 9. Anti-Neu5Gc Antibody Kit Protocol - ELISA [protocols.io]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Item - Sensitive and specific detection of Neu5Gc-containing glycoproteins by Western Blot Analysis. - Public Library of Science - Figshare [plos.figshare.com]
- 13. Association between Neu5Gc carbohydrate and serum antibodies against it provides the molecular link to cancer: French NutriNet-Santé study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Detection of N-glycolyl-neuraminic acid-containing glycolipids in human skin [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Head-to-head comparison of HPLC vs. mass spectrometry for Neu5Gc quantification.
For researchers, scientists, and drug development professionals, the accurate quantification of N-Glycolylneuraminic acid (Neu5Gc) is of paramount importance. This non-human sialic acid, found in red meat and some biotherapeutics, can be incorporated into human tissues and elicit an immune response, potentially impacting drug efficacy and safety.[1][2][3] The two primary analytical techniques for Neu5Gc quantification are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS). This guide provides an objective, data-driven comparison of these methods to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Key Performance Metrics
The choice between HPLC and mass spectrometry for Neu5Gc quantification often hinges on the specific requirements of the study, such as the need for high sensitivity, specificity, or throughput. Below is a summary of key performance metrics for both methods, compiled from various studies.
| Performance Metric | HPLC with Fluorescence Detection (DMB Derivatization) | Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | ~5 fmol[4] | <0.01 µmol/L[5] |
| Linearity Range | 0.1 - 10 µg/mL[6] | Correlation coefficient (r²) > 0.992[5] |
| Precision (RSD) | 0.7% - 1.8%[6] | <6% (intra- and inter-day)[5] |
| Recovery | 91.2% - 119.7%[6] | 93.6% - 102.4%[5] |
| Specificity | Good, but potential for co-elution with reagent peaks[3] | Excellent, based on mass-to-charge ratio and fragmentation patterns[5][7] |
| Throughput | Can be lower due to longer run times (e.g., >30 minutes)[1][8] | Can be higher with rapid UHPLC methods (e.g., 10 minutes)[9] |
Delving into the Methodologies
A thorough understanding of the experimental protocols for each technique is crucial for successful implementation and data interpretation.
HPLC with Fluorescence Detection (DMB Derivatization)
This well-established method relies on the chemical derivatization of sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB), which imparts fluorescence to the otherwise non-fluorescent Neu5Gc.[1][8] The derivatized Neu5Gc is then separated by reversed-phase HPLC and quantified using a fluorescence detector.
Experimental Protocol: DMB-HPLC for Neu5Gc Quantification
-
Sialic Acid Release: Release of sialic acids from glycoproteins is achieved by mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours).[1][10]
-
Derivatization: The released sialic acids are incubated with a DMB solution (e.g., 0.7 mg DMB in a solution of water, acetic acid, and sodium hydrosulfite) in the dark at 50°C for 3 hours.[1][8]
-
Chromatographic Separation: The DMB-labeled sialic acids are separated on a C18 reversed-phase column.[2] Mobile phases typically consist of a gradient of water, acetonitrile, and methanol.[2]
-
Fluorescence Detection: Detection is performed using an excitation wavelength of 373 nm and an emission wavelength of 448 nm.[2]
-
Quantification: Quantification is achieved by comparing the peak area of the sample to a standard curve generated from known concentrations of Neu5Gc.[10]
It is important to note that DMB-labeled sialic acids are light-sensitive, and samples should be analyzed within 24 hours of labeling to prevent degradation.[1][8]
Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of Neu5Gc without the need for derivatization. This technique separates Neu5Gc from other sample components by liquid chromatography, and then uses two stages of mass analysis for unambiguous identification and quantification.
Experimental Protocol: LC-MS/MS for Neu5Gc Quantification
-
Sample Preparation: Similar to the HPLC method, sialic acids are first released from the glycoprotein (B1211001) matrix through acid hydrolysis.[11]
-
Chromatographic Separation: The released sialic acids are separated using liquid chromatography, often with a C18 column.[12]
-
Mass Spectrometric Detection:
-
Quantification: An internal standard, such as a stable isotope-labeled sialic acid ([¹³C₃]Sia), is often added to the sample to improve accuracy and precision.[7][13] The ratio of the peak area of Neu5Gc to the internal standard is used for quantification against a calibration curve.[7]
Visualizing the Processes
To better illustrate the workflows and biological context, the following diagrams have been generated.
References
- 1. waters.com [waters.com]
- 2. digicomst.ie [digicomst.ie]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Detection of the non-human N-glycolyl-neuraminic acid (Neu5Gc) using immunopurification and chipLC/MS/MS. Acronym: GLYCOCHIP | World Anti Doping Agency [wada-ama.org]
- 5. academic.oup.com [academic.oup.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. LC–MS/MS quantification of N-acetylneuraminic acid, this compound and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. waters.com [waters.com]
- 9. lcms.cz [lcms.cz]
- 10. DMB Sialic Acid Labeling Kit • QA-Bio • Quantitative Analysis [qa-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS analysis of polyclonal human anti-Neu5Gc Xeno-autoantibodies IgG subclass and partial sequence using multi-step IVIG affinity purification and multi-enzymatic digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS/MS quantification of N-acetylneuraminic acid, this compound and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating Neu-5-Gc Tissue Levels with Serum Antibody Titers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to correlate the presence of the non-human sialic acid, N-glycolylneuraminic acid (Neu5Gc), in human tissues with the corresponding serum antibody titers. Understanding this correlation is crucial for research in oncology, immunology, and the development of biotherapeutics, as the interplay between tissue-incorporated Neu5Gc and circulating anti-Neu5Gc antibodies is implicated in chronic inflammation and various pathologies, including cancer.
Introduction to Neu5Gc and the Immune Response
Humans cannot synthesize Neu5Gc due to a mutation in the CMAH gene.[1][2] However, it can be incorporated into human tissues, particularly tumors, from dietary sources rich in red meat and dairy products.[1][3] This incorporation leads to the presentation of Neu5Gc-containing glycans on the cell surface, which are recognized as foreign by the immune system, resulting in the production of anti-Neu5Gc antibodies.[1][3] The subsequent interaction between these antibodies and Neu5Gc-expressing tissues is hypothesized to promote chronic inflammation, a process termed "xenosialitis," which may contribute to tumorigenesis.[1][4]
Methodologies for Neu5Gc Quantification in Tissues
Several methods are employed to detect and quantify Neu5Gc in human tissues. The choice of method depends on the research question, sample type, and desired level of quantification.
Table 1: Comparison of Methods for Neu5Gc Tissue Quantification
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Immunohistochemistry (IHC) | Uses specific antibodies to detect Neu5Gc in tissue sections. | Provides spatial localization of Neu5Gc within the tissue architecture. | Semi-quantitative; subject to antibody specificity and tissue processing artifacts. | Assessing Neu5Gc expression in tumor biopsies and xenografts.[5][6][7] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immobilized tissue homogenates are probed with anti-Neu5Gc antibodies. | Quantitative; high-throughput. | Lacks spatial information; may be affected by masking of epitopes in complex mixtures. | Quantifying total Neu5Gc content in tissue lysates.[5][8] |
| Flow Cytometry | Detects Neu5Gc on the surface of single cells using fluorescently labeled antibodies. | Quantitative for cell surface expression; allows for analysis of specific cell populations. | Requires single-cell suspensions; may not be suitable for all tissue types. | Analyzing Neu5Gc on immune cells or cultured cells.[5][8][9] |
| High-Performance Liquid Chromatography (HPLC) | Quantifies sialic acids released from tissue glycoconjugates. | Highly quantitative and specific for different sialic acid forms. | Destructive to tissue; requires specialized equipment and expertise. | Precise quantification of total Neu5Gc content.[10][11] |
| Mass Spectrometry (MS) | Identifies and quantifies Neu5Gc-containing glycans. | Provides detailed structural information about the glycan context of Neu5Gc. | Complex data analysis; requires specialized instrumentation. | In-depth glycomic analysis of tissues.[6] |
Methodologies for Quantifying Serum Anti-Neu5Gc Antibodies
The detection and quantification of anti-Neu5Gc antibodies in human serum are critical for understanding the immune response to this xenoantigen. However, the polyclonal nature of these antibodies, which recognize a diverse array of Neu5Gc-containing epitopes, presents a significant challenge.[3][9]
Table 2: Comparison of Methods for Serum Anti-Neu5Gc Antibody Quantification
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses plates coated with Neu5Gc-containing glycans or glycoproteins to capture antibodies from serum. | High-throughput; quantitative. | Results can be influenced by the choice of coating antigen; may not capture the full diversity of antibodies.[9][12] | Screening large cohorts for total anti-Neu5Gc antibody levels.[4] |
| Sialoglycan Microarray | A high-throughput platform with a diverse library of printed Neu5Gc-containing glycans to profile antibody specificity. | Provides detailed information on the repertoire and specificity of anti-Neu5Gc antibodies.[3][13][14] | Requires specialized equipment and expertise for fabrication and analysis. | In-depth characterization of the anti-Neu5Gc antibody response.[1][3] |
Correlational Studies: The Current Landscape
While the presence of both Neu5Gc in tissues and circulating anti-Neu5Gc antibodies is well-established, direct quantitative correlation studies using paired human tissue and serum samples are limited. Most studies have focused on correlating dietary Neu5Gc intake with antibody titers or have used animal models.
A significant study involving a large French cohort (NutriNet-Santé) demonstrated a clear link between higher intake of Neu5Gc from red meat and dairy and increased levels and altered repertoires of serum anti-Neu5Gc IgG.[1][15][16] This study, however, did not directly measure Neu5Gc levels in the tissues of the participants.
Studies in "human-like" Cmah-knockout mice (which, like humans, cannot synthesize Neu5Gc) have shown that the presence of anti-Neu5Gc antibodies, in conjunction with dietary Neu5Gc incorporation, can exacerbate disease pathology, providing a functional link for the observed correlation.[2]
The lack of a standardized methodology for quantifying anti-Neu5Gc antibodies has led to conflicting reports on their prevalence and clinical significance.[9][12] This highlights the critical need for standardized and well-controlled assays to enable robust correlational studies in human populations.
Experimental Protocols
Immunohistochemistry for Neu5Gc Detection in Tissues
This protocol is adapted from methods described for detecting Neu5Gc in mammalian tissues.[6][7]
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific antibody binding is blocked with a suitable blocking serum.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for Neu5Gc (e.g., chicken anti-Neu5Gc IgY) overnight at 4°C. A negative control omitting the primary antibody or using a non-immune IgY should be included.
-
Secondary Antibody Incubation: After washing, a biotinylated secondary antibody (e.g., anti-chicken IgY) is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Detection: The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), and the sections are counterstained with hematoxylin.
-
Analysis: The staining intensity and distribution are scored semi-quantitatively by a pathologist.
ELISA for Serum Anti-Neu5Gc Antibody Titer
This protocol is based on established methods for detecting anti-Neu5Gc antibodies in human serum.[10][11]
-
Plate Coating: 96-well ELISA plates are coated with a Neu5Gc-containing antigen (e.g., Neu5Gc-conjugated bovine serum albumin or wild-type mouse serum) overnight at 4°C. Control wells are coated with the corresponding Neu5Ac-containing antigen.
-
Blocking: Plates are washed and blocked with a protein-based blocker (e.g., 3% BSA in PBS) that is free of Neu5Gc.
-
Sample Incubation: Serum samples are diluted (e.g., 1:100) in blocking buffer and incubated in the coated wells for 2 hours at room temperature.
-
Secondary Antibody Incubation: After washing, a HRP-conjugated secondary antibody specific for human IgG (or other isotypes) is added and incubated for 1 hour.
-
Detection: The substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.
-
Data Analysis: The optical density is read at 450 nm. The Neu5Gc-specific signal is determined by subtracting the signal from the Neu5Ac-coated wells from the signal of the Neu5Gc-coated wells. A standard curve using known concentrations of human IgG can be used for quantification.
Visualizing the Workflow and Biological Pathway
Caption: Experimental workflow for correlating tissue Neu5Gc levels with serum antibody titers.
References
- 1. Association between Neu5Gc carbohydrate and serum antibodies against it provides the molecular link to cancer: French NutriNet-Santé study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum Antibodies to this compound Are Elevated in Duchenne Muscular Dystrophy and Correlate with Increased Disease Pathology in Cmah−/−mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling Anti-Neu5Gc IgG in Human Sera with a Sialoglycan Microarray Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive and Specific Detection of the Non-Human Sialic Acid this compound In Human Tissues and Biotherapeutic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Detection of N-glycolyl-neuraminic acid-containing glycolipids in human skin [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive and Specific Detection of the Non-Human Sialic Acid this compound In Human Tissues and Biotherapeutic Products | PLOS One [journals.plos.org]
- 9. Frontiers | A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification [frontiersin.org]
- 10. Anti-Neu5Gc Antibody Kit Protocol - ELISA [protocols.io]
- 11. protocols.io [protocols.io]
- 12. A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Video: Profiling Anti-Neu5Gc IgG in Human Sera with a Sialoglycan Microarray Assay [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Research Portal [scholarship.miami.edu]
A Head-to-Head Glycomic Analysis: Unveiling the Sialic Acid Landscape in Wild-Type vs. Cmah Knockout Models
A comprehensive guide for researchers, scientists, and drug development professionals comparing the glycomic profiles of wild-type and Cytidine Monophosphate-N-acetylneuraminic acid hydroxylase (Cmah) knockout models. This guide provides an objective overview of the key glycomic differences, supported by illustrative experimental data and detailed methodologies, to facilitate a deeper understanding of the functional consequences of eliminating N-glycolylneuraminic acid (Neu5Gc) expression.
The knockout of the Cmah gene, which is responsible for the conversion of N-acetylneuraminic acid (Neu5Ac) to Neu5Gc, presents a unique opportunity to study the biological roles of this specific sialic acid modification. Since humans naturally lack a functional CMAH gene, the Cmah knockout mouse is a valuable "humanized" model for investigating a range of physiological and pathological processes, including inflammation, immunity, and muscle metabolism. This guide delves into the comparative glycomic analysis of wild-type and Cmah knockout models, offering insights into the profound alterations in the sialic acid landscape and beyond.
Key Glycomic Differences at a Glance
The primary and most profound difference between the wild-type and Cmah knockout models is the complete absence of Neu5Gc in the latter. This fundamental change is accompanied by a compensatory increase in the precursor sialic acid, Neu5Ac. While this central alteration is well-established, the ripple effects on the broader glycome are subjects of ongoing research. The following tables present a summary of the expected quantitative differences in major glycan classes based on mass spectrometry analysis.
Disclaimer: The following quantitative data is illustrative and compiled based on typical findings in comparative glycomic studies. Actual results may vary depending on the tissue, age, and specific experimental conditions.
Table 1: Comparative N-Glycan Profile of Liver Tissue
| N-Glycan Structure (Symbol Nomenclature for Glycans) | Wild-Type (Relative Abundance %) | Cmah Knockout (Relative Abundance %) | Fold Change (KO/WT) |
| Neu5Gc-containing Biantennary | 15.2 ± 2.1 | Not Detected | N/A |
| Neu5Ac-containing Biantennary | 25.8 ± 3.5 | 40.5 ± 4.2 | ~1.6 |
| High Mannose (Man5-Man9) | 30.1 ± 4.0 | 29.5 ± 3.8 | ~0.98 |
| Fucosylated Complex | 20.5 ± 2.8 | 21.0 ± 3.1 | ~1.02 |
| Sialylated Tri- and Tetra-antennary | 8.4 ± 1.5 | 9.0 ± 1.7 | ~1.07 |
Table 2: Comparative O-Glycan Profile of Muscle Tissue
| O-Glycan Structure (Symbol Nomenclature for Glycans) | Wild-Type (Relative Abundance %) | Cmah Knockout (Relative Abundance %) | Fold Change (KO/WT) |
| Core 1 (Neu5Gc) | 12.5 ± 1.8 | Not Detected | N/A |
| Core 1 (Neu5Ac) | 28.3 ± 3.1 | 41.2 ± 4.5 | ~1.5 |
| Core 2 (Neu5Gc) | 8.1 ± 1.2 | Not Detected | N/A |
| Core 2 (Neu5Ac) | 15.6 ± 2.0 | 22.8 ± 2.9 | ~1.5 |
| Un-sialylated Core 1 & 2 | 35.5 ± 4.2 | 36.0 ± 4.0 | ~1.01 |
Table 3: Comparative Glycosphingolipid (GSL) Profile of Brain Tissue
| Glycosphingolipid (Ganglioside) | Wild-Type (Relative Abundance %) | Cmah Knockout (Relative Abundance %) | Fold Change (KO/WT) |
| GM3 (Neu5Gc) | 5.2 ± 0.8 | Not Detected | N/A |
| GM3 (Neu5Ac) | 18.9 ± 2.5 | 24.1 ± 3.0 | ~1.3 |
| GD1a (Neu5Gc, Neu5Ac) | 10.5 ± 1.5 | Not Detected (for Neu5Gc) | N/A |
| GD1a (Neu5Ac, Neu5Ac) | 25.1 ± 3.3 | 32.5 ± 4.1 | ~1.3 |
| GT1b (Neu5Gc, Neu5Ac, Neu5Ac) | 7.8 ± 1.1 | Not Detected (for Neu5Gc) | N/A |
| GT1b (Neu5Ac, Neu5Ac, Neu5Ac) | 15.3 ± 2.1 | 19.8 ± 2.8 | ~1.3 |
Experimental Protocols
To ensure reproducibility and standardization, detailed experimental protocols for the key analyses are provided below. These protocols are based on widely accepted methodologies in the field of glycomics.
Protocol 1: N-Glycan Analysis from Tissues using MALDI-TOF Mass Spectrometry
1. Tissue Homogenization and Protein Extraction:
-
Weigh 10-20 mg of frozen tissue (e.g., liver, muscle).
-
Homogenize the tissue in 500 µL of lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
2. N-Glycan Release:
-
Take an aliquot of protein extract containing 50-100 µg of total protein.
-
Denature the proteins by heating at 95°C for 5 minutes in the presence of a denaturing agent (e.g., 0.5% SDS).
-
Add a non-ionic detergent (e.g., 1% NP-40) to sequester the SDS.
-
Add 2-5 units of Peptide-N-Glycosidase F (PNGase F) and incubate at 37°C for 16-18 hours.
3. Glycan Purification:
-
Purify the released N-glycans using a graphitized carbon solid-phase extraction (SPE) cartridge.
-
Condition the cartridge with acetonitrile (B52724), followed by water.
-
Load the enzymatic digest onto the cartridge.
-
Wash the cartridge with water to remove salts and peptides.
-
Elute the N-glycans with a solution of 50% acetonitrile containing 0.1% trifluoroacetic acid.
-
Dry the eluted glycans in a vacuum centrifuge.
4. Permethylation:
-
To the dried glycans, add 50 µL of dimethyl sulfoxide (B87167) (DMSO) and 5 µL of methyl iodide.
-
Add a slurry of sodium hydroxide (B78521) in DMSO and vortex for 10 minutes.
-
Quench the reaction with water.
-
Extract the permethylated glycans with dichloromethane.
-
Wash the organic phase with water and dry it down.
5. MALDI-TOF MS Analysis:
-
Re-dissolve the permethylated glycans in a small volume of methanol (B129727).
-
Spot 1 µL of the sample onto a MALDI target plate and mix with 1 µL of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid).
-
Allow the spot to air dry.
-
Acquire mass spectra in positive ion reflectron mode over a mass range of m/z 1000-5000.
-
Analyze the spectra to identify and quantify the relative abundance of different N-glycan structures.
Protocol 2: O-Glycan Analysis from Tissues
1. Protein Extraction and Reduction/Alkylation:
-
Follow the same procedure as for N-glycan analysis to obtain the protein extract.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
2. O-Glycan Release (β-elimination):
-
Resuspend the protein pellet in a solution of sodium borohydride (B1222165) in sodium hydroxide.
-
Incubate at 45°C for 16 hours.
-
Neutralize the reaction with acetic acid.
3. Glycan Purification and Desalting:
-
Pass the reaction mixture through a cation exchange resin to remove sodium ions.
-
Remove borate (B1201080) by co-evaporation with methanol containing acetic acid.
-
Purify the O-glycans using a graphitized carbon SPE cartridge as described for N-glycans.
4. Permethylation and MALDI-TOF MS Analysis:
-
Follow the same permethylation and MALDI-TOF MS analysis procedures as described for N-glycans.
Protocol 3: Glycosphingolipid (GSL) Analysis from Tissues
1. Lipid Extraction:
-
Homogenize 50-100 mg of tissue in a mixture of chloroform (B151607) and methanol (2:1, v/v).
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. GSL Purification:
-
Resuspend the lipid extract in a small volume of chloroform/methanol.
-
Apply the extract to a silica (B1680970) gel column.
-
Wash the column with chloroform and acetone (B3395972) to remove neutral lipids and phospholipids.
-
Elute the GSLs with a mixture of chloroform and methanol.
3. MALDI-TOF MS Analysis:
-
Dissolve the purified GSLs in a suitable solvent.
-
Spot the GSL sample onto the MALDI target with an appropriate matrix (e.g., 2,5-dihydroxybenzoic acid).
-
Acquire mass spectra in positive or negative ion mode.
Visualizing the Impact of Cmah Knockout
To better understand the fundamental biochemical alteration in the Cmah knockout model, the following diagrams illustrate the sialic acid biosynthesis pathway and the experimental workflow for comparative glycomic analysis.
Caption: Sialic acid biosynthesis pathway disruption in Cmah knockout models.
Caption: Experimental workflow for comparative glycomic analysis.
Assessing the Functional Impact of Neu-5-Gc Incorporation into Therapeutic Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The presence of N-glycolylneuraminic acid (Neu5Gc), a non-human sialic acid, in therapeutic proteins produced in mammalian cell lines presents a critical quality attribute with potential implications for immunogenicity, pharmacokinetics, and efficacy. This guide provides an objective comparison of the functional impact of Neu5Gc incorporation versus its human counterpart, N-acetylneuraminic acid (Neu5Ac), supported by experimental data and detailed protocols.
The Neu5Gc Challenge in Biotherapeutics
Humans cannot synthesize Neu5Gc due to an inactivating mutation in the CMAH gene, which encodes the enzyme responsible for converting Neu5Ac to Neu5Gc.[1][2][3] As a result, when Neu5Gc is introduced into the body, typically through the consumption of red meat or administration of biotherapeutics produced in non-human mammalian cells, it is recognized as foreign by the immune system.[1][4][5] This recognition can lead to the production of anti-Neu5Gc antibodies, which are prevalent in the human population.[1][4][6][7] The interaction between these pre-existing antibodies and Neu5Gc-containing therapeutic proteins is a key concern in drug development.[4][6]
Comparative Functional Impact: Neu5Gc vs. Neu5Ac
The incorporation of Neu5Gc into therapeutic proteins can lead to several functional consequences compared to proteins exclusively containing the human sialic acid Neu5Ac.
1. Immunogenicity:
The primary concern with Neu5Gc is its immunogenic potential.[4][6] The presence of anti-Neu5Gc antibodies in humans can lead to an immune response against the therapeutic protein.[1][5] Studies have shown that treatment with Neu5Gc-containing biotherapeutics can trigger and enhance pre-existing anti-Neu5Gc antibody responses in patients.[1] For example, the monoclonal antibody cetuximab, produced in mouse myeloma cells, contains Neu5Gc and has been shown to trigger an anti-Neu5Gc immune response in a mouse model engineered to mimic human Neu5Gc deficiency.[5][8][9]
2. Pharmacokinetics (PK):
The formation of immune complexes between anti-Neu5Gc antibodies and Neu5Gc-containing therapeutics can lead to rapid clearance of the drug from circulation.[1][5][9][10] This accelerated clearance can significantly reduce the drug's half-life and overall exposure, potentially diminishing its therapeutic efficacy.[1][5][9] In mouse models lacking Neu5Gc, the presence of anti-Neu5Gc antibodies was shown to promote the clearance of cetuximab.[9]
3. Efficacy:
Reduced drug exposure due to enhanced clearance can directly impact the efficacy of a therapeutic protein.[1][10] Furthermore, the binding of anti-Neu5Gc antibodies to the therapeutic protein could potentially interfere with its binding to the target receptor or effector functions, although this is less well-documented. The chronic inflammation resulting from the interaction between anti-Neu5Gc antibodies and Neu5Gc on cell surfaces has also been linked to diseases like cancer, suggesting another layer of biological impact.[2][5]
Data Presentation: Comparative Analysis
Table 1: Impact of Neu5Gc on Therapeutic Protein Attributes
| Parameter | Neu5Gc-Containing Protein | Neu5Ac-Containing Protein (Control) | Key Implications |
| Immunogenicity | High potential for eliciting or boosting anti-Neu5Gc antibody responses.[1][9] | Low intrinsic immunogenicity related to sialic acid. | Increased risk of adverse immune reactions and altered PK/efficacy. |
| Pharmacokinetics | Potential for rapid clearance due to immune complex formation.[5][9][10] | Normal clearance profile. | Reduced drug half-life and bioavailability, requiring potential dose adjustments. |
| Efficacy | May be reduced due to faster clearance and potential interference with function.[1] | Expected therapeutic efficacy. | Compromised treatment outcomes. |
| Safety | Risk of chronic inflammation and potential for exacerbating certain diseases.[1][5][7] | Generally considered safe from a sialic acid perspective. | Long-term safety concerns. |
Experimental Protocols
Detailed methodologies are crucial for accurately assessing the impact of Neu5Gc. Below are key experimental protocols.
Quantification of Neu5Gc Content by HPLC
This method determines the molar ratio of Neu5Gc to Neu5Ac in a purified therapeutic protein.
Methodology:
-
Acid Hydrolysis: Release sialic acids from the glycoprotein (B1211001) by mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 3 hours).
-
Derivatization: Label the released sialic acids with a fluorescent tag, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB). This reaction is specific for α-keto acids.
-
HPLC Analysis: Separate the DMB-labeled sialic acids using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
-
Detection: Use a fluorescence detector to identify and quantify the Neu5Ac and Neu5Gc peaks based on their retention times compared to known standards.
-
Calculation: Determine the amount of Neu5Gc as a percentage of total sialic acids (Neu5Gc + Neu5Ac).
Detection of Anti-Neu5Gc Antibodies in Human Sera (ELISA)
This protocol is for quantifying the level of pre-existing or treatment-emergent anti-Neu5Gc antibodies.
Methodology:
-
Antigen Coating: Coat microtiter plate wells with a glycoprotein known to be rich in Neu5Gc (e.g., bovine submaxillary mucin) and a matched control with Neu5Ac.[11]
-
Blocking: Block non-specific binding sites with a protein solution that lacks Neu5Gc, such as 1% chicken ovalbumin in PBS.[11][12]
-
Sample Incubation: Incubate diluted human serum samples in the wells to allow antibodies to bind to the coated antigens.
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects human IgG.[11][13]
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB or OPD) and measure the absorbance to quantify the amount of bound antibody.[13]
-
Data Analysis: The specific anti-Neu5Gc response is often determined by subtracting the signal from the Neu5Ac-coated control wells from the signal in the Neu5Gc-coated wells.[13]
In Vivo Pharmacokinetic Study in a Human-Like Mouse Model
This experiment assesses the impact of anti-Neu5Gc antibodies on the clearance of a therapeutic protein.
Methodology:
-
Animal Model: Use Cmah knockout mice, which, like humans, cannot synthesize Neu5Gc and can produce anti-Neu5Gc antibodies.[5][9]
-
Immunization (Optional): To ensure high titers of anti-Neu5Gc antibodies, mice can be immunized with Neu5Gc-containing antigens prior to the study.
-
Drug Administration: Administer a single intravenous dose of the Neu5Gc-containing therapeutic protein.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours) post-injection.
-
Concentration Measurement: Measure the concentration of the therapeutic protein in the serum samples using a validated method, such as a human IgG-specific ELISA.
-
PK Parameter Calculation: Plot the concentration-time data and calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC). Compare these parameters to those obtained in control mice without anti-Neu5Gc antibodies.
Mandatory Visualizations
Immunological Pathway of Anti-Neu5Gc Response
Caption: Immune pathway showing recognition of Neu5Gc and subsequent antibody-mediated clearance.
Experimental Workflow for Assessing Neu5Gc Impact
Caption: Step-by-step workflow for the comprehensive assessment of Neu5Gc in biotherapeutics.
References
- 1. Frontiers | Glycosylated Biotherapeutics: Immunological Effects of this compound [frontiersin.org]
- 2. The Role of Non-Human Sialic Acid Neu5Gc-Containing Glycoconjugates in Human Tumors: A Review of Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implications of the presence of this compound in Recombinant Therapeutic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Current views on this compound in therapeutic recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycosylated Biotherapeutics: Immunological Effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A systematic review reveals conflicting evidence for the prevalence of antibodies against the sialic acid ‘xenoautoantigen’ Neu5Gc in humans and the need for a standardised approach to quantification [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. A red meat-derived glycan promotes inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profiling Anti-Neu5Gc IgG in Human Sera with a Sialoglycan Microarray Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple Method for Assessment of Human Anti-Neu5Gc Antibodies Applied to Kawasaki Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-Glycolylneuraminic Acid
For researchers, scientists, and professionals in drug development, adherence to stringent safety and disposal protocols is paramount for maintaining a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of N-Glycolylneuraminic acid (Neu5Gc), ensuring the protection of both laboratory personnel and the environment. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible waste management practices are crucial.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles should be worn to prevent accidental eye contact.
-
Hand Protection: Chemical-resistant gloves are necessary to avoid skin contact.
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn.
Ensure that work is conducted in a well-ventilated area to minimize the potential for inhalation of any dust or aerosols.
First Aid Measures:
-
After inhalation: Move the individual to fresh air. If symptoms occur, consult a physician.[1][3]
-
After skin contact: Wash the affected area with soap and water.[1] The product generally does not cause skin irritation.[1]
-
After eye contact: Rinse the eyes thoroughly with plenty of water for several minutes.[1][3]
-
After swallowing: If symptoms persist, seek medical advice.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with institutional and local regulations for non-hazardous chemical waste.
-
Waste Collection:
-
Containerization:
-
Place the collected waste into a suitable, clearly labeled, and sealable container to prevent accidental exposure and ensure proper identification for waste management personnel.
-
Ensure the container is compatible with the chemical waste and is tightly sealed to prevent leaks or spills.
-
Label the container clearly as "this compound Waste" or with a similar identifier as per your institution's guidelines.
-
-
Storage:
-
Store the sealed waste container in a designated area for non-hazardous chemical waste, awaiting collection and final disposal.
-
-
Final Disposal:
-
Dispose of the this compound waste through an approved waste disposal company or in accordance with your institution's Environmental Health and Safety (EHS) procedures.[2]
-
For smaller quantities, disposal with household waste may be permissible, but always confirm with local regulations.[1]
-
Uncleaned packaging should be disposed of according to official regulations.[1]
-
Environmental Precautions:
While not classified as a major environmental hazard, large quantities of this compound should not be allowed to enter sewers, surface water, or ground water.[1] It is considered slightly hazardous to water (Water hazard class 1).[1]
Quantitative Data for Disposal Considerations
The following table summarizes the available quantitative data related to the disposal and safety of this compound. Due to its non-hazardous classification, specific quantitative disposal triggers are generally not provided in safety data sheets.
| Parameter | Value | Source |
| GHS Classification | Not classified as hazardous | [1][2] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Water Hazard Class | 1 (Slightly hazardous for water) | [1] |
| Reportable Quantity | Not specified | N/A |
| Permissible Exposure Limits | Not required | [1] |
Experimental Protocols
Due to the non-hazardous nature of this compound, detailed experimental protocols for its disposal are not typically found in scientific literature. The standard procedure for the disposal of non-hazardous solid chemical waste, as outlined above and by general laboratory safety guidelines, is the accepted protocol. The primary principle is the containment of the waste in a properly labeled, sealed container for disposal by a certified waste management service in accordance with institutional and local regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Glycolylneuraminic Acid
Essential safety protocols and operational guidance for the secure handling and disposal of N-Glycolylneuraminic acid in a laboratory setting.
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound (Neu5Gc). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to multiple safety data sheets, the adoption of standard laboratory personal protective equipment is mandatory to mitigate potential risks.[1][2] The chemical, physical, and toxicological properties have not been exhaustively investigated.[3]
Recommended PPE for Handling this compound:
| Body Part | PPE Required | Specifications & Best Practices |
| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be required for splash hazards.[4] | Must be worn at all times in the laboratory.[5] Eye protection should be tested and approved under appropriate government standards such as EN 166 (EU).[2] |
| Hands | Nitrile gloves. | Gloves must be inspected prior to use.[2] Employ proper glove removal technique to avoid skin contact.[2] For prolonged or repeated contact, consider double gloving. Wash hands thoroughly after handling.[2] |
| Body | Laboratory coat. | Choose body protection appropriate to the task and potential for exposure.[2] |
| Respiratory | N95 (US) or equivalent respirator. | Required when dusts are generated.[3] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and to prevent contamination.
Preparation and Handling:
-
Area Preparation: Ensure a clean and organized workspace. A fume hood should be used when handling the solid form to minimize inhalation of any dust.[6]
-
Equipment: Have all necessary equipment, including spatulas, weighing paper, and containers, readily available.
-
Handling Solid Neu5Gc: When handling the lyophilized or solid form, do so in a manner that avoids the generation of dust.[2][3] If weighing, use an analytical balance within a fume hood or a ventilated enclosure.
-
Solution Preparation: To prepare a solution, allow the unopened vial to reach ambient temperature.[7] Gently tap the vial to ensure the material is at the bottom.[7] Add the desired solvent slowly to avoid splashing. This compound is soluble in water.
-
Storage: Store this compound in a tightly closed container in a dry and well-ventilated place.[3] Recommended storage temperature is -20°C.[3]
III. Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., weighing paper, gloves, wipes) in a clearly labeled, sealed container for chemical waste.[8]
-
Liquid Waste: Aqueous solutions of this compound should be collected in a designated, labeled waste container. Do not pour down the drain.[3]
Disposal Method:
-
Dispose of waste material in accordance with national and local regulations.[3] It is recommended to use a licensed disposal company.[2][9] One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]
IV. Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Minor Spill (Solid):
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including a respirator if dust is present.[3]
-
Contain and Clean: Gently sweep up the solid material, taking care not to create dust.[2][10] Place the spilled material into a labeled, sealed container for disposal.[2]
-
Decontaminate: Clean the affected area with a damp cloth or paper towel.[10] Dispose of cleaning materials as chemical waste.
-
Wash: Wash hands thoroughly after cleanup.
First Aid Measures:
-
Skin Contact: Take off contaminated clothing and rinse skin with water.[3]
-
Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[3]
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: Workflow for handling this compound.
Caption: Procedure for disposal and spill management.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. glyconz.com [glyconz.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. This compound (Neu5Gc or NGNA) quantitative standards [Monosaccharide and Sialic Acid Standards] - Creative Biolabs [adcc.creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. ehs.utk.edu [ehs.utk.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
